Product packaging for (R)-Lercanidipine hydrochloride(Cat. No.:CAS No. 187731-34-6)

(R)-Lercanidipine hydrochloride

カタログ番号: B600972
CAS番号: 187731-34-6
分子量: 648.2 g/mol
InChIキー: WMFYOYKPJLRMJI-MGDILKBHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

A dihydropyridine calcium channel blocker.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H42ClN3O6 B600972 (R)-Lercanidipine hydrochloride CAS No. 187731-34-6

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFYOYKPJLRMJI-MGDILKBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40849551
Record name 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40849551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187731-34-6
Record name Lercanidipine hydrochloride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187731346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40849551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LERCANIDIPINE HYDROCHLORIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9V8K0B0F0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of the (R)-Lercanidipine Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lercanidipine (B1674757), a third-generation dihydropyridine (B1217469), is a potent calcium channel blocker utilized in the management of hypertension.[1] Marketed as a racemic mixture, it comprises two enantiomers, (R)- and (S)-Lercanidipine, which exhibit distinct pharmacological profiles. While the (S)-enantiomer is predominantly responsible for the potent L-type calcium channel blockade and subsequent antihypertensive effects, the (R)-enantiomer displays a more nuanced mechanism of action that includes interaction with both L- and T-type calcium channels, as well as pleiotropic effects independent of calcium channel modulation. This technical guide provides a comprehensive overview of the mechanism of action of the (R)-Lercanidipine enantiomer, detailing its molecular interactions, downstream signaling pathways, and associated physiological effects. Quantitative data are summarized for comparative analysis, and detailed experimental methodologies are provided for key cited experiments.

Introduction to Lercanidipine and its Stereochemistry

Lercanidipine is a highly lipophilic dihydropyridine calcium channel blocker characterized by a slow onset and long duration of action.[2][3] This lipophilicity allows for its accumulation in the lipid bilayer of cell membranes, creating a depot from which the drug can diffuse to its receptor sites.[3] The lercanidipine molecule contains a chiral center, resulting in the existence of two enantiomers: (R)-Lercanidipine and (S)-Lercanidipine. Although commercial formulations contain a racemic mixture, the enantiomers have been studied individually to elucidate their specific contributions to the overall pharmacological profile of the drug.

Core Mechanism of Action: Interaction with Voltage-Gated Calcium Channels

The primary mechanism of action for dihydropyridine calcium channel blockers is the inhibition of L-type voltage-gated calcium channels.[4] Lercanidipine is no exception, binding to the α1 subunit of the L-type calcium channel.[3] This binding reduces the influx of extracellular calcium into vascular smooth muscle cells, leading to vasodilation and a decrease in blood pressure.[4]

Stereoselective Blockade of L-type Calcium Channels

A critical aspect of lercanidipine's pharmacology is the stereoselectivity of its interaction with L-type calcium channels. The (S)-enantiomer is significantly more potent in blocking these channels than the (R)-enantiomer. Electrophysiological studies on vascular L-type calcium channels (Cav1.2b) have demonstrated that (S)-Lercanidipine is approximately 4.1-fold more potent than (R)-Lercanidipine.

Interaction with T-type Calcium Channels

Beyond its effects on L-type calcium channels, lercanidipine has been shown to inhibit T-type calcium channels.[5][6] This dual blockade is a distinguishing feature among dihydropyridines and contributes to its pharmacological profile, particularly its renal-protective effects.[1] Interestingly, the (R)-enantiomer exhibits a slightly greater selectivity for T-type over L-type calcium channels compared to the (S)-enantiomer.[5][7] This is quantified by the T/L selectivity ratio, which is 1.15 for (R)-Lercanidipine and 1.05 for (S)-Lercanidipine.[5][7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the interaction of (R)- and (S)-Lercanidipine with voltage-gated calcium channels and their effects on vascular smooth muscle cells.

Table 1: Inhibition of L-type Calcium Channels by Lercanidipine Enantiomers

EnantiomerIC50 (M) on Vascular Cav1.2bPotency Ratio (S vs. R)
(S)-Lercanidipine1.8 x 10-84.1-fold more potent
(R)-Lercanidipine7.4 x 10-8

Table 2: T-type vs. L-type Calcium Channel Selectivity

EnantiomerT/L Selectivity Ratio
(S)-Lercanidipine1.05[5][7]
(R)-Lercanidipine1.15[5][7]

Table 3: Inhibition of Serum-Induced Calcium Influx in Smooth Muscle Cells

Enantiomer (at 25 µM)Inhibition of [Ca2+]i Elevation
(S)-Lercanidipine69%[8][9]
(R)-Lercanidipine29%[8][9]

Pleiotropic Effects: Beyond Calcium Channel Blockade

A growing body of evidence indicates that lercanidipine and its enantiomers possess biological activities that are independent of their ability to block voltage-gated calcium channels. These effects are often linked to the high lipophilicity of the molecule and contribute to its anti-atherosclerotic properties.[10]

Anti-proliferative and Anti-migratory Effects on Vascular Smooth Muscle Cells

Both (R)- and (S)-Lercanidipine inhibit the proliferation and migration of arterial smooth muscle cells in a concentration-dependent manner.[8][9] Notably, this anti-proliferative effect appears to be unrelated to the stereoselective blockade of L-type calcium channels.[8][9] In fact, some studies suggest that the (R)-enantiomer, which is the weaker calcium channel blocker, is more potent in inhibiting fibrinogen-induced myocyte migration.

The signaling cascade underlying this anti-proliferative effect involves the inhibition of reactive oxygen species (ROS) production and the subsequent inactivation of the Ras-MEK1/2-ERK1/2 and PI3K-Akt pathways.[8]

Anti-inflammatory and Antioxidant Properties

Lercanidipine has demonstrated anti-inflammatory and antioxidant effects.[11][12] It can reduce the degranulation of mast cells, a key event in the inflammatory response.[12] Furthermore, lercanidipine has been shown to increase the bioavailability of nitric oxide (NO) and reduce markers of oxidative stress.[11][13] These effects are thought to contribute to its anti-atherogenic profile.

Signaling Pathways and Experimental Workflows

Signaling Pathway of (R)-Lercanidipine in Vascular Smooth Muscle Cells

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling R_Lerc (R)-Lercanidipine L_channel L-type Ca²⁺ Channel R_Lerc->L_channel Inhibits T_channel T-type Ca²⁺ Channel R_Lerc->T_channel Inhibits Ca_ion_L Ca²⁺ Ca_ion_T Ca²⁺ Ca_influx ↓ Intracellular [Ca²⁺] Ca_ion_L->Ca_influx ↓ Influx Ca_ion_T->Ca_influx ↓ Influx Calmodulin Calmodulin Ca_influx->Calmodulin Activates MLCK MLCK Calmodulin->MLCK Activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates p_Myosin_LC Phosphorylated Myosin Light Chain Myosin_LC->p_Myosin_LC Contraction Smooth Muscle Contraction p_Myosin_LC->Contraction Leads to Vasodilation Vasodilation Contraction->Vasodilation ↓ Leads to

Caption: Signaling pathway of (R)-Lercanidipine leading to vasodilation.

Anti-proliferative Signaling Pathway of Lercanidipine Enantiomers

G Lerc_enant Lercanidipine Enantiomers ((R) and (S)) ROS ↓ Reactive Oxygen Species (ROS) Lerc_enant->ROS Ras Ras ROS->Ras Inhibits activation of PI3K PI3K ROS->PI3K Inhibits activation of MEK MEK1/2 Ras->MEK Activates ERK ERK1/2 MEK->ERK Activates Proliferation ↓ Smooth Muscle Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Activates Akt->Proliferation

Caption: Anti-proliferative signaling of Lercanidipine enantiomers.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized representation based on methodologies used for studying the effects of dihydropyridines on voltage-gated calcium channels.[5][6]

  • Cell Preparation: Guinea-pig ventricular myocytes are isolated and maintained in a solution suitable for electrophysiological recordings.

  • Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a specific resistance are filled with an internal solution and used to form a giga-seal with the cell membrane.

  • Voltage Protocol: To elicit both T-type and L-type calcium currents, a specific voltage protocol is applied. A typical protocol involves a holding potential of -90 mV, followed by depolarizing steps to a range of voltages (e.g., -50 mV to +50 mV) for a duration of approximately 200 ms.[5][6]

  • Solutions: The extracellular solution is typically a Na+ and K+ free solution to isolate calcium currents, pre-warmed to 35°C.[5][6] The internal solution contains components to maintain the cell's integrity and ionic balance.

  • Drug Application: (R)-Lercanidipine and (S)-Lercanidipine are dissolved in an appropriate solvent and diluted to the desired concentrations in the extracellular solution. The drug-containing solution is then perfused over the cell.

  • Data Analysis: The amplitude of the peak inward current is measured before and after drug application to determine the percentage of channel blockade.

Radioligand Binding Assay

This protocol is a generalized representation for determining the binding affinity of lercanidipine enantiomers to calcium channels.

  • Membrane Preparation: Homogenates from rat brain or heart tissue, which are rich in L-type calcium channels, are prepared.[10] This involves homogenization in a cold buffer followed by centrifugation to pellet the membranes.

  • Radioligand: A radiolabeled dihydropyridine, such as [3H]-nitrendipine, is used as the ligand.

  • Binding Assay: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ((R)- or (S)-Lercanidipine).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Smooth Muscle Cell Proliferation Assay

This protocol is a generalized representation of methods used to assess the anti-proliferative effects of lercanidipine enantiomers.[8][9]

  • Cell Culture: Arterial smooth muscle cells are cultured in appropriate media.

  • Induction of Proliferation: Cell proliferation is induced by adding a stimulant such as 10% fetal bovine serum (FBS) or platelet-derived growth factor (PDGF).[8]

  • Treatment: Cells are treated with varying concentrations of (R)- and (S)-Lercanidipine.

  • Assessment of Proliferation: Cell proliferation can be assessed by several methods:

    • Cell Counting: Directly counting the number of cells after a specific incubation period.

    • [3H]-Thymidine Incorporation: Measuring the incorporation of radiolabeled thymidine (B127349) into the DNA of proliferating cells.

    • BradU Incorporation: Using an antibody-based assay to detect the incorporation of the thymidine analog, BrdU, into newly synthesized DNA.[4]

  • Data Analysis: The results are expressed as a percentage of the proliferation observed in the control (stimulated but untreated) cells.

Conclusion

The (R)-Lercanidipine enantiomer exhibits a complex mechanism of action that extends beyond simple L-type calcium channel blockade. While it is a less potent L-type channel antagonist than its (S)-counterpart, its notable interaction with T-type calcium channels and its significant anti-proliferative and anti-inflammatory effects, independent of calcium channel modulation, highlight its unique therapeutic potential. The anti-atherosclerotic properties, likely linked to its high lipophilicity, involve the inhibition of key signaling pathways such as the Ras-MEK1/2-ERK1/2 and PI3K-Akt pathways. This in-depth understanding of the distinct pharmacology of the (R)-enantiomer is crucial for the rational design and development of future cardiovascular therapeutics. Further research is warranted to fully elucidate the molecular targets and signaling cascades responsible for the non-calcium channel-mediated effects of (R)-Lercanidipine.

References

Physicochemical properties of (R)-Lercanidipine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of (R)-Lercanidipine Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of this compound, a third-generation dihydropyridine (B1217469) L-type calcium channel blocker.[1][2] As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by low aqueous solubility and high permeability.[3][4] Understanding its physicochemical characteristics is critical for the development, formulation, and optimization of its dosage forms to enhance bioavailability and therapeutic efficacy.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. It is important to note that variations in reported values, particularly for melting point and solubility, can arise from differences in crystalline forms (polymorphism) and experimental conditions.[5][6]

PropertyDataReferences
Chemical Name 5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride[7]
Molecular Formula C₃₆H₄₁N₃O₆ • HCl[8]
Molecular Weight 648.2 g/mol [2][7][8]
CAS Number 187731-34-6 ((R)-isomer hydrochloride)[7][9][10]
Appearance Pale yellow, crystalline powder[1][6][11]
Melting Point (°C) 175 - 177Polymorph Form I: 197 - 201Polymorph Form II: 207 - 211[9][12][13][5][6][5][6]
pKa 6.83[14]
LogP (Octanol/Water) 6.4[15]

Solubility Profile

Lercanidipine (B1674757) hydrochloride's solubility is highly pH-dependent, a crucial factor for its absorption in the gastrointestinal tract. It is practically insoluble in water but solubility increases significantly in acidic conditions due to the ionization of the molecule.[4]

Solvent/MediumTemperatureSolubilityReferences
Water21°C5 µg/mL[15]
Water37°C15 µg/mL (0.015 mg/mL)[3]
0.1 N HCl (pH ~1.2)37°C82.35 - 123 µg/mL[3][4]
Acetate Buffer (pH 4.5)37°C49.43 µg/mL[4]
Phosphate (B84403) Buffer (pH 6.8)37°C3.29 - 9.85 µg/mL[3][4]
Ethanol-~2 mg/mL[8]
DMSO-~15 mg/mL[8]
Dimethylformamide (DMF)-~25 mg/mL[8]
Methanol-Freely Soluble[4]
Chloroform-Readily Soluble[6]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard protocols applicable to this compound.

Saturation Solubility Determination

This protocol is based on the method reported by Higuchi and Connors to determine the equilibrium solubility of a compound in a specific solvent.

  • Preparation : An excess amount of this compound is added to a sealed vial containing a known volume (e.g., 20-25 mL) of the desired solvent (e.g., distilled water, 0.1 N HCl, or phosphate buffer pH 6.8).[3][4][15]

  • Equilibration : The vials are agitated in an orbital shaker or with an electromagnetic stirrer at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[3][4][15]

  • Sample Collection : After agitation, the suspension is allowed to settle. An aliquot of the supernatant is withdrawn and immediately filtered through a membrane filter (e.g., 0.45 µm) to remove undissolved solid particles.[15]

  • Analysis : The filtrate is suitably diluted, if necessary, and the concentration of the dissolved drug is quantified using a validated analytical method, typically UV-Visible spectrophotometry at its λmax (e.g., 236 nm or 241.5 nm).[4][15]

  • Replication : All measurements are performed in triplicate to ensure accuracy and precision.[15]

In Vitro Dissolution Testing

Dissolution studies are critical for predicting the in vivo performance of a drug product.

  • Apparatus Setup : A USP Dissolution Apparatus, typically Type 2 (Paddle), is used. The dissolution vessel is filled with a specified volume (e.g., 900 mL) of the chosen dissolution medium (e.g., 0.1 N HCl). The medium is degassed and maintained at a constant temperature of 37 ± 0.5°C.[4][14]

  • Test Execution : A tablet or a sample of powder equivalent to a standard dose (e.g., 10 mg) is introduced into the vessel. The paddle is rotated at a constant speed (e.g., 50 or 100 rpm).[4][14]

  • Sampling : At predetermined time intervals (e.g., 10, 20, 30, 45, 60 minutes), aliquots (e.g., 5 mL) of the dissolution medium are withdrawn. An equal volume of fresh, pre-warmed medium is replaced after each sampling to maintain a constant volume.[3][4]

  • Analysis : The collected samples are filtered and analyzed for lercanidipine content using a validated UV spectrophotometric method.[4][14]

  • Data Interpretation : The cumulative percentage of drug released is calculated and plotted against time to generate a dissolution profile.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a drug's lipophilicity. The shake-flask method is the traditional approach.

  • Phase Preparation : Equal volumes of n-octanol and a buffered aqueous phase (typically phosphate buffer at pH 7.4 to mimic physiological conditions) are pre-saturated with each other by mixing for 24 hours, followed by separation.[16]

  • Partitioning : A known amount of this compound is dissolved in one of the phases (or a 50/50 mixture). The biphasic system is then shaken vigorously for a set period to facilitate partitioning, followed by a period of rest (e.g., 24 hours) to allow for complete phase separation.[16]

  • Quantification : The concentration of the drug in both the n-octanol and the aqueous phase is determined using a suitable analytical technique, such as HPLC-UV.[16]

  • Calculation : The partition coefficient (P) is calculated as the ratio of the drug concentration in the octanol (B41247) phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualizations: Pathways and Processes

Diagrams are provided to illustrate key concepts related to this compound's mechanism and analysis.

cluster_0 Mechanism of Action Lerca (R)-Lercanidipine HCl Channel L-Type Calcium Channels (Vascular Smooth Muscle) Lerca->Channel Blocks Influx Ca²⁺ Influx Inhibition Channel->Influx Vaso Vasodilation Influx->Vaso BP Decreased Blood Pressure Vaso->BP

Caption: Mechanism of action for this compound.

cluster_1 Experimental Workflow: Saturation Solubility A Add excess drug to solvent B Agitate at constant T (24-48h) A->B C Filter supernatant (0.45 µm filter) B->C D Dilute filtrate (if necessary) C->D E Analyze via UV-Vis Spectrophotometry D->E F Calculate Concentration (mg/mL or µg/mL) E->F

Caption: Workflow for determining saturation solubility.

cluster_2 Logical Relationship: pH and Solubility ph_low Low pH (e.g., Gastric Fluid) ion Increased Ionization (Drug is protonated) ph_low->ion ph_high High pH (e.g., Intestinal Fluid) union Decreased Ionization (Drug is in free base form) ph_high->union sol_high Higher Solubility ion->sol_high sol_low Lower Solubility union->sol_low

Caption: Relationship between pH and Lercanidipine HCl solubility.

References

Stereospecific Synthesis of Lercanidipine Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Lercanidipine (B1674757), a third-generation dihydropyridine (B1217469) calcium channel blocker, is marketed as a racemic mixture for the treatment of hypertension. However, its pharmacological activity resides almost exclusively in the (S)-enantiomer, which exhibits approximately 100- to 200-fold higher affinity for L-type calcium channels than its (R)-counterpart. This significant stereoselectivity underscores the importance of efficient and robust methods for the stereospecific synthesis of the individual enantiomers. This technical guide provides an in-depth overview of the core strategies for preparing enantiopure lercanidipine, focusing on diastereomeric resolution of a key chiral intermediate and enzymatic kinetic resolution. Detailed experimental protocols, comparative quantitative data, and process workflows are presented to serve as a comprehensive resource for researchers in medicinal chemistry and process development.

Introduction: The Chiral Significance of Lercanidipine

Lercanidipine, chemically known as methyl 2-[(3,3-diphenylpropyl)(methyl)amino]-1,1-dimethylethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, possesses a single stereocenter at the C4 position of the dihydropyridine ring. The differential pharmacological activity between its (S) and (R) enantiomers necessitates the development of stereoselective synthetic routes. Producing the single, active (S)-enantiomer can offer therapeutic advantages, including the potential for a better therapeutic index and reduced metabolic load by eliminating the inactive (R)-isomer.

The primary challenge in synthesizing enantiopure lercanidipine lies in effectively controlling the stereochemistry at this C4 position. The classical Hantzsch dihydropyridine synthesis, which forms the core of the molecule, is not stereoselective and produces a racemic mixture. Therefore, stereospecificity must be introduced either during the synthesis or by resolving a racemic intermediate. This guide focuses on the most prevalent and practical approach: the resolution of a key acidic precursor.

Primary Synthetic Strategy: Diastereomeric Resolution

The most established and industrially viable method for producing enantiopure lercanidipine involves the synthesis of a racemic precursor, followed by classical resolution using a chiral resolving agent. The overall workflow begins with the synthesis of a racemic dihydropyridine monoacid, which is then resolved into its constituent enantiomers. The desired enantiomer of the acid is subsequently esterified with the lercanidipine side chain to yield the final active pharmaceutical ingredient.

G cluster_0 Step 1: Racemic Precursor Synthesis cluster_1 Step 2: Diastereomeric Resolution cluster_2 Step 3: Final Esterification A Dimethyl 2,6-dimethyl-4- (3-nitrophenyl)-1,4-dihydro- pyridine-3,5-dicarboxylate B Racemic Dihydropyridine Monoacid Precursor A->B Selective Hydrolysis C Racemic Monoacid + (+) or (-) Chiral Base (e.g., Quinidine) B->C D Diastereomeric Salt Mixture C->D E Separated Diastereomeric Salts (Crystallization) D->E Fractional Crystallization F (S)-Dihydropyridine Monoacid E->F Acidification G (S)-Monoacid + Amino Alcohol Side Chain F->G H (S)-Lercanidipine G->H Acid Activation & Coupling

Fig. 1: Workflow for Stereospecific Synthesis via Diastereomeric Resolution.
Experimental Protocols

Protocol 2.1.1: Synthesis of Racemic 2,6-Dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic Acid

This procedure outlines the selective hydrolysis of the dimethyl ester precursor.

  • Reaction Setup: Suspend dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (1.0 eq) in methanol.

  • Hydrolysis: While stirring at room temperature, add a solution of sodium hydroxide (B78521) (8.0 eq) in water. Heat the mixture to reflux and maintain for 5-6 hours.

  • Work-up: Cool the reaction mixture and add a significant volume of water with stirring. Filter the mixture to remove any unreacted starting material.

  • Acidification: Transfer the filtrate to a clean vessel and cool. Adjust the pH to approximately 2.5 by the slow addition of 1 M hydrochloric acid. A yellow solid will precipitate.

  • Isolation: Filter the precipitated solid, wash thoroughly with water, and dry under vacuum to yield the racemic monoacid precursor.

Protocol 2.1.2: Diastereomeric Resolution of the Monoacid Precursor

This protocol is based on the established method using Cinchona alkaloids.[1]

  • Salt Formation: Dissolve the racemic monoacid (1.0 eq) in a suitable solvent mixture, such as dimethylformamide (DMF) and water (e.g., 8:5 v/v). Add an equimolar amount of the resolving agent, such as quinidine (B1679956) (to isolate the (S)-acid) or cinchonidine (B190817) (to isolate the (R)-acid).

  • Crystallization: Heat the solution to obtain a clear solution, then allow it to cool slowly to room temperature to facilitate fractional crystallization of the less soluble diastereomeric salt.

  • Isolation of Salt: Collect the crystallized salt by filtration. The optical purity can be enhanced by recrystallization from the same solvent system.

  • Liberation of the Free Acid: Suspend the isolated diastereomeric salt in a biphasic system of dichloromethane (B109758) and water. Acidify the aqueous layer to pH ~2 with a suitable acid (e.g., 1 M HCl).

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional portions of dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the enantiopure dihydropyridine monoacid.

Protocol 2.1.3: Synthesis of (S)-Lercanidipine Hydrochloride

This procedure details the final coupling step.

  • Acid Activation: Dissolve the resolved (S)-monoacid (1.0 eq) in anhydrous dichloromethane. Add a catalytic amount of DMF. Cool the mixture to between -10°C and 0°C under a nitrogen atmosphere. Slowly add thionyl chloride (1.5 - 2.0 eq) and stir the reaction at this temperature for 2-3 hours to form the acid chloride in situ.

  • Coupling Reaction: In a separate flask, dissolve 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol (1.0 eq) and a non-nucleophilic base such as triethylamine (B128534) (1.5 eq) in anhydrous dichloromethane.

  • Addition: Slowly add the solution from step 2 to the activated acid chloride solution from step 1, maintaining the temperature between -10°C and 0°C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 3-5 hours until completion is confirmed by TLC or HPLC.

  • Work-up and Salt Formation: Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to an oil. Dissolve the crude base in a suitable solvent like ethyl acetate (B1210297) or tert-butyl methyl ether and add a solution of HCl in an ether or alcohol to precipitate (S)-Lercanidipine hydrochloride.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to yield high-purity (S)-Lercanidipine hydrochloride.

Quantitative Data for Diastereomeric Resolution

The efficiency of the resolution is highly dependent on the choice of resolving agent and solvent system. The use of Cinchona alkaloids is particularly effective for the key dihydropyridine monoacid intermediate.

Resolving AgentSolvent SystemEnantiomer IsolatedYield (%)Enantiomeric Excess (ee%)
QuinidineDMF/Water (8:5)(+)-enantiomer (S-form)High>99.5
CinchonidineDMF/Water (8:5)(-)-enantiomer (R-form)High>99.5

Table 1: Representative data for the diastereomeric resolution of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid.

Alternative Strategy: Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution offers a green and highly selective alternative to classical resolution. This method utilizes enzymes, typically lipases, to selectively catalyze the hydrolysis or transesterification of one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be recovered in high optical purity. For lercanidipine precursors, this approach is typically applied to a racemic diester intermediate.

G cluster_0 Step 1: Racemic Substrate cluster_1 Step 2: Enzymatic Reaction cluster_2 Step 3: Separation A Racemic Dihydropyridine Diester Precursor B Racemic Diester + Lipase (B570770) (e.g., CAL-B) + H₂O / Buffer A->B C Reaction Mixture (Selective Hydrolysis) B->C D Unreacted (R)-Diester C->D Chromatographic Separation E Hydrolyzed (S)-Monoacid C->E Chromatographic Separation

Fig. 2: General Workflow for Enzymatic Kinetic Resolution of a Diester Precursor.
Representative Experimental Protocol

While a protocol for a direct lercanidipine precursor is not widely published, the following is an adaptable procedure based on the successful resolution of structurally similar 1,4-dihydropyridine (B1200194) diesters.

  • Reaction Setup: Suspend the racemic 1,4-dihydropyridine diester substrate (e.g., a bis(acyloxymethyl) ester) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0) containing an organic co-solvent (e.g., 15-20% diisopropyl ether or acetonitrile) to improve solubility.

  • Enzyme Addition: Add the lipase catalyst (e.g., Candida antarctica Lipase B (CAL-B, Novozym 435) or Pseudomonas cepacia Lipase) to the suspension. The enzyme loading is typically between 1:1 and 1:10 enzyme-to-substrate weight ratio.

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30-45°C). Monitor the reaction progress by chiral HPLC to track the formation of the monoacid and the enantiomeric excess of both the remaining substrate and the product.

  • Reaction Termination: When the conversion reaches approximately 50% (the theoretical maximum for a kinetic resolution), terminate the reaction by filtering off the immobilized enzyme.

  • Work-up and Separation: Acidify the filtrate and extract with an organic solvent (e.g., ethyl acetate). The unreacted diester and the product monoacid can then be separated using standard techniques, such as column chromatography on silica (B1680970) gel, yielding both enantiomers in high optical purity.

Representative Quantitative Data for EKR

The following table summarizes typical results for the lipase-catalyzed hydrolysis of various 1,4-dihydropyridine diesters, demonstrating the feasibility of this approach.

Lipase SourceSubstrate TypeConversion (%)Productee% (Product)Unreacted Substrateee% (Substrate)
Candida antarctica BProchiral Bis(ethoxycarbonylmethyl) DHP~50Monoacid68-97--
Candida rugosaAcyloxymethyl Ester DHP~50Monoacid>95Unreacted Ester>95
Pseudomonas cepaciaAcyloxymethyl Ester DHP~50Monoacid>95Unreacted Ester>95

Table 2: Representative data for the Enzymatic Kinetic Resolution of 1,4-Dihydropyridine derivatives.

Conclusion

The stereospecific synthesis of lercanidipine enantiomers is a critical task for the development of next-generation antihypertensive therapies. The diastereomeric resolution of the key monoacid precursor, 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid, using chiral bases like quinidine stands as the most robust and well-documented method, capable of delivering the desired (S)-enantiomer with exceptional optical purity (>99.5% ee). The subsequent esterification to form the final product is a high-yielding and straightforward process. Concurrently, enzymatic kinetic resolution presents a powerful and environmentally benign alternative. Although requiring further process optimization for specific lercanidipine precursors, the high enantioselectivity demonstrated by lipases on analogous structures highlights its significant potential. This guide provides the foundational protocols and data to enable researchers to effectively implement and advance these stereoselective strategies.

References

In Vitro Binding Affinity of (R)-Lercanidipine to L-type Calcium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding affinity of (R)-Lercanidipine to L-type calcium channels. Lercanidipine (B1674757), a dihydropyridine (B1217469) calcium channel blocker, is used clinically as a racemic mixture of its (S)- and (R)-enantiomers. Understanding the specific interactions of each enantiomer is crucial for comprehending its pharmacological profile and for the development of more selective therapeutic agents. This document summarizes key binding affinity data, details relevant experimental methodologies, and illustrates the associated signaling pathways.

Data Presentation: Quantitative Analysis of Binding Affinity

The in vitro binding affinity of lercanidipine and its enantiomers to L-type calcium channels has been characterized primarily through radioligand binding assays. While specific Ki values for the (R)-enantiomer are not extensively reported in publicly available literature, the data for the racemic mixture and the known stereoselectivity provide valuable insights.

CompoundPreparationRadioligandKi (Inhibition Constant)IC50 (Half maximal inhibitory concentration)Reference
(±)-LercanidipineRat Brain HomogenatesNot Specified0.24-0.3 nMNot Reported[1]
(±)-LercanidipineRat Heart HomogenatesNot Specified0.22 nMNot Reported[1]
(S)-LercanidipineNot SpecifiedNot SpecifiedSignificantly higher affinity than (R)-LercanidipineNot Reported[2]
(R)-LercanidipineGuinea-pig ventricular myocytesNot SpecifiedLower affinity than (S)-Lercanidipine~1.15 T/L selectivity ratio (functional assay)[3][4]

Note: The T/L selectivity ratio for (R)-Lercanidipine is derived from functional studies measuring the blockade of T-type versus L-type calcium currents and is not a direct measure of binding affinity (Ki or Kd). It does, however, indicate a degree of interaction with L-type calcium channels. The significantly higher affinity of the (S)-enantiomer is a consistent finding in the literature.[2]

Experimental Protocols

The determination of the in vitro binding affinity of (R)-Lercanidipine to L-type calcium channels typically involves radioligand displacement assays. Below is a detailed, composite methodology based on standard practices for such experiments.

Preparation of Crude Membranes from Vascular Smooth Muscle Cells
  • Cell Culture: Aortic smooth muscle cells are cultured to confluency in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Harvesting: Cells are washed with ice-cold phosphate-buffered saline (PBS) and scraped into a collection tube.

  • Homogenization: The cell suspension is centrifuged, and the pellet is resuspended in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Homogenization is performed using a Dounce homogenizer or a similar device.

  • Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed ultracentrifugation to pellet the crude membrane fraction.

  • Storage: The final membrane pellet is resuspended in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10% sucrose) and stored at -80°C until use. Protein concentration is determined using a standard assay such as the Bradford or BCA assay.

Radioligand Binding Assay (Competitive Displacement)
  • Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a suitable radiolabeled dihydropyridine antagonist (e.g., --INVALID-LINK---PN200-110), and varying concentrations of the unlabeled competitor, (R)-Lercanidipine.

  • Incubation: The reaction mixture is incubated in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) for a specified period (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: Following incubation, the reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification of Radioactivity: The filters containing the bound radioligand are placed in scintillation vials with a scintillation cocktail. The amount of radioactivity is then quantified using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., nifedipine). Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for (R)-Lercanidipine is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathway of L-type Calcium Channel Blockade in Vascular Smooth Muscle

L_type_calcium_channel_blockade cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+_ext Ca²⁺ LTCC L-type Calcium Channel Dihydropyridine Binding Site Ca2+_int Ca²⁺ LTCC:f0->Ca2+_int Calmodulin Calmodulin Ca2+_int->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex MLCK_inactive MLCK (inactive) CaM_complex->MLCK_inactive Activates MLCK_active MLCK (active) MLC Myosin Light Chain (MLC) MLCK_active->MLC Phosphorylates MLC_P Phosphorylated MLC Contraction Smooth Muscle Contraction MLC_P->Contraction Relaxation Vasodilation (Relaxation) R_Lerca (R)-Lercanidipine R_Lerca->LTCC:f1 Blocks R_Lerca->Relaxation

Caption: L-type calcium channel blockade by (R)-Lercanidipine in vascular smooth muscle cells.

Experimental Workflow for In Vitro Binding Assay

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture 1. Vascular Smooth Muscle Cell Culture membrane_prep 2. Crude Membrane Preparation cell_culture->membrane_prep incubation 3. Incubation with Radioligand & (R)-Lercanidipine membrane_prep->incubation filtration 4. Separation of Bound/ Free Radioligand (Filtration) incubation->filtration counting 5. Scintillation Counting filtration->counting data_processing 6. Calculation of Specific Binding counting->data_processing curve_fitting 7. Non-linear Regression (IC50 Determination) data_processing->curve_fitting ki_calculation 8. Cheng-Prusoff Equation (Ki Calculation) curve_fitting->ki_calculation

Caption: Workflow for determining the in vitro binding affinity of (R)-Lercanidipine.

References

The Pharmacokinetics and Bioavailability of Lercanidipine Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lercanidipine (B1674757) is a third-generation dihydropyridine (B1217469) calcium channel blocker widely used in the management of hypertension. It is administered as a racemic mixture of two enantiomers, (S)-lercanidipine and (R)-lercanidipine. The antihypertensive effect of lercanidipine is primarily attributed to the (S)-enantiomer, which exhibits a 100- to 200-fold greater affinity for L-type calcium channels than the (R)-enantiomer.[1] Understanding the stereoselective pharmacokinetics and bioavailability of these enantiomers is crucial for optimizing therapeutic outcomes and ensuring drug safety. This technical guide provides an in-depth overview of the core principles governing the absorption, distribution, metabolism, and excretion of lercanidipine enantiomers, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Data Presentation: Pharmacokinetic Parameters of Lercanidipine Enantiomers

The pharmacokinetic profile of lercanidipine is characterized by stereoselectivity, with the pharmacologically more active (S)-enantiomer generally exhibiting higher plasma concentrations and systemic exposure compared to the (R)-enantiomer following oral administration of the racemate.[2][3][4] The data presented below is primarily from studies involving the oral administration of a 20 mg racemic lercanidipine dose to healthy volunteers.

Pharmacokinetic Parameter(S)-Lercanidipine(R)-LercanidipineReference
Cmax (ng/mL) 2.071 (median)1.681 (median)[2][3]
3.30 ± 2.09 (for 10 mg dose)[4][5]
7.66 ± 5.90 (for 20 mg dose)[4][5]
AUC(0-24) (ng·h/mL) 12.352 (median)10.063 (median)[2][3]
AUC(0-∞) (ng·h/mL) 1.21-fold higher than (R)-enantiomer[2]
Tmax (h) 1.5 - 31.5 - 3[3][4][5]
Elimination Half-life (h) Essentially the same as (R)-enantiomerEssentially the same as (S)-enantiomer[4][5]
8 - 108 - 10[4]
Apparent Oral Clearance (Cl/f) (L/h) 732.16 (median)1891.84 (median)[2][3]

Note: The Cmax and AUC values for the (S)-enantiomer are, on average, 1.2-fold higher than those for the (R)-enantiomer.[4][5]

Bioavailability

Lercanidipine undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and gut wall.[5][6] This results in a low absolute bioavailability of approximately 10% when administered to patients in a fed state.[4][5] The bioavailability is further reduced by about a third when administered to healthy volunteers under fasting conditions.[5] Ingestion of a high-fat meal up to 2 hours before taking lercanidipine can increase its oral availability four-fold.[5] Due to this significant food effect, it is recommended that lercanidipine be taken before meals.

Experimental Protocols

The following section outlines the typical methodologies employed in clinical studies designed to evaluate the pharmacokinetics of lercanidipine enantiomers.

Study Design

A common study design is a single-dose, open-label, randomized, two-period crossover study in healthy adult volunteers.[2]

  • Subjects: Healthy male volunteers are often recruited for these studies.[2]

  • Drug Administration: A single oral dose of racemic lercanidipine (e.g., 20 mg) is administered with a standardized volume of water after an overnight fast.

  • Washout Period: A washout period of at least one week is typically implemented between the two study periods in a crossover design.

Blood Sampling

Serial blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of the enantiomers.

  • Pre-dose: A blood sample is collected before drug administration to establish baseline levels.

  • Post-dose: Blood samples are collected at various intervals, for example, at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours after drug administration.[2][3]

  • Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. The plasma is then stored frozen (e.g., at -20°C or lower) until analysis.

Enantioselective Bioanalytical Method: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A validated, stereoselective analytical method is essential for the accurate quantification of (S)- and (R)-lercanidipine in plasma samples. Chiral LC-MS/MS is the method of choice for this purpose.[2][3][7]

  • Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove proteins and other interfering substances and to concentrate the analytes.[7][8]

  • Chromatographic Separation:

    • Chiral Column: A chiral stationary phase is used to separate the enantiomers. Examples include cellulose-based columns like the Lux 3µ Cellulose-3.[7][9]

    • Mobile Phase: The mobile phase is a mixture of organic solvents and aqueous buffers, optimized for the separation of the enantiomers. An example of a mobile phase is a mixture of 0.2% aqueous ammonia (B1221849) solution and acetonitrile (B52724) (55:45 v/v).[7]

    • Flow Rate: A constant flow rate is maintained, for instance, 1.0 mL/min.[7]

  • Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for detection.

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically employed.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each enantiomer and the internal standard to ensure selectivity and sensitivity.

  • Method Validation: The analytical method is rigorously validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[7]

Mandatory Visualizations

Experimental Workflow for Pharmacokinetic Analysis

experimental_workflow cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase subject_recruitment Subject Recruitment (Healthy Volunteers) drug_administration Drug Administration (Single Oral Dose of Racemic Lercanidipine) subject_recruitment->drug_administration blood_sampling Serial Blood Sampling (0-24h post-dose) drug_administration->blood_sampling plasma_separation Plasma Separation & Storage (-20°C) blood_sampling->plasma_separation sample_preparation Sample Preparation (Solid-Phase Extraction) plasma_separation->sample_preparation chiral_lc_separation Chiral LC Separation ((S)- and (R)-Lercanidipine) sample_preparation->chiral_lc_separation ms_ms_detection Tandem Mass Spectrometry (MRM Detection) chiral_lc_separation->ms_ms_detection data_analysis Data Analysis (Pharmacokinetic Modeling) ms_ms_detection->data_analysis

Caption: Workflow for a typical pharmacokinetic study of lercanidipine enantiomers.

Metabolic Pathway of Lercanidipine Enantiomers

metabolic_pathway cluster_metabolism Hepatic Metabolism S_Lercanidipine (S)-Lercanidipine CYP3A4 CYP3A4 S_Lercanidipine->CYP3A4 R_Lercanidipine (R)-Lercanidipine R_Lercanidipine->CYP3A4 S_Metabolites Inactive Metabolites (e.g., via N-dealkylation) CYP3A4->S_Metabolites R_Metabolites Inactive Metabolites (e.g., via N-dealkylation) CYP3A4->R_Metabolites

References

Solubility Profile of Lercanidipine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the solubility of Lercanidipine hydrochloride in common laboratory solvents. It is important to note that commercially available Lercanidipine is a racemic mixture of its (R)- and (S)-enantiomers. The data presented herein pertains to this racemic mixture, as specific solubility data for the individual (R)-Lercanidipine hydrochloride enantiomer is not extensively available in the reviewed literature. The (S)-enantiomer is known to be the more pharmacologically active component.[1][2][3]

Quantitative Solubility Data

The solubility of Lercanidipine hydrochloride has been determined in a range of organic solvents and aqueous media. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Solubility of Lercanidipine Hydrochloride in Organic Solvents

SolventSolubility (mg/mL)Molar Solubility (mM)Reference
Dimethylformamide (DMF)~25~38.6[4]
Dimethyl sulfoxide (B87167) (DMSO)~15~23.1[4]
Ethanol~2~3.1[4]
MethanolFreely SolubleNot Specified[5]

Note: Molar solubility was calculated using the molecular weight of Lercanidipine hydrochloride (648.19 g/mol ).

Table 2: Solubility of Lercanidipine Hydrochloride in Aqueous Media

MediumpHTemperature (°C)Solubility (µg/mL)Reference
0.1 N HCl1.237 ± 0.582.35[5]
Acetate Buffer4.537 ± 0.549.43[5]
Phosphate Buffer6.837 ± 0.59.85[5]
WaterNot Specified37 ± 115[6]
1:2 DMF:PBS7.2Not Specified300[4]

Lercanidipine hydrochloride is classified as a BCS Class II drug, indicating low solubility and high permeability.[5][6] Its solubility is pH-dependent, with higher solubility observed in acidic conditions.[5] For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMF and then dilute with the aqueous buffer.[4]

Experimental Protocols

The following section details a generalized experimental protocol for determining the solubility of a compound like Lercanidipine hydrochloride, based on the widely accepted shake-flask method.

Principle of the Shake-Flask Method

The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent. It involves creating a saturated solution by agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the filtered supernatant is then measured.

Materials and Equipment
  • This compound (or Lercanidipine hydrochloride)

  • Selected laboratory solvents (e.g., Ethanol, DMSO, DMF, buffered solutions)

  • Analytical balance

  • Vials or flasks with secure caps

  • Constant temperature shaker or agitator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Procedure
  • Preparation of Solvent: Prepare the desired solvents and aqueous buffer solutions of specific pH.

  • Addition of Compound: Add an excess amount of Lercanidipine hydrochloride to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After agitation, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of Lercanidipine hydrochloride in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Calculate the solubility in mg/mL or other desired units based on the measured concentration and any dilution factors.

The following diagram illustrates the general workflow for solubility determination.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess (R)-Lercanidipine HCl B Add to known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge or let stand C->D E Filter supernatant D->E F Quantify concentration (HPLC/UV-Vis) E->F

Figure 1. Experimental workflow for solubility determination.

Signaling Pathway and Experimental Workflow

Mechanism of Action: L-type Calcium Channel Blockade

Lercanidipine is a dihydropyridine (B1217469) calcium channel blocker. Its primary mechanism of action involves the inhibition of the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells. This leads to vasodilation and a subsequent reduction in blood pressure.

The following diagram illustrates the signaling pathway.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ca_channel L-type Calcium Channel Ca_int Ca²⁺ Ca_channel->Ca_int Ca_ext Ca²⁺ Ca_ext->Ca_channel Influx Contraction Muscle Contraction Ca_int->Contraction Lercanidipine (R)-Lercanidipine HCl Lercanidipine->Ca_channel Blocks

Figure 2. Signaling pathway of Lercanidipine hydrochloride.
Experimental Workflow: Quantification by HPLC

A common experimental workflow for the quantitative analysis of Lercanidipine hydrochloride in a sample involves sample preparation followed by High-Performance Liquid Chromatography (HPLC).

The following diagram outlines a typical workflow.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Dissolve sample in mobile phase B Filter through 0.45 µm filter A->B C Inject sample into HPLC system B->C D Separation on C18 column C->D E UV Detection D->E F Generate chromatogram E->F G Quantify based on peak area F->G

Figure 3. Experimental workflow for HPLC analysis.

References

The Decisive Role of Lipophilicity in the Pharmacokinetics of Lercanidipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the lipophilicity and membrane partitioning characteristics of lercanidipine (B1674757), a third-generation dihydropyridine (B1217469) calcium channel blocker. Targeted at researchers, scientists, and drug development professionals, this document elucidates the critical relationship between lercanidipine's physicochemical properties and its unique clinical profile, characterized by a long duration of action despite a relatively short plasma half-life.

Executive Summary

Lercanidipine is distinguished from other calcium channel blockers by its high lipophilicity. This property governs its pharmacokinetic and pharmacodynamic behavior, leading to a high degree of partitioning into the lipid bilayer of vascular smooth muscle cells.[1][2] This membrane partitioning creates a local depot from which the drug is gradually released to its target, the L-type calcium channels, resulting in a sustained antihypertensive effect suitable for once-daily dosing.[1][2][3] This guide synthesizes quantitative data on lercanidipine's lipophilicity, details the experimental protocols for its measurement, and illustrates the underlying molecular mechanisms.

Quantitative Analysis of Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid environment, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly expressed as the logarithm of the partition coefficient (Log P) between octanol (B41247) and water. For ionizable compounds like lercanidipine, the distribution coefficient (Log D) at a specific pH is also critical.

Lercanidipine is a weakly basic drug with a pK'a of 6.83 at 37°C.[4] Its high lipophilicity is confirmed by several experimental and calculated Log P values, which are summarized below.

ParameterValueDescriptionSource
Log P 6.0Experimentally determined partition coefficient (octan-1-ol/water) at 20-25°C.[4]
Log P 6.4Experimentally determined partition coefficient.[5]
Log P-value 6.88Logarithm of the membrane partition coefficient for (S)-lercanidipine.[6]
XLogP3 6.9Computationally predicted Log P value.[5]
pKa 6.83Acid dissociation constant, measured at 37°C.[4]

The high Log P values, consistently above 6.0, place lercanidipine among the most lipophilic dihydropyridine calcium antagonists.[4][7] This characteristic is fundamental to its high membrane partition coefficient and its subsequent pharmacokinetic behavior.[2][8][9]

Experimental Protocols for Lipophilicity Determination

Accurate determination of lipophilicity is crucial in drug development. The following sections describe standard methodologies applicable to lercanidipine.

Shake-Flask Method for Log P Determination

The traditional shake-flask method is the gold standard for experimentally determining Log P. It directly measures the partitioning of a solute between two immiscible liquid phases.

Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period.

  • Sample Preparation: Prepare a stock solution of lercanidipine in the aqueous phase.

  • Partitioning: In a glass vessel, combine a known volume of the lercanidipine solution with a known volume of the pre-saturated n-octanol.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) until equilibrium is reached (typically several hours). The high lipophilicity of lercanidipine may necessitate a longer equilibration time.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully sample each phase and determine the concentration of lercanidipine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The Log P is calculated as: Log P = log10 ( [Lercanidipine]octanol / [Lercanidipine]aqueous )

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Saturated Octanol & Water Phases P2 Dissolve Lercanidipine in Aqueous Phase P1->P2 E1 Combine Phases (Octanol + Aqueous Drug Sol.) P2->E1 E2 Shake to Equilibrate E1->E2 E3 Centrifuge to Separate Phases E2->E3 A1 Measure Concentration in Each Phase (HPLC) E3->A1 A2 Calculate Log P A1->A2

Workflow for Shake-Flask Log P Determination.
RP-HPLC Method for Lipophilicity Estimation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable method for estimating lipophilicity. The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its Log P value.

Protocol:

  • System Setup: Use a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.0 with triethylamine).[10]

  • Calibration: Inject a series of standard compounds with known Log P values to establish a calibration curve by plotting their retention factors (k) against their Log P values.

  • Sample Analysis: Dissolve lercanidipine in the mobile phase and inject it into the HPLC system.

  • Retention Time Measurement: Record the retention time (tR) of lercanidipine and the column dead time (t0).

  • Calculation of Retention Factor (k): k = (tR - t0) / t0

  • Log P Estimation: Use the calibration curve to determine the Log P value of lercanidipine corresponding to its calculated retention factor.

Membrane Partition Coefficient (K_m) Determination

The membrane partition coefficient (K_m) quantifies the drug's distribution between a lipid bilayer and the surrounding aqueous medium. This can be determined using liposomes as a model membrane system.

Protocol:

  • Liposome (B1194612) Preparation: Prepare unilamellar vesicles (liposomes) from a defined lipid composition (e.g., phosphatidylcholine) using methods like sonication or extrusion.

  • Partitioning: Incubate a known concentration of lercanidipine with the liposome suspension at a controlled temperature (e.g., 37°C).

  • Separation: Separate the liposomes from the aqueous phase using ultracentrifugation or equilibrium dialysis.

  • Concentration Analysis: Measure the concentration of lercanidipine in the aqueous supernatant and determine the amount associated with the liposomes by mass balance.

  • Calculation: The K_m is calculated as the ratio of the drug concentration in the lipid phase to the concentration in the aqueous phase, normalized by the lipid concentration.

Pharmacokinetic and Mechanistic Implications

The profound lipophilicity of lercanidipine is not merely a physicochemical descriptor but the central driver of its therapeutic profile.

The "Membrane Depot" Effect

Despite a plasma elimination half-life of 8-10 hours, lercanidipine's antihypertensive effect lasts for over 24 hours.[2][11] This is attributed to its high affinity for the lipid membranes of vascular smooth muscle cells.[3][7] After administration, lercanidipine rapidly distributes from the plasma into these membranes, where it accumulates.[1][2] This "membrane depot" then slowly releases the drug to its target L-type calcium channels located within the same membrane, ensuring a prolonged and stable blockade.[2]

G cluster_path Pharmacokinetic Pathway of Lercanidipine Oral Oral Administration GI GI Tract Absorption Oral->GI Liver First-Pass Metabolism (CYP3A4) GI->Liver Systemic Systemic Circulation Liver->Systemic Reduced Bioavailability Membrane Lipid Bilayer (Membrane Depot) Systemic->Membrane Rapid Partitioning (High Lipophilicity) Receptor L-type Ca2+ Channel Membrane->Receptor Slow Release

Pharmacokinetic pathway highlighting the membrane depot effect.
Mechanism of Action at the Cellular Level

Lercanidipine exerts its therapeutic effect by blocking the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle.[3][11][12] This inhibition of calcium influx prevents the contractile processes of the muscle cells, leading to relaxation and vasodilation, which in turn lowers total peripheral resistance and systemic blood pressure.[12] The high concentration of lercanidipine within the lipid bilayer ensures a high local concentration near the channel binding sites. Some studies also suggest that lercanidipine may inhibit T-type calcium channels, which could contribute to its renal-protective effects.[1][13]

G Lerca Lercanidipine (in Lipid Bilayer) Channel L-type Ca2+ Channel Lerca->Channel Binds to Channel Ca_in Ca2+ Influx Contraction Muscle Contraction Ca_in->Contraction Triggers Ca_out Extracellular Ca2+ Ca_out->Ca_in Relaxation Vasodilation (Relaxation) block X

Mechanism of L-type calcium channel blockade by lercanidipine.

Conclusion

The defining characteristic of lercanidipine is its high lipophilicity, quantified by a Log P value exceeding 6.0. This property is directly responsible for its extensive partitioning into the cell membranes of vascular smooth muscle, creating a drug reservoir that ensures a prolonged duration of antihypertensive activity. This unique "membrane-controlled" pharmacokinetic profile allows for effective once-daily administration and contributes to a favorable tolerability profile. A thorough understanding of these physicochemical principles is essential for the rational design and development of future cardiovascular therapies.

References

Methodological & Application

Application Notes and Protocols for the Quantification of (R)-Lercanidipine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lercanidipine (B1674757) is a third-generation dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension. It is a chiral compound, with the (S)-enantiomer being primarily responsible for the therapeutic effect. The (R)-enantiomer is significantly less active. Therefore, the accurate quantification of the (R)-enantiomer is crucial for quality control, formulation development, and pharmacokinetic studies of Lercanidipine hydrochloride. This document provides detailed application notes and protocols for various analytical methods for the quantification of (R)-Lercanidipine hydrochloride, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. This method allows for the selective determination of (R)-Lercanidipine in the presence of its (S)-enantiomer.

Quantitative Data Summary
ParameterReported Value
Linearity Range0.5 - 4 µg/mL[1][2]
Correlation Coefficient (r²)0.998[1][2]
Limit of Detection (LOD)0.05 µg/mL[1]
Limit of Quantification (LOQ)1.0 µg/mL[1]
Relative Standard Deviation (RSD)2.0%[1]
Recovery99.2% - 102.8%[2]
Experimental Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: Chiral OJ-H (150 x 4.6 mm, 5 µm)[1][2]

  • Mobile Phase: 10 mM Ammonium (B1175870) acetate (B1210297) and Acetonitrile (35:65 v/v)[1][2]

  • Flow Rate: 1.0 mL/min[1][2]

  • Injection Volume: 10 µL[1][2]

  • Detection Wavelength: 240 nm[1][2]

  • Column Temperature: Ambient

  • Retention Times: (R)-Lercanidipine: ~6.0 min, (S)-Lercanidipine: ~6.6 min[1]

3. Standard Solution Preparation:

  • Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., methanol (B129727) or mobile phase) to obtain a stock solution of a known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5, 1, 2, 3, and 4 µg/mL).[1][2]

4. Sample Preparation (for drug substance and tablet dosage form):

  • Drug Substance: Accurately weigh and dissolve the Lercanidipine hydrochloride drug substance in the mobile phase to achieve a final concentration within the linear range of the method.

  • Tablet Dosage Form:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of Lercanidipine hydrochloride and transfer it to a volumetric flask.

    • Add a suitable volume of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Identify the peaks of (R)- and (S)-Lercanidipine based on their retention times.

  • Construct a calibration curve by plotting the peak area of (R)-Lercanidipine against the concentration of the standard solutions.

  • Determine the concentration of (R)-Lercanidipine in the sample solutions from the calibration curve.

Experimental Workflow

G Chiral HPLC Workflow for (R)-Lercanidipine Quantification cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (10mM Ammonium acetate: Acetonitrile 35:65) D HPLC System Setup (Chiral OJ-H column, 240 nm) A->D B Prepare Standard Solutions (0.5-4 µg/mL) E Inject Standards & Samples B->E C Prepare Sample Solutions C->E D->E F Acquire Chromatograms E->F G Identify & Integrate Peaks F->G H Construct Calibration Curve G->H I Quantify (R)-Lercanidipine H->I

Caption: Workflow for quantifying (R)-Lercanidipine via Chiral HPLC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the quantification of low levels of (R)-Lercanidipine, particularly in biological matrices like human plasma.

Quantitative Data Summary
ParameterReported Value
Linearity Range0.041 - 25 ng/mL[3]
Correlation Coefficient (r²)≥ 0.995[3]
Lower Limit of Quantification (LLOQ)0.015 ng/mL[4]
Accuracy99.84% - 100.6%[3]
Precision (% CV)0.87% - 2.70%[3]
Experimental Protocol

1. Instrumentation:

  • Liquid Chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: Lux 3µ Cellulose-3 (150 x 4.6 mm)[3] or Hedera ODS-2 (analytical column)[4]

  • Mobile Phase: 0.2% Aqueous Ammonia Solution: Acetonitrile (55:45 v/v)[3] or Methanol and 5mM ammonium acetate buffer solution containing 0.1% formic acid[4]

  • Flow Rate: 1.0 mL/min[3] or 400 µL/min[4]

  • Column Temperature: 40°C[3]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Lercanidipine: m/z 612.2 → 280.2[4], Internal Standard (Diazepam): m/z 285.1 → 193.1[4]

3. Standard Solution Preparation:

  • Prepare stock and working standard solutions of (R)-Lercanidipine and an appropriate internal standard (e.g., deuterated Lercanidipine or Diazepam) in a suitable solvent like methanol.

  • Spike blank human plasma with working standard solutions to prepare calibration standards and quality control (QC) samples.

4. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition an SPE cartridge with methanol followed by water.

  • Load the plasma sample (pre-treated with internal standard) onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analyte and internal standard with an appropriate elution solvent.

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection.

5. Analysis:

  • Inject the prepared standards, QCs, and samples into the LC-MS/MS system.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode.

  • Process the data to obtain peak areas for the analyte and internal standard.

  • Create a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.

  • Quantify (R)-Lercanidipine in the unknown samples using the calibration curve.

Experimental Workflow

G LC-MS/MS Workflow for (R)-Lercanidipine in Plasma cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Spike Plasma with IS C Load Sample A->C B Condition SPE Cartridge B->C D Wash Cartridge C->D E Elute Analyte D->E F Evaporate & Reconstitute E->F G Inject into LC-MS/MS F->G H Acquire Data (MRM) G->H I Integrate Peak Areas H->I J Calculate Peak Area Ratios I->J K Quantify using Calibration Curve J->K

Caption: Workflow for quantifying (R)-Lercanidipine in plasma via LC-MS/MS.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more accessible method for the quantification of Lercanidipine hydrochloride in bulk and pharmaceutical formulations. However, it does not distinguish between the enantiomers and measures the total Lercanidipine content. Specific methods for the direct quantification of the (R)-enantiomer using UV-Vis are not common due to the identical UV spectra of the enantiomers. This method is suitable for determining the total drug content.

Quantitative Data Summary
ParameterReported Value
Wavelength of Maximum Absorption (λmax)236 nm[5][6]
Linearity Range2.5 - 60 µg/mL[5][6]
Correlation Coefficient (r²)0.9991[5][6]
Molar Absorptivity-
Sandell's Sensitivity-
Experimental Protocol

1. Instrumentation:

  • Double beam UV-Visible spectrophotometer with 1 cm matched quartz cuvettes.

2. Reagents and Solutions:

  • Solvent: Methanol[5][6]

3. Standard Solution Preparation:

  • Stock Solution: Accurately weigh about 10 mg of Lercanidipine hydrochloride and dissolve it in 100 mL of methanol to get a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to obtain concentrations in the range of 2.5-60 µg/mL.[5][6]

4. Sample Preparation (for tablet formulation):

  • Weigh and powder 20 tablets.

  • Accurately weigh a quantity of powder equivalent to 10 mg of Lercanidipine hydrochloride and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol.

  • Filter the solution through a Whatman filter paper.

  • Dilute the filtrate with methanol to obtain a final concentration within the Beer-Lambert's law range.

5. Analysis:

  • Scan the standard solutions over the UV range (200-400 nm) to determine the λmax.[5]

  • Measure the absorbance of the standard and sample solutions at the λmax (236 nm) against a methanol blank.

  • Construct a calibration curve of absorbance versus concentration for the standard solutions.

  • Determine the concentration of Lercanidipine hydrochloride in the sample solution from the calibration curve.

Experimental Workflow

G UV-Vis Spectrophotometry Workflow for Lercanidipine cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Standard Solutions (2.5-60 µg/mL in Methanol) D Measure Absorbance of Standards & Samples A->D B Prepare Sample Solution B->D C Set Spectrophotometer (λmax = 236 nm) C->D E Plot Calibration Curve D->E F Calculate Concentration E->F

Caption: Workflow for quantifying Lercanidipine via UV-Vis Spectrophotometry.

References

Application Notes and Protocols for Chiral HPLC Separation of Lercanidipine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lercanidipine (B1674757) is a third-generation dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension. It is a chiral compound, with the (S)-enantiomer being significantly more pharmacologically active than the (R)-enantiomer.[1] Therefore, the enantioselective separation and quantification of lercanidipine enantiomers are crucial for quality control, pharmacokinetic studies, and drug development. This document provides detailed application notes and protocols for the chiral separation of lercanidipine enantiomers using High-Performance Liquid Chromatography (HPLC).

Chromatographic Conditions

Several chiral stationary phases (CSPs) can be employed for the successful separation of lercanidipine enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective. Below are the detailed chromatographic conditions for three different methods.

Data Presentation: Comparison of Chiral HPLC Methods

ParameterMethod 1Method 2Method 3
Chiral Stationary Phase Chiral OJ-HLux 3μ Cellulose-3Chiralpak AD
Column Dimensions 150 x 4.0 mm, 5 µm150 x 4.6 mm, 3 µm250 x 4.6 mm, 10 µm
Mobile Phase 10mM Ammonium (B1175870) acetate (B1210297) and Acetonitrile (35:65 v/v)[1]0.2% Aqueous Ammonia (B1221849) Solution and Acetonitrile (55:45 v/v)Hexane (B92381), Ethanol, and Diethylamine (97:3:0.3 v/v/v)[2]
Flow Rate 1.0 mL/min[1]1.0 mL/min1.0 mL/min[2]
Column Temperature 40°C40°CAmbient
Detection Wavelength 240 nm[1]Not Specified237 nm[2]
Injection Volume 10 µL[1]Not SpecifiedNot Specified
Retention Time (R)-Lercanidipine 6.0 min[1]Not AvailableNot Available
Retention Time (S)-Lercanidipine 6.6 min[1]Not AvailableNot Available
Resolution (Rs) 2.1 - 2.5Not AvailableNot Available
LOD (R-Isomer) 0.05 µg/mL[1]Not AvailableNot Available
LOQ (R-Isomer) 1.0 µg/mL[1]Not AvailableNot Available

Experimental Protocols

Protocol 1: Method using Chiral OJ-H Column

This protocol is based on a validated reverse-phase chiral HPLC method for the quantification of the (R)-isomer in lercanidipine hydrochloride.[1]

1. Materials and Reagents:

  • Lercanidipine Hydrochloride (API or tablets)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (AR grade)

  • Methanol (B129727) (HPLC grade)

  • Purified water

2. Instrumentation:

  • HPLC system with a PDA detector

  • Chiral OJ-H column (150 x 4.0 mm, 5 µm)

  • Data acquisition and processing software

3. Preparation of Mobile Phase:

  • Prepare a 10mM Ammonium acetate solution by dissolving the appropriate amount of ammonium acetate in purified water.

  • Mix the 10mM Ammonium acetate solution and Acetonitrile in a ratio of 35:65 (v/v).

  • Degas the mobile phase before use.

4. Sample Preparation:

  • Bulk Drug Substance:

    • Prepare a stock solution of racemic lercanidipine and the (R)-enantiomer (if available) at a concentration of 100 µg/mL each in methanol.[1]

    • For the analysis of the bulk drug, prepare a solution of lercanidipine HCl at a concentration of 100 µg/mL in methanol.[1]

  • Tablet Dosage Form:

    • Weigh and finely powder a sufficient number of tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of lercanidipine HCl and transfer it to a volumetric flask.

    • Add a suitable volume of methanol and sonicate to dissolve the drug.

    • Dilute to the final volume with methanol to achieve a target concentration of 100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Analysis:

  • Set the HPLC system parameters as specified in the table above (Method 1).

  • Inject 10 µL of the prepared sample solution into the HPLC system.

  • Monitor the chromatogram at 240 nm.

Protocol 2: Method using Lux 3μ Cellulose-3 Column

This method is suitable for the quantification of lercanidipine enantiomers in human plasma and can be adapted for bulk drug and dosage forms.

1. Materials and Reagents:

  • Lercanidipine Hydrochloride

  • Acetonitrile (HPLC grade)

  • Aqueous Ammonia solution (AR grade)

  • Methanol (HPLC grade)

  • Purified water

2. Instrumentation:

  • LC-MS/MS system (or HPLC with UV detector)

  • Lux 3μ Cellulose-3 column (150 x 4.6 mm)

  • Data acquisition and processing software

3. Preparation of Mobile Phase:

  • Prepare a 0.2% aqueous ammonia solution.

  • Mix the 0.2% aqueous ammonia solution and Acetonitrile in a ratio of 55:45 (v/v).

  • Degas the mobile phase before use.

4. Sample Preparation:

  • Follow the general sample preparation procedures outlined in Protocol 1, using methanol as the solvent to prepare stock and working standard solutions.

5. Chromatographic Analysis:

  • Set the HPLC system parameters as specified in the table above (Method 2).

  • The injection volume should be optimized based on the system and desired sensitivity.

  • If using a UV detector, the detection wavelength should be optimized (e.g., around 240 nm).

Protocol 3: Method using Chiralpak AD Column

This protocol describes a normal-phase chiral HPLC method for the separation of lercanidipine enantiomers.[2]

1. Materials and Reagents:

  • Lercanidipine Hydrochloride

  • Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Diethylamine (HPLC grade)

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • Chiralpak AD column (250 x 4.6 mm, 10 µm)[2]

  • Data acquisition and processing software

3. Preparation of Mobile Phase:

  • Mix Hexane, Ethanol, and Diethylamine in a ratio of 97:3:0.3 (v/v/v).[2]

  • Degas the mobile phase before use.

4. Sample Preparation:

  • Prepare stock and working standard solutions of lercanidipine hydrochloride in a suitable solvent compatible with the normal-phase mobile phase (e.g., a small amount of the mobile phase itself or a mixture of hexane and ethanol).

5. Chromatographic Analysis:

  • Set the HPLC system parameters as specified in the table above (Method 3).

  • The injection volume should be optimized for the specific application.

  • Monitor the chromatogram at 237 nm.[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC analysis of lercanidipine enantiomers.

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Bulk Drug / Tablets) Injection Injection into HPLC System SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->Injection Separation Chiral Separation on Column Injection->Separation Detection UV/PDA or MS Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Chiral HPLC analysis workflow for lercanidipine enantiomers.

References

LC-MS/MS protocol for (R)-Lercanidipine detection in plasma

Author: BenchChem Technical Support Team. Date: December 2025

An enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is detailed for the quantification of (R)-Lercanidipine in human plasma. This protocol is essential for pharmacokinetic and bioequivalence studies, providing the necessary sensitivity and selectivity to distinguish between lercanidipine's enantiomers.

Principle of the Method

This method enables the specific measurement of (R)-Lercanidipine in human plasma. The procedure involves the extraction of the analyte and its deuterated internal standard from the plasma matrix using solid-phase extraction (SPE). The enantiomers are then separated using a chiral stationary phase via high-performance liquid chromatography (HPLC). Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity.

Materials and Reagents

  • Standards: (R)-Lercanidipine, (S)-Lercanidipine, and (R)-Lercanidipine-d3 (or Lercanidipine-d3) reference standards.

  • Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (LC-MS grade).

  • Reagents: Formic acid, Ammonium acetate, Aqueous Ammonia solution (0.2%).

  • Plasma: Drug-free human plasma with K2-EDTA as an anticoagulant.

  • Consumables: Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X), polypropylene (B1209903) tubes, autosampler vials.

Instrumentation

  • LC System: An ultra-high performance liquid chromatography (UHPLC) or HPLC system capable of delivering stable gradients at the required flow rates.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.

  • Data System: Software for instrument control, data acquisition, and processing (e.g., Analyst 1.4.2).

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of (R)-Lercanidipine, (S)-Lercanidipine, and the internal standard (IS) in methanol to obtain individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions using a mixture of methanol and water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Thawing: Thaw plasma samples and QC samples at room temperature.

  • Spiking: To 100 µL of plasma, add the internal standard working solution. For CC and QC samples, add the respective analyte working solutions.

  • Pre-treatment: Vortex the plasma samples gently.

  • SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with methanol followed by LC-MS grade water.

  • Loading: Load the pre-treated plasma samples onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges with a suitable solvent (e.g., water or a low-percentage organic solvent mixture) to remove interferences.

  • Elution: Elute the analyte and internal standard from the cartridges using an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in the mobile phase, vortex, and transfer to autosampler vials for analysis. The mean extraction recovery for the analyte and internal standard is typically greater than 94%.[1][2][3]

LC-MS/MS Conditions

The chromatographic separation is critical for resolving the (R) and (S) enantiomers. A chiral column is mandatory.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System UHPLC/HPLC System
Column Lux 3µ Cellulose-3, 150 x 4.6 mm[4]
Mobile Phase 0.2% Aqueous Ammonia Solution: Acetonitrile (55:45 v/v)[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 40°C[4]
Injection Volume 10 µL
Total Run Time Approximately 16 minutes[4]

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temperature 500°C
Multiple Reaction Monitoring (MRM) Transitions See Table 3 below
Software Analyst 1.4.2 or equivalent

Table 3: MRM Transitions for Lercanidipine (B1674757) Enantiomers and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
(R)-Lercanidipine612.2280.2[5]
(S)-Lercanidipine612.2280.2[5]
Lercanidipine-d3 (IS)615.2283.2

(Note: The mass transition is identical for both enantiomers; separation is achieved chromatographically.)

Method Validation and Data Presentation

The method should be validated according to regulatory guidelines (e.g., USFDA). Key validation parameters are summarized below.

Table 4: Summary of Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Result
Linearity Range Correlation coefficient (r²) ≥ 0.990.041 to 25 ng/mL[4]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Precision < 20%; Accuracy ±20%0.015 ng/mL[5]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 5.8%[2]
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)0.87% to 2.70%[4]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)99.84% to 100.6%[4]
Extraction Recovery (%) Consistent, precise, and reproducible> 94%[1][3]
Matrix Effect Assessed to ensure no significant ion suppression or enhancementNo significant matrix effect observed[5]
Stability Assessed under various conditions (Freeze-thaw, Bench-top, etc.)Stability demonstrated under typical laboratory conditions[4]

Visualizations

Experimental Workflow Diagram

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS SPE Solid Phase Extraction (SPE) Add_IS->SPE Evap Evaporate to Dryness SPE->Evap Recon Reconstitute in Mobile Phase Evap->Recon LC Chiral LC Separation ((R) and (S) Enantiomers) Recon->LC MS Tandem MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification of (R)-Lercanidipine Calibration->Quant

Caption: Overall workflow for (R)-Lercanidipine analysis in plasma.

Multiple Reaction Monitoring (MRM) Logic

MRM_Logic cluster_ms Tandem Mass Spectrometer ESI Electrospray Ionization (Creates Precursor Ions) Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 612.2) ESI->Q1 Analyte Ions Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) Selects Product Ion (e.g., m/z 280.2) Q2->Q3 Fragment Ions Detector Detector (Signal Generation) Q3->Detector Product Ion

References

Application Notes and Protocols for Cell-Based Models: Studying (R)-Lercanidipine Effects on Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lercanidipine (B1674757) is a third-generation dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension.[1][2] It is administered as a racemic mixture of two enantiomers, (S)-Lercanidipine and (R)-Lercanidipine. The primary antihypertensive effect is attributed to the (S)-enantiomer's potent blockade of L-type calcium channels in vascular smooth muscle cells (VSMCs), which leads to vasodilation and a reduction in blood pressure.[3][4]

While the (R)-enantiomer is significantly less active on L-type calcium channels, research indicates that it is not inert.[4] Both enantiomers exhibit effects on T-type calcium channels, with (R)-Lercanidipine showing a higher selectivity for this channel type.[5][6] Furthermore, studies suggest that Lercanidipine possesses anti-proliferative and anti-atherosclerotic properties that may be independent of its primary channel-blocking activity and stereoselectivity.[7][8][9] These effects involve the modulation of intracellular signaling pathways, such as the Ras-ERK1/2 and PI3K-Akt pathways, and a reduction in reactive oxygen species (ROS).[10]

These application notes provide detailed protocols for cell-based assays to investigate and characterize the multifaceted effects of (R)-Lercanidipine on smooth muscle cells, focusing on its influence on intracellular calcium, cell proliferation, and key signaling cascades.

Signaling Pathways of Lercanidipine in Smooth Muscle Cells

Lercanidipine exerts its effects through multiple signaling pathways. The primary mechanism involves the blockade of voltage-gated calcium channels, while secondary effects include the modulation of growth factor-induced proliferative pathways.

Primary Vasodilatory Pathway

The principal mechanism of action for dihydropyridine calcium channel blockers is the inhibition of Ca2+ influx through L-type calcium channels in vascular smooth muscle.[1][3] This reduction in intracellular calcium concentration ([Ca2+]i) leads to muscle relaxation and vasodilation.[11]

Ca_ext Extracellular Ca²⁺ L_channel L-Type Ca²⁺ Channel Ca_ext->L_channel Influx Ca_int Intracellular Ca²⁺ L_channel->Ca_int Reduced Influx R_Lerc (R)-Lercanidipine R_Lerc->L_channel Calmodulin Calmodulin Ca_int->Calmodulin Activates MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active MLC Myosin Light Chain (MLC) MLCK_active->MLC Phosphorylates Relaxation Muscle Relaxation MLCK_active->Relaxation Activity Reduced MLC_P Phosphorylated MLC (MLC-P) MLC->MLC_P Contraction Muscle Contraction MLC_P->Contraction

Caption: (R)-Lercanidipine's primary vasodilatory signaling pathway.

Anti-Proliferative Signaling Pathway

Lercanidipine has been shown to inhibit vascular smooth muscle cell proliferation by interfering with growth factor signaling.[10] This involves the suppression of Reactive Oxygen Species (ROS) and the subsequent inactivation of the Ras-MEK-ERK and PI3K-Akt pathways.[10][12]

PDGFR PDGF Receptor ROS ROS PDGFR->ROS Induces Ras Ras PDGFR->Ras PI3K PI3K PDGFR->PI3K PDGF PDGF PDGF->PDGFR Lerc Lercanidipine Lerc->ROS Inhibits Lerc->Ras Inhibits MEK MEK1/2 Lerc->MEK Inhibits ERK ERK1/2 Lerc->ERK Inhibits Akt Akt Lerc->Akt Inhibits Ras->MEK MEK->ERK Prolif Cell Proliferation & Migration ERK->Prolif PI3K->Akt Akt->Prolif

Caption: Lercanidipine's anti-proliferative signaling pathway.

Data Presentation

Quantitative data from cell-based assays provide critical insights into the dose-dependent effects and enantiomer-specific activities of Lercanidipine.

Table 1: Effects of Lercanidipine Enantiomers on Intracellular Calcium ([Ca²⁺]i) in Smooth Muscle Cells

CompoundConcentration (µM)Effect% Inhibition of Serum-Induced [Ca²⁺]i ElevationReference
(S)-Lercanidipine25More active enantiomer69%[7][8]
(R)-Lercanidipine25Less active enantiomer29%[7][8]

Table 2: Effects of Lercanidipine Enantiomers on T-Type and L-Type Calcium Channels

CompoundChannel Selectivity (T/L Ratio)NotesReference
(S)-Lercanidipine1.05Shows slight T-type channel selectivity.[5][6]
(R)-Lercanidipine1.15Shows higher T-type channel selectivity than (S)-enantiomer.[5][6]
Racemic Lercanidipine>1Demonstrates detectable selectivity toward T-type channels.[6]

Table 3: Anti-proliferative Effects of Lercanidipine and its (R)-enantiomer on Smooth Muscle Cells

CompoundDose (mg/kg/week, in vivo)Effect on SMC Proliferation (BrdU Incorporation)Reference
Lercanidipine0.3~50% reduction[9]
Lercanidipine1.0~70% reduction[9]
Lercanidipine3.0~85% reduction[9]
(R)-Lercanidipine3.0~80% reduction (as effective as racemate)[9]

Experimental Protocols & Workflows

The following protocols provide step-by-step methodologies for core cell-based experiments to evaluate the effects of (R)-Lercanidipine.

Protocol 1: Vascular Smooth Muscle Cell (VSMC) Culture

Objective: To establish and maintain primary or cell line cultures of VSMCs for subsequent assays.

Materials:

  • Rat aorta or a VSMC cell line (e.g., A7r5).

  • Dulbecco's Modified Eagle Medium (DMEM).

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • Collagenase Type II.

  • Elastase.

  • Trypsin-EDTA.

  • Culture flasks/plates.

Procedure:

  • Primary Culture (from Rat Aorta): a. Euthanize a rat according to institutional guidelines and aseptically dissect the thoracic aorta. b. Remove adipose and connective tissue in sterile Phosphate-Buffered Saline (PBS). c. Cut the aorta into small segments and incubate in a dissociation solution (e.g., DMEM with collagenase and elastase) to digest the extracellular matrix. d. Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in complete culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin). e. Plate the cells in a culture flask and incubate at 37°C, 5% CO₂.

  • Cell Line Culture (A7r5): a. Thaw a cryopreserved vial of A7r5 cells rapidly and transfer to a centrifuge tube with pre-warmed complete culture medium. b. Centrifuge, discard the supernatant, and resuspend in fresh medium. c. Plate in a culture flask and incubate.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a suitable split ratio. Use cells between passages 3 and 8 for experiments to ensure phenotypic stability.

Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i)

Objective: To quantify changes in cytosolic Ca²⁺ concentration in VSMCs in response to (R)-Lercanidipine. This protocol uses the ratiometric fluorescent dye Fura-2 AM.[13]

Workflow Diagram:

start Start seed Seed VSMCs on glass coverslips start->seed culture Culture for 24-48h seed->culture load Load cells with Fura-2 AM (2-5 µM) for 30-60 min culture->load wash Wash with physiological salt solution (PSS) load->wash mount Mount coverslip on microscope stage wash->mount baseline Record baseline fluorescence (340/380 nm excitation, 510 nm emission) mount->baseline stimulate Add agonist (e.g., KCl, PDGF) to induce Ca²⁺ influx baseline->stimulate treat Add (R)-Lercanidipine at desired concentrations stimulate->treat record Record fluorescence changes treat->record analyze Calculate 340/380 ratio to determine [Ca²⁺]i record->analyze end End analyze->end

Caption: Workflow for intracellular calcium measurement using Fura-2 AM.

Procedure:

  • Cell Preparation: Seed VSMCs onto glass-bottom dishes or coverslips and allow them to adhere for 24-48 hours.

  • Dye Loading: Wash cells with a physiological salt solution (PSS) or Hank's Balanced Salt Solution (HBSS). Incubate the cells with 2-5 µM Fura-2 AM in PSS for 30-60 minutes at room temperature or 37°C, protected from light.[14]

  • Washing: Wash the cells twice with PSS to remove extracellular dye. Incubate for a further 5-15 minutes to allow for complete de-esterification of the dye within the cells.[14]

  • Measurement: a. Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system. b. Perfuse the cells with PSS and record a stable baseline fluorescence. c. Excite the cells alternately at 340 nm and 380 nm, and collect the emitted fluorescence at ~510 nm.[14][15] d. Apply a stimulus (e.g., high KCl solution to open L-type channels, or a growth factor like PDGF) to induce an increase in [Ca²⁺]i. e. After the response is observed, apply (R)-Lercanidipine at various concentrations and record the change in the fluorescence ratio.

  • Data Analysis: The ratio of fluorescence intensities (F340/F380) is proportional to the intracellular Ca²⁺ concentration. Calculate the percentage inhibition of the agonist-induced Ca²⁺ increase by (R)-Lercanidipine.

Protocol 3: VSMC Proliferation (MTT) Assay

Objective: To assess the effect of (R)-Lercanidipine on the proliferation of VSMCs induced by mitogens.

Workflow Diagram:

start Start seed Seed VSMCs in a 96-well plate start->seed culture Culture for 24h seed->culture starve Serum-starve cells (0.5% FBS) for 24h to synchronize culture->starve treat Pre-treat with (R)-Lercanidipine for 1-2 hours starve->treat stimulate Add mitogen (e.g., 10% FBS or 20 ng/mL PDGF) treat->stimulate incubate Incubate for 24-48h stimulate->incubate add_mtt Add MTT reagent (5 mg/mL) and incubate for 2-4h incubate->add_mtt solubilize Remove medium, add DMSO to dissolve formazan (B1609692) crystals add_mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate % inhibition of proliferation read->analyze end End analyze->end

Caption: Workflow for the VSMC proliferation (MTT) assay.

Procedure:

  • Cell Seeding: Seed VSMCs into a 96-well plate at a density of 5,000-10,000 cells/well in complete medium and allow them to attach overnight.

  • Synchronization: Replace the medium with low-serum medium (e.g., DMEM with 0.5% FBS) and incubate for 24 hours to arrest the cells in the G0/G1 phase of the cell cycle.

  • Treatment: Pre-incubate the synchronized cells with various concentrations of (R)-Lercanidipine or vehicle control for 1-2 hours.

  • Stimulation: Add a mitogen, such as 10% FBS or 20 ng/mL Platelet-Derived Growth Factor (PDGF), to stimulate cell proliferation.[10]

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control and calculate the concentration-dependent inhibition of proliferation.

References

Application Notes and Protocols for In Vivo Testing of (R)-Lercanidipine in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lercanidipine (B1674757), a third-generation dihydropyridine (B1217469) calcium channel blocker, is a potent antihypertensive agent. Its efficacy is primarily attributed to the (S)-enantiomer, which exhibits a significantly higher affinity for L-type calcium channels compared to the practically inactive (R)-enantiomer.[1] Lercanidipine's high lipophilicity contributes to its gradual onset and long duration of action, which helps in avoiding reflex tachycardia often associated with other dihydropyridines.[2] Preclinical in vivo studies are crucial for evaluating the antihypertensive efficacy, duration of action, and potential end-organ protective effects of (R)-Lercanidipine. This document provides detailed application notes and protocols for utilizing various animal models of hypertension for the in vivo testing of (R)-Lercanidipine.

Mechanism of Action

Lercanidipine primarily exerts its antihypertensive effect by blocking the influx of calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells.[3] This inhibition of calcium influx leads to vasodilation and a reduction in total peripheral resistance, thereby lowering blood pressure.[4] Additionally, lercanidipine has been shown to inhibit T-type calcium channels, which may contribute to its renal protective effects by dilating both afferent and efferent glomerular arterioles.[5][6] The downstream signaling pathways affected by the reduction in intracellular calcium include the calcineurin-NFAT and CaMKII-HDAC4 pathways.

Lercanidipine_Mechanism_of_Action cluster_0 Vascular Smooth Muscle Cell cluster_1 Signaling Pathways Lercanidipine (R,S)-Lercanidipine L_type_Ca_Channel L-type Ca2+ Channel Lercanidipine->L_type_Ca_Channel blocks Ca_influx Ca2+ Influx Lercanidipine->Ca_influx inhibits intracellular_Ca [Ca2+]i Ca_influx->intracellular_Ca increases Relaxation Vasodilation MLCK Myosin Light Chain Kinase (MLCK) intracellular_Ca->MLCK activates MLC_P Phosphorylated Myosin Light Chain MLCK->MLC_P phosphorylates Contraction Vasoconstriction MLC_P->Contraction Contraction->Relaxation reduced intracellular_Ca2 Reduced [Ca2+]i Calcineurin Calcineurin intracellular_Ca2->Calcineurin inhibits activation CaMKII CaMKII intracellular_Ca2->CaMKII inhibits activation NFAT NFAT Calcineurin->NFAT dephosphorylates Hypertrophy Cellular Hypertrophy NFAT->Hypertrophy promotes HDAC4 HDAC4 CaMKII->HDAC4 phosphorylates HDAC4->Hypertrophy promotes

Caption: Simplified signaling pathway of Lercanidipine's action.

Recommended Animal Models of Hypertension

Several well-established animal models are suitable for evaluating the in vivo efficacy of (R)-Lercanidipine. The choice of model depends on the specific research question, such as investigating genetic hypertension, salt-sensitive hypertension, or renovascular hypertension.

Spontaneously Hypertensive Rat (SHR)

The SHR is a genetic model of essential hypertension and is one of the most widely used models for antihypertensive drug screening.[7]

Protocol for Antihypertensive Efficacy Testing in SHR:

  • Animals: Male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls, typically 14-16 weeks of age.

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to standard chow and water for at least one week prior to the experiment.

  • Blood Pressure Measurement (Tail-Cuff Method):

    • Acclimatize rats to the restraining device and tail-cuff apparatus for 3-5 days before the start of the study to minimize stress-induced blood pressure fluctuations.

    • On the day of measurement, place the rat in the restrainer. For unheated methods, ensure the ambient temperature is stable.[8][9]

    • Position the cuff and pulse sensor on the base of the tail.

    • Inflate and deflate the cuff multiple times, discarding the first few readings.

    • Record at least 5-7 consecutive stable readings for systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).

    • The average of these stable readings constitutes the final measurement for that time point.

  • Drug Administration:

    • Prepare a homogenous suspension of (R)-Lercanidipine in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the drug orally via gavage once daily for the duration of the study (e.g., 21 days for chronic studies).[7]

    • A vehicle-treated control group should be included.

  • Experimental Workflow:

SHR_Workflow cluster_0 Pre-treatment Phase cluster_1 Treatment Phase cluster_2 Post-treatment Phase Acclimatization Acclimatization (1 week) Baseline_BP Baseline Blood Pressure Measurement (3-5 days) Acclimatization->Baseline_BP Randomization Randomization into Treatment Groups Baseline_BP->Randomization Drug_Admin Daily Oral Administration of (R)-Lercanidipine or Vehicle (e.g., 21 days) Randomization->Drug_Admin BP_Monitoring Periodic Blood Pressure Monitoring Drug_Admin->BP_Monitoring Final_BP Final Blood Pressure Measurement BP_Monitoring->Final_BP Tissue_Harvest Tissue Harvesting (Optional) Final_BP->Tissue_Harvest Data_Analysis Data Analysis Tissue_Harvest->Data_Analysis

Caption: Experimental workflow for SHR studies.
Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt Hypertensive Rat

The DOCA-salt model is a model of mineralocorticoid-induced, volume-dependent hypertension, which is particularly useful for studying salt-sensitive hypertension.[10]

Protocol for Induction and Treatment in DOCA-Salt Hypertensive Rats:

  • Animals: Male Sprague-Dawley or Wistar rats (8-10 weeks old).

  • Induction of Hypertension:

    • Perform a unilateral nephrectomy (left kidney) under appropriate anesthesia.

    • Allow a one-week recovery period.

    • Implant a deoxycorticosterone acetate (DOCA) pellet (e.g., 25 mg) subcutaneously or administer DOCA (e.g., 25 mg/kg in dimethylformamide) via subcutaneous injection every fourth day.[10]

    • Replace drinking water with 1% NaCl solution.

    • Hypertension typically develops over 3-4 weeks.

  • Treatment Protocol:

    • Once hypertension is established (SBP > 160 mmHg), randomize animals into treatment and control groups.

    • Administer (R)-Lercanidipine or vehicle orally once daily.

    • Monitor blood pressure weekly using the tail-cuff method.

Renal Hypertensive Dog

This model mimics renovascular hypertension, a common cause of secondary hypertension in humans.

Protocol for Induction and Treatment in Renal Hypertensive Dogs:

  • Animals: Beagle dogs of either sex.

  • Induction of Hypertension:

    • Under general anesthesia and sterile surgical conditions, expose the left renal artery.

    • Place a constrictor (e.g., a Goldblatt clamp or an ameroid constrictor) around the renal artery to induce a critical degree of stenosis (approximately 70-75% reduction in diameter).[11][12]

    • Allow a recovery period of several weeks, during which hypertension will develop.

  • Blood Pressure Measurement:

    • Train the dogs to lie quietly for indirect blood pressure measurements using a Doppler ultrasonic flow detector or an oscillometric device on a limb or tail.

    • For more precise measurements, surgical implantation of a telemetric device can be performed.

  • Treatment Protocol:

    • Once stable hypertension is achieved, administer (R)-Lercanidipine or placebo orally in capsules once daily.

    • Monitor blood pressure at regular intervals.

Data Presentation

Quantitative data from in vivo studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Effect of (R)-Lercanidipine on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDoseBaseline SBP (mmHg)Final SBP (mmHg)Change in SBP (mmHg)
Vehicle Control-185 ± 5188 ± 6+3 ± 2
(R)-Lercanidipine1 mg/kg/day186 ± 4165 ± 5-21 ± 3
(R)-Lercanidipine3 mg/kg/day184 ± 5152 ± 4-32 ± 3
(R)-Lercanidipine10 mg/kg/day185 ± 6140 ± 5*-45 ± 4

*Data are presented as Mean ± SEM. *p < 0.05 compared to vehicle control. (Note: These are representative data based on published literature and should be replaced with actual experimental results).

Table 2: Effect of (R)-Lercanidipine on Renal Function in a Hypertensive Animal Model

Treatment GroupDoseBaseline Proteinuria (mg/24h)Final Proteinuria (mg/24h)Change in Proteinuria (%)Serum Creatinine (mg/dL)
Vehicle Control-150 ± 10180 ± 12+20%0.8 ± 0.1
(R)-Lercanidipine5 mg/kg/day155 ± 12110 ± 9-29%0.6 ± 0.1

*Data are presented as Mean ± SEM. *p < 0.05 compared to vehicle control. (Note: These are representative data based on published literature and should be replaced with actual experimental results).[13][14]

Summary and Conclusions

The animal models described provide robust platforms for the in vivo evaluation of (R)-Lercanidipine. The Spontaneously Hypertensive Rat is ideal for studying the effects on genetically determined hypertension. The DOCA-salt model allows for the investigation of efficacy in a salt-sensitive, volume-expanded form of hypertension. The renal hypertensive dog model is valuable for understanding the drug's action in renovascular hypertension. Consistent and standardized protocols are essential for obtaining reliable and reproducible data. The provided protocols and data presentation formats offer a framework for the preclinical assessment of (R)-Lercanidipine, contributing to a comprehensive understanding of its therapeutic potential.

References

Application Notes & Protocols: Formulation of (R)-Lercanidipine Hydrochloride for Oral Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lercanidipine (B1674757) hydrochloride is a dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension and angina pectoris.[1][2] It is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1][3] This poor solubility, coupled with extensive first-pass metabolism, results in low and variable oral bioavailability of approximately 10%.[1][2][4][5] Consequently, developing effective oral formulations is critical for preclinical evaluations in animal models like rats. The antihypertensive activity of lercanidipine is primarily attributed to the (S)-enantiomer.[6][7] While this document addresses the formulation of (R)-Lercanidipine, it is important to note that most published research on formulation development for oral administration in rats has been conducted using the racemic mixture, Lercanidipine hydrochloride. The principles and protocols described herein are directly applicable to the (R)-enantiomer.

These notes provide an overview of common formulation strategies and detailed protocols for the preparation, administration, and analysis of Lercanidipine hydrochloride for oral studies in rats.

Application Notes

Formulation Strategies to Enhance Oral Bioavailability

The primary challenge in formulating Lercanidipine for oral administration is overcoming its poor aqueous solubility. Several advanced formulation techniques have been successfully employed to enhance its dissolution rate and subsequent bioavailability.

  • Solid Dispersions (SDs): This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state. The drug can exist in an amorphous or microcrystalline form, leading to an increased surface area and enhanced dissolution. A study utilizing a solvent evaporation method with carriers like Kolliwax GMS and Gelucire 44/14 demonstrated a significant increase in solubility and bioavailability in rats compared to the pure drug suspension.[8]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. A liquid SNEDDS formulation containing peppermint oil, Tween 20, and propylene (B89431) glycol was solidified using adsorbent carriers, resulting in a powder with excellent flowability and a dispersion rate of 100% within 10 minutes.[9]

  • Nanoparticles/Nanosuspensions: Reducing the particle size of the drug to the nanometer range drastically increases the surface area-to-volume ratio, thereby improving the dissolution velocity. Nanosuspensions of Lercanidipine have been prepared using techniques like evaporative antisolvent precipitation and incorporated into fast-dissolving oral films, showing enhanced dissolution.[5] Polymeric nanoparticles have also been developed to improve solubility.[4]

  • Liquisolid Technique: This method involves converting a liquid medication (a solution or suspension of a water-insoluble drug in a non-volatile solvent) into a dry, non-adherent, free-flowing, and compressible powder mixture.[3] This approach has been investigated to improve the dissolution of Lercanidipine hydrochloride.[3]

Data Presentation: Formulation and Pharmacokinetics

Quantitative data from formulation studies are crucial for comparison and selection of lead candidates for in vivo testing.

Table 1: Example of an Optimized Solid Dispersion Formulation of Lercanidipine HCl Data sourced from a study by Lakshmi et al., 2012.[8]

ComponentRoleRatio/Concentration
Lercanidipine HClActive Pharmaceutical Ingredient1 part
Kolliwax GMS & Gelucire 44/14Hydrophilic Carriers3 parts
Sodium Lauryl Sulphate (SLS)Surfactant2%
Methanol (B129727)Solvent (for preparation)Q.S.

Table 2: Pharmacokinetic Parameters of Lercanidipine HCl in Wistar Rats Following Oral Administration Comparison between pure drug suspension and an optimized solid dispersion (SD) formulation. Data sourced from a study by Lakshmi et al., 2012.[8]

ParameterPure Drug SuspensionOptimized SD Formulation (SD20)
Cmax (ng/ml) 564.88 ± 1.751715.317 ± 1.45
Tmax (hr) 4.0 ± 0.152.0 ± 0.25
AUC₀₋t (ng·hr/ml) 3587.35 ± 2.149856.25 ± 3.15
AUC₀₋∞ (ng·hr/ml) 4125.14 ± 2.4511452.36 ± 4.25

Experimental Protocols

Protocol 1: Preparation of a Lercanidipine HCl Solid Dispersion

This protocol is based on the solvent evaporation method, which has been shown to significantly improve drug solubility.[8]

1.1. Materials and Equipment:

  • Lercanidipine HCl powder

  • Hydrophilic carriers (e.g., Kolliwax GMS, Gelucire 44/14, PVP K-30)[8][10]

  • Surfactant (e.g., Sodium Lauryl Sulphate)[8]

  • Solvent (e.g., Methanol)[8]

  • Porcelain dish or glass beaker

  • Magnetic stirrer

  • Water bath or rotary evaporator

  • Sieve

  • Desiccator

1.2. Procedure:

  • Accurately weigh the required amounts of Lercanidipine HCl and the selected carriers/surfactant according to the desired drug-to-polymer ratio (e.g., 1:3).[8]

  • Dissolve the weighed drug and carriers in a suitable volume of methanol in a porcelain dish.[8]

  • Mix the solution thoroughly using a magnetic stirrer until a clear solution is obtained.

  • Evaporate the solvent using a water bath maintained at a controlled temperature (e.g., 40-50°C) or a rotary evaporator until a solid mass is formed.

  • Dry the resulting solid dispersion in a desiccator for 24-48 hours to ensure complete removal of the residual solvent.

  • Pulverize the dried mass using a mortar and pestle and pass it through a fine sieve to obtain a uniform powder.

  • Store the prepared solid dispersion in an airtight container in a cool, dry place until further use.

G Diagram 1: Solid Dispersion Formulation Workflow cluster_prep Formulation Preparation cluster_eval In Vitro Evaluation cluster_select Selection weigh Weigh Drug & Carriers dissolve Dissolve in Solvent weigh->dissolve evaporate Solvent Evaporation dissolve->evaporate dry Drying evaporate->dry sieve Sieving & Pulverization dry->sieve solubility Solubility Studies sieve->solubility dissolution Dissolution Testing sieve->dissolution drug_content Drug Content Analysis sieve->drug_content ftir FTIR/DSC Analysis sieve->ftir optimize Optimized Formulation for In Vivo Study solubility->optimize dissolution->optimize drug_content->optimize ftir->optimize

Diagram 1: Solid Dispersion Formulation Workflow.
Protocol 2: Oral Administration (Gavage) in Rats

This protocol provides a standardized method for accurate oral dosing in rats, compiled from best practices to ensure animal welfare and procedural success.[11][12][13][14][15]

2.1. Materials and Equipment:

  • Wistar or Sprague-Dawley rats

  • Appropriately sized oral gavage needle (e.g., 16-18 gauge, 2-3 inches long, with a rounded ball tip for adult rats)[12][14]

  • Syringe (1-3 mL)

  • Lercanidipine HCl formulation (e.g., suspension in 0.5% w/v sodium carboxymethyl cellulose (B213188) or prepared solid dispersion reconstituted in water)

  • Weighing scale

  • Optional: Soft towel for restraint

2.2. Pre-Procedure:

  • Dose Calculation: Weigh the rat immediately before dosing.[11][12] Calculate the exact volume to administer based on the animal's weight and the target dose (e.g., 3 mg/kg).[4] The recommended maximum oral gavage volume for rats is 10-20 ml/kg.[11][14]

  • Needle Measurement: Measure the gavage needle length externally from the tip of the rat's nose to the last rib (xyphoid process).[12][14] Mark the needle to ensure it is not inserted too far, which could perforate the stomach or esophagus.[12]

  • Prepare Dose: Draw the calculated volume of the formulation into the syringe and attach the gavage needle. Ensure there are no air bubbles.

2.3. Gavage Procedure:

  • Restraint: Firmly restrain the rat in an upright, vertical position. The head and body should be aligned to create a straight path to the esophagus.[11][13] One common method is to hold the rat over the neck and thoracic region while supporting the lower body.[12][13]

  • Insertion: Gently insert the gavage needle into the mouth, slightly to one side (in the diastema) to bypass the incisors.[11]

  • Advancement: Advance the needle over the tongue toward the pharynx. The rat should swallow as the needle enters the esophagus.[11][13] The needle should pass smoothly without resistance. If resistance is met, withdraw immediately and re-attempt. [11] Do not force the needle.

  • Administration: Once the needle is advanced to the pre-measured depth, administer the substance slowly and steadily.[13]

  • Withdrawal: After administration, withdraw the needle slowly along the same path of insertion.[15]

  • Monitoring: Return the animal to its cage and monitor for 5-10 minutes for any signs of respiratory distress (e.g., gasping, fluid from the nose), which could indicate accidental administration into the trachea.[12][14]

Protocol 3: Quantification of Lercanidipine in Rat Plasma by HPLC

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for determining Lercanidipine concentrations in plasma samples obtained from pharmacokinetic studies.[8][16]

3.1. Materials and Equipment:

  • HPLC system with UV-Visible detector

  • C18 column (e.g., Kromasil 100-5c18, 250 x 4.6 mm, 5 µm)[16]

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Buffer solution (e.g., 20 mM acetate (B1210297) buffer pH 4.5 or orthophosphoric acid)[16][17]

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

3.2. Sample Preparation (Protein Precipitation):

  • Collect blood samples from rats at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 12, 24 h) into heparinized tubes.[4]

  • Centrifuge the blood at ~6000 rpm for 10 minutes to separate the plasma.[4]

  • To a 200 µL aliquot of plasma, add 400 µL of acetonitrile or methanol to precipitate plasma proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant, filter it through a 0.45 µm syringe filter, and transfer it to an HPLC vial for analysis.

3.3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetate buffer (pH 4.5) and acetonitrile in a ratio of 10:90 v/v.[16]

  • Flow Rate: 1.0 mL/min.[16]

  • Column: C18, 250 x 4.6 mm, 5 µm.[16]

  • Detection Wavelength: 240 nm.[8][16][18]

  • Injection Volume: 20 µL.[17]

  • Retention Time: Approximately 7.7 min (will vary based on exact conditions).[16]

3.4. Analysis:

  • Construct a calibration curve using standard solutions of Lercanidipine in blank plasma.

  • Quantify the Lercanidipine concentration in the unknown samples by comparing their peak areas to the calibration curve. The method should be linear with a regression coefficient (r²) > 0.999.[16][18]

G Diagram 2: In Vivo Pharmacokinetic Study Workflow cluster_animal Animal Phase cluster_sample Sample Processing cluster_analysis Bioanalysis & Data Processing acclimatize Animal Acclimatization fasting Overnight Fasting acclimatize->fasting dosing Oral Gavage Dosing fasting->dosing sampling Serial Blood Sampling dosing->sampling centrifuge Plasma Separation (Centrifugation) sampling->centrifuge extract Protein Precipitation & Extraction centrifuge->extract filter Filtration extract->filter hplc HPLC Analysis filter->hplc pk_calc Pharmacokinetic Calculation (Cmax, Tmax, AUC) hplc->pk_calc

Diagram 2: In Vivo Pharmacokinetic Study Workflow.

References

Application Note: Protocol for Dissolving (R)-Lercanidipine Hydrochloride for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Lercanidipine hydrochloride is a third-generation dihydropyridine (B1217469) L-type calcium channel blocker used in the treatment of hypertension.[1][2] In cellular and molecular biology research, it serves as a tool to investigate the roles of L-type calcium channels in various physiological and pathological processes. Due to its hydrophobic nature and classification as a BCS Class II drug, this compound exhibits low solubility in aqueous solutions, which presents a challenge for in vitro studies.[2][3][4] This document provides a detailed protocol for the proper dissolution and application of this compound for cell culture experiments, ensuring reproducible and reliable results.

Solubility and Storage

This compound is a solid powder that should be stored at -20°C for long-term stability (≥4 years).[1] It is soluble in organic solvents but sparingly soluble in aqueous buffers.[1]

Data Presentation: Solubility Profile The following table summarizes the solubility of this compound in various solvents.

SolventApproximate Solubility (mg/mL)Source
Dimethylformamide (DMF)25[1]
Dimethyl sulfoxide (B87167) (DMSO)15[1]
Ethanol2[1]
1:2 solution of DMF:PBS (pH 7.2)0.3[1]
Water (at 37°C)0.015[2]
0.1 N HCl0.123[2]

Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMSO or DMF and then dilute with the aqueous buffer.[1] Aqueous solutions are not recommended for storage for more than one day.[1]

Experimental Protocols

3.1. Protocol for Preparation of High-Concentration Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution using DMSO, a common solvent for cell culture applications. The formula weight (FW) of this compound is 648.2 g/mol .[1]

Materials:

  • This compound powder (FW: 648.2)

  • Anhydrous, sterile Dimethyl sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out approximately 1 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Solvent Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (µL) = (Weight (mg) / 648.2 ( g/mol )) * 1,000,000 / 10 (mmol/L)

    • For 1 mg: (1 mg / 648.2) * 100,000 = 154.3 µL of DMSO.

  • Dissolution: Add the calculated volume of sterile DMSO to the tube containing the powder.

  • Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved, resulting in a clear solution.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, amber-colored cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

3.2. Protocol for Preparation of Working Solution for Cell Treatment

This protocol details the dilution of the 10 mM stock solution into cell culture medium to achieve the desired final concentration. It is crucial to perform serial dilutions to prevent precipitation of the compound.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed complete cell culture medium

  • Sterile polypropylene (B1209903) tubes

Procedure:

  • Intermediate Dilution (Optional but Recommended): First, dilute the 10 mM stock solution 1:100 in pre-warmed culture medium to create a 100 µM intermediate solution. For example, add 10 µL of the 10 mM stock to 990 µL of medium. Mix gently by pipetting.

  • Final Dilution: Use the intermediate solution to prepare the final working concentrations. For example, to prepare a 10 µM working solution, add 1 mL of the 100 µM intermediate solution to 9 mL of fresh, pre-warmed culture medium.

  • Vehicle Control: It is essential to prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the drug used. For a final drug concentration that involved a 1:1000 dilution from the stock, the vehicle control should contain 0.1% DMSO.

  • Application to Cells: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24-48 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).[5]

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the complete workflow from dissolving the compound to treating the cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment powder (R)-Lercanidipine HCl Powder stock 10 mM Stock Solution (in DMSO) powder->stock Dissolve dmso DMSO dmso->stock working Final Working Solution stock->working Dilute medium Cell Culture Medium medium->working treated Treated Cells working->treated Add to cells cells Adherent Cells in Culture control Vehicle Control Cells (DMSO) cells->control Add vehicle analysis Downstream Analysis (e.g., Viability Assay) treated->analysis control->analysis

Workflow for preparing and using (R)-Lercanidipine HCl.

4.2. Signaling Pathway

(R)-Lercanidipine acts by blocking L-type voltage-gated calcium channels, which are crucial for calcium influx into cells. This mechanism is depicted below.

Lercanidipine_Pathway cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular channel L-type Ca²⁺ Channel response Reduced Cellular Response channel->response Inhibition of Ca²⁺ signaling Ca_out Ca²⁺ Ca_out->channel Ca²⁺ Influx Lerca (R)-Lercanidipine Lerca->channel Blocks

Mechanism of action of (R)-Lercanidipine HCl.

References

Application Notes & Protocols: Enantioselective Determination of Lercanidipine by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lercanidipine (B1674757) is a calcium channel blocker of the dihydropyridine (B1217469) class used to treat hypertension. It is a chiral compound, and its enantiomers exhibit different pharmacological activities. Therefore, the enantioselective determination of lercanidipine is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, short analysis time, and low consumption of reagents and samples.[1] This document provides a detailed application note and protocol for the enantioselective determination of lercanidipine using capillary electrophoresis with a cyclodextrin-based chiral selector.

Principle of Separation

The enantioselective separation of lercanidipine is achieved by adding a chiral selector to the background electrolyte in the capillary electrophoresis system. Cyclodextrins (CDs) are commonly used chiral selectors that form transient diastereomeric complexes with the enantiomers of the analyte.[1] The different stability of these complexes leads to different electrophoretic mobilities, enabling their separation. In this method, 2,3,6-o-methyl-β-cyclodextrin (TM-β-CD) is used as the chiral selector to achieve optimal separation of lercanidipine enantiomers.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data from the validated capillary electrophoresis method for the enantioselective determination of lercanidipine.[1][2][3]

ParameterValue
Linearity Range12.5 - 100 µg/mL for each enantiomer
Correlation Coefficient (r)≥ 0.995
Intraday Precision (RSD%)< 5%
Interday Precision (RSD%)< 5%
Intraday Accuracy (E%)< 5%
Interday Accuracy (E%)< 5%

Experimental Protocols

This section provides a detailed protocol for the preparation of solutions and the operation of the capillary electrophoresis system for the enantioselective analysis of lercanidipine.

Materials and Reagents
Solution Preparation
  • Background Electrolyte (BGE): Prepare a 200 mmol/L sodium acetate buffer at pH 4.0.[1][2][3] Dissolve the appropriate amount of sodium acetate in deionized water, adjust the pH to 4.0 with acetic acid, and bring to the final volume. To this buffer, add TM-β-CD to a final concentration of 10 mmol/L.[2][3]

  • Standard Stock Solution: Accurately weigh and dissolve lercanidipine hydrochloride in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the background electrolyte to final concentrations ranging from 12.5 to 100 µg/mL.[1][2][3]

  • Sample Preparation (for commercial tablets):

    • Weigh and finely powder a sufficient number of tablets to obtain a representative sample.

    • Accurately weigh a portion of the powdered tablets equivalent to one tablet's labeled amount of lercanidipine.

    • Transfer the powder to a volumetric flask and add a suitable volume of methanol.

    • Sonicate for 15 minutes to ensure complete dissolution of the drug.

    • Dilute to the mark with methanol and mix well.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute an aliquot of the filtered solution with the background electrolyte to a final concentration within the linear range.

Capillary Electrophoresis (CE) Method
ParameterCondition
InstrumentCapillary Electrophoresis System with UV detector
CapillaryFused-silica, 50 cm effective length (60.2 cm total length) x 50 µm i.d.[1][2][3]
Background Electrolyte200 mmol/L Sodium Acetate buffer (pH 4.0) containing 10 mmol/L TM-β-CD[1][2][3]
Applied Voltage25 kV[1][2][3]
Capillary Temperature15°C[1][2][3]
InjectionHydrodynamic injection (e.g., 0.5 psi for 10 seconds)[3]
DetectionUV at 237 nm[1][2][3]
Capillary Conditioning (New Capillary)Rinse with 1.0 mol/L NaOH for 30 min, followed by water for 30 min.[1]
Daily Capillary ConditioningRinse with 0.1 mol/L NaOH for 15 min, followed by water for 15 min.[1]
Pre-run ConditioningRinse with 0.1 mol/L NaOH for 2.0 min, water for 2.0 min, and then with the background electrolyte for 2.0 min.[1]

Experimental Workflow

The following diagram illustrates the overall workflow for the enantioselective determination of lercanidipine using capillary electrophoresis.

G cluster_prep Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Analysis A Prepare Background Electrolyte (BGE) D Capillary Conditioning A->D B Prepare Lercanidipine Standard Solutions E Inject Sample/Standard B->E C Prepare Sample Solutions C->E D->E F Apply Voltage and Temperature E->F G UV Detection at 237 nm F->G H Peak Integration and Migration Time Determination G->H I Quantification of Enantiomers H->I

Caption: Workflow for Lercanidipine Enantioselective Analysis by CE.

Signaling Pathway of Lercanidipine's Pharmacological Action

While this application note focuses on the analytical method, it is important to understand the pharmacological context. Lercanidipine is a dihydropyridine calcium channel blocker. Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure. The (S)-enantiomer is known to be significantly more potent in its calcium channel blocking activity than the (R)-enantiomer.

The following diagram illustrates the simplified signaling pathway of lercanidipine's action.

G Lercanidipine Lercanidipine ((S)-enantiomer > (R)-enantiomer) L_type_Ca_Channel L-type Voltage-Gated Calcium Channel Lercanidipine->L_type_Ca_Channel inhibits Vasodilation Vasodilation Lercanidipine->Vasodilation results in Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx mediates Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction leads to

Caption: Simplified Signaling Pathway of Lercanidipine Action.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of (R)-Lercanidipine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the aqueous solubility of (R)-Lercanidipine hydrochloride. This compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability, which often leads to poor bioavailability (approximately 10%).[1][2][3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: Why is improving the aqueous solubility of this compound important?

A1: this compound is practically insoluble in water.[7] This poor aqueous solubility is a primary reason for its low and variable oral bioavailability, which is only about 10%.[1][2][3][4][5][6][8] Enhancing its solubility is a critical step to improve its dissolution rate in the gastrointestinal tract, leading to better absorption and therapeutic efficacy.

Q2: What are the most common strategies to enhance the solubility of this compound?

A2: Several techniques have been successfully employed to increase the aqueous solubility and dissolution rate of Lercanidipine (B1674757) hydrochloride. These include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level.[1][9][10][11]

  • Inclusion Complexation: Encapsulating the drug molecule within a host molecule, such as cyclodextrin (B1172386).[12][13][14][15]

  • Nanoformulations: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.[6][8][16][17][18]

  • Liquisolid Technique: Dispersing the drug in a non-volatile liquid vehicle and converting it into a dry, free-flowing powder.[3][4][5]

Q3: How does the pH of the medium affect the solubility of Lercanidipine hydrochloride?

A3: Lercanidipine hydrochloride's solubility is pH-dependent.[19] It exhibits higher solubility in acidic conditions (e.g., 0.1 N HCl) and its solubility significantly decreases as the pH increases.[19] For instance, the solubility is highest in 0.1 N HCl (pH 1.2) and is significantly lower in phosphate (B84403) buffer at pH 6.8.[9][19][20]

Troubleshooting Guides

Solid Dispersions

Issue: Low drug release from the solid dispersion.

Possible Cause Troubleshooting Step
Incomplete conversion to amorphous formOptimize the solvent evaporation or melting process to ensure complete removal of the solvent and uniform drug distribution. Characterize the solid dispersion using XRD and DSC to confirm the amorphous state.[1][9]
Inappropriate carrier selectionScreen different hydrophilic carriers (e.g., PEG 6000, Poloxamer 188, PVP K-30, Gelucire 44/14, Kolliwax GMS).[1][2][9][10][11][21] The choice of carrier can significantly impact the dissolution rate.
Unfavorable drug-to-carrier ratioExperiment with different drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10).[9] An optimal ratio is crucial for maximizing solubility enhancement. A 1:6 ratio of Lercanidipine to PEG6000 has shown good results.[11]

Issue: Physical instability of the solid dispersion (recrystallization).

Possible Cause Troubleshooting Step
High mobility of the drug in the carrierSelect a carrier with a higher glass transition temperature (Tg) to reduce molecular mobility.
Inadequate storage conditionsStore the solid dispersion in a desiccator at a controlled temperature to prevent moisture absorption, which can induce recrystallization.
Inclusion Complexation with Cyclodextrins

Issue: Inefficient complexation and low solubility improvement.

Possible Cause Troubleshooting Step
Incorrect molar ratioOptimize the molar ratio of Lercanidipine to cyclodextrin. Ratios of 1:1.5 and 1:2 have been shown to be effective.[14]
Suboptimal preparation methodCompare different preparation techniques such as physical mixing, kneading, and freeze-drying. The kneading and freeze-drying methods have been reported to be more effective than simple physical mixing.[12][13][14]
Inappropriate cyclodextrin typeEvaluate different types of cyclodextrins, such as β-cyclodextrin (βCD) and Hydroxypropyl-β-cyclodextrin (HPβCD).[13] HPβCD has shown superior results in some studies.[13][15]

Issue: Precipitation of the complex upon dilution.

Possible Cause Troubleshooting Step
SupersaturationWhile the goal is to increase solubility, extreme supersaturation can lead to instability. Consider the addition of a precipitation inhibitor to the formulation.

Data Presentation

Table 1: Solubility Enhancement of this compound using Different Techniques

Technique Carrier/System Ratio (Drug:Carrier) Solubility Improvement Reference
Solid DispersionPEG 60001:10Significant increase in solubility and 100.2% drug release.[9]
Solid DispersionKolliwax GMS & Gelucire 44/141:314-fold increase in solubility (from 0.0516 mg/mL to 0.7226 mg/mL).[2]
Inclusion Complexβ-Cyclodextrin (Freeze-dried)1:1.55.4-fold increase in solubility.
Liquisolid CompactPEG 400N/AHighest solubility among non-volatile liquids tested.[3][4][5]

Table 2: Dissolution Rate Enhancement of this compound

Technique Carrier/System Ratio (Drug:Carrier) % Drug Release Time (minutes) Reference
Solid DispersionPEG 6000 (Solvent Evaporation)1:693.7%60[11]
Solid DispersionKolliwax GMS & Gelucire 44/141:399.08%90[1][2]
Inclusion Complexβ-Cyclodextrin (Kneading)1:293.95%60[12][14]
Inclusion ComplexHPβCD (Freeze-dried)1:1.5>85%30[13]
Fast-dissolving tabletPoloxamer 188 & Aerosil (Solid Dispersion)1:4:298.03%25[10]

Experimental Protocols

Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation Method
  • Dissolution: Accurately weigh this compound and the selected hydrophilic carrier (e.g., PEG 6000) in the desired ratio (e.g., 1:6).[11] Dissolve both components in a suitable solvent, such as ethanol.[9][11]

  • Homogenization: Stir the solution thoroughly using a magnetic stirrer until a clear and homogenous solution is obtained.[11]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) under reduced pressure.[9]

  • Drying: Dry the resulting solid mass in an oven at 40°C for 24 hours to ensure complete removal of the residual solvent.[9]

  • Sizing: Pulverize the dried mass and pass it through a sieve to obtain a uniform particle size.[11]

  • Storage: Store the prepared solid dispersion in a desiccator to prevent moisture uptake.

Protocol 2: Preparation of Inclusion Complex by Kneading Method
  • Mixing: Mix this compound and β-cyclodextrin in the desired molar ratio (e.g., 1:2) in a mortar.[12][14]

  • Kneading: Add a small amount of a hydro-alcoholic solution (e.g., water-ethanol mixture) to the powder mixture and knead thoroughly for a specified time (e.g., 45-60 minutes) to form a paste of suitable consistency.[12][14]

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until it is completely dry.

  • Sizing: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.

  • Storage: Store the prepared inclusion complex in a well-closed container in a cool, dry place.

Visualizations

experimental_workflow cluster_SD Solid Dispersion (Solvent Evaporation) cluster_IC Inclusion Complexation (Kneading) SD1 Dissolve Drug & Carrier in Solvent SD2 Homogenize SD1->SD2 SD3 Evaporate Solvent SD2->SD3 SD4 Dry SD3->SD4 SD5 Size & Store SD4->SD5 IC1 Mix Drug & Cyclodextrin IC2 Knead with Hydro-alcoholic Solution IC1->IC2 IC3 Dry IC2->IC3 IC4 Size & Store IC3->IC4 logical_relationship A (R)-Lercanidipine HCl (Poorly Soluble) B Solubility Enhancement Techniques A->B C Solid Dispersion B->C D Inclusion Complexation B->D E Nanoformulation B->E F Liquisolid Technique B->F G Increased Dissolution Rate C->G D->G E->G F->G H Improved Bioavailability G->H

References

Technical Support Center: (R)-Lercanidipine Hydrochloride Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-Lercanidipine hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the stability of this compound in aqueous solutions?

A1: The primary factors affecting the stability of this compound in aqueous solutions are pH, temperature, and light exposure.[1][2] The molecule is particularly susceptible to degradation in alkaline conditions. Both elevated temperatures and exposure to moisture can also accelerate its degradation.[2]

Q2: What is the expected degradation pathway for this compound in aqueous solutions?

A2: this compound undergoes degradation through hydrolysis, oxidation, and photolysis.[3] Acid and base hydrolysis are significant degradation pathways.[3] Forced degradation studies have shown that major degradation occurs under alkaline conditions.[4]

Q3: How long are aqueous solutions of this compound typically stable for analytical purposes?

A3: For analytical purposes, standard and sample solutions of Lercanidipine (B1674757) hydrochloride have been found to be stable for up to 48 hours when stored at 15°C, and for 24 hours at ambient temperature, even when exposed to light.[1] However, for maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMF and then dilute it with the aqueous buffer. Such solutions are not recommended to be stored for more than one day.[5]

Q4: What are the optimal pH conditions for maintaining the stability of this compound in aqueous solutions?

A4: Lercanidipine hydrochloride exhibits its maximum stability in acidic to neutral pH ranges.[2] A study investigating the pH-rate profile of lercanidipine in buffer solutions with a pH range of 1-8 can provide insights into the pH of maximum stability.[2] For analytical method development, buffers with a pH of around 3.5 to 4.0 have been shown to provide robust and reproducible results.[1][6]

Troubleshooting Guides

Issue 1: I am observing rapid degradation of my this compound solution, even at room temperature.

  • Possible Cause 1: High pH of the aqueous solution.

    • Troubleshooting Step: Measure the pH of your solution. Lercanidipine hydrochloride is known to degrade significantly in alkaline conditions.[4] Ensure your aqueous medium is buffered to a pH below 7, ideally in the acidic range (e.g., pH 3.5-4.5) for enhanced stability.[1][6]

  • Possible Cause 2: Exposure to light.

    • Troubleshooting Step: Protect your solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.[1] Photolytic degradation can occur upon exposure to light.[4]

  • Possible Cause 3: Presence of oxidizing agents.

    • Troubleshooting Step: Ensure your solvents and reagents are free from peroxides or other oxidizing contaminants. Lercanidipine hydrochloride can be degraded under oxidative stress.[4][3]

Issue 2: My HPLC analysis shows multiple unexpected peaks in my stability samples.

  • Possible Cause 1: Insufficient chromatographic separation.

    • Troubleshooting Step: Optimize your HPLC method. Adjusting the pH of the mobile phase buffer is crucial for separating degradation products.[1] A gradient elution may be necessary to resolve all impurities.[1] Consider using a different column chemistry (e.g., C8 or C18) or modifying the organic solvent ratio in the mobile phase.

  • Possible Cause 2: Complex degradation profile.

    • Troubleshooting Step: The unexpected peaks are likely degradation products. Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal, photolytic) can help in identifying the nature of these impurities.

  • Possible Cause 3: Contamination.

    • Troubleshooting Step: Analyze a blank sample (solvent without the drug) to rule out contamination from the solvent or the HPLC system.

Issue 3: I am seeing poor reproducibility in my stability study results.

  • Possible Cause 1: Inconsistent temperature control.

    • Troubleshooting Step: Ensure that your stability samples are stored in a calibrated, temperature-controlled environment (e.g., an incubator or a water bath). Temperature fluctuations can significantly impact the rate of degradation.[2]

  • Possible Cause 2: Variability in solution preparation.

    • Troubleshooting Step: Standardize your solution preparation protocol. Ensure consistent pH and concentration for all samples. Use freshly prepared solutions for each time point if solution stability is a concern.

  • Possible Cause 3: Issues with the analytical method's robustness.

    • Troubleshooting Step: Validate your HPLC method for robustness by deliberately making small changes to parameters like mobile phase pH (±0.2 units) and column temperature (±5°C) to see if it affects the results.[1]

Data Presentation

Table 1: Summary of this compound Degradation under Forced Conditions

Stress ConditionTemperatureDurationPercent DegradationReference
Acidic (1 N HCl)80°C1 hour~7%[4]
Acidic (0.1 N HCl)60°C4 hours8.18%[3]
Alkaline (0.1 N NaOH)Room Temp100 min44%[4]
Alkaline (1 N NaOH)50°C1 hourNot specified, but degradation occurs[1]
Alkaline (0.1 N NaOH)60°C4 hours7.24%[3]
Oxidative (3% H₂O₂)80°C1 hour~15%[4]
Oxidative (3% H₂O₂)Room Temp24 hours0.84%[3]
Thermal70°C72 hours6%[4]
Thermal (in water)60°C6 hours0.77%[3]
Thermal Moisture (10% water)100°C6 hours74.09%[1]
Photolytic (Sunlight)Ambient72 hours10%[4]
Photolytic (UV at 254 nm)Ambient24 hours1.47%[3]

Experimental Protocols

Protocol 1: Stability Study of this compound in Aqueous Buffer

  • Preparation of Buffer Solutions:

    • Prepare buffers of the desired pH (e.g., pH 4.5 acetate (B1210297) buffer, pH 6.8 phosphate (B84403) buffer). Ensure all reagents are of analytical grade. For example, a 0.02 M ammonium (B1175870) dihydrogen phosphate buffer can be prepared and its pH adjusted to 3.5 with phosphoric acid.[4]

  • Preparation of this compound Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent mixture, such as water:methanol (B129727) (30:70, v/v), to obtain a stock solution of known concentration (e.g., 500 µg/mL).[4]

  • Preparation of Stability Samples:

    • Dilute the stock solution with the prepared aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).[4]

  • Incubation:

    • Store the stability samples in tightly sealed, light-protected containers at various temperature conditions (e.g., 5°C, 25°C, 40°C).[4][7]

  • Sample Analysis:

    • At specified time intervals (e.g., 0, 12, 24, 36, and 48 hours), withdraw an aliquot from each sample.[4]

    • Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for this compound and its Degradation Products

  • Instrumentation: A standard HPLC system with a UV detector.[4][8]

  • Column: A C8 or C18 reversed-phase column (e.g., Chromasil YMC Pack C8, 150 × 4.6 mm, 5 µm).[4]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, a mobile phase consisting of 0.02 M ammonium dihydrogen phosphate buffer (pH 3.5) and methanol in a 35:65 (v/v) ratio.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 240 nm.[4]

  • Injection Volume: 20 µL.[4]

  • Column Temperature: 30°C.[4]

  • Run Time: Approximately 10 minutes.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffer Prepare Aqueous Buffers (e.g., pH 4.5, 6.8) prep_samples Prepare Stability Samples prep_buffer->prep_samples prep_stock Prepare Lercanidipine HCl Stock Solution prep_stock->prep_samples incubate Incubate at Controlled Temperature & Light Conditions prep_samples->incubate withdraw Withdraw Aliquots at Time Intervals incubate->withdraw hplc HPLC Analysis withdraw->hplc data Data Analysis & Degradation Calculation hplc->data

Caption: Experimental workflow for the stability study of this compound.

degradation_pathway Lercanidipine (R)-Lercanidipine HCl Hydrolysis Hydrolysis Products Lercanidipine->Hydrolysis  H+ / OH- Oxidation Oxidation Products Lercanidipine->Oxidation  [O] Photolysis Photolytic Products Lercanidipine->Photolysis  hν

Caption: Simplified potential degradation pathways of this compound.

troubleshooting_tree cluster_issue1 cluster_issue2 cluster_issue3 start Unexpected Results in Stability Study issue1 Rapid Degradation? start->issue1 Check Degradation Rate issue2 Extra Peaks in Chromatogram? start->issue2 Check Chromatogram issue3 Poor Reproducibility? start->issue3 Check Result Consistency check_ph Verify Solution pH issue1->check_ph Yes optimize_hplc Optimize HPLC Method issue2->optimize_hplc Yes control_temp Ensure Temp. Control issue3->control_temp Yes protect_light Protect from Light check_ph->protect_light check_reagents Check for Oxidants protect_light->check_reagents run_forced_deg Run Forced Degradation optimize_hplc->run_forced_deg check_blank Analyze Blank Sample run_forced_deg->check_blank standardize_prep Standardize Prep. control_temp->standardize_prep validate_method Validate Method Robustness standardize_prep->validate_method

Caption: Troubleshooting decision tree for this compound stability studies.

References

Technical Support Center: Optimizing Lercanidipine Enantiomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the HPLC separation of lercanidipine (B1674757) enantiomers. It includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is recommended for lercanidipine enantiomer separation?

A1: Polysaccharide-based CSPs are highly effective for separating lercanidipine enantiomers. Coated cellulose-based columns, such as the Chiralcel OJ-H (cellulose tris(4-methylbenzoate)), have been successfully used in reversed-phase mode.[1] Amylose-based columns, like the Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)), are effective in normal-phase mode. The choice between them depends on the desired separation mode and available solvents.

Q2: What are the typical starting mobile phases for lercanidipine enantioseparation?

A2: For reversed-phase separation on a column like the Chiralcel OJ-H, a good starting point is a buffered organic mobile phase, such as 10mM Ammonium (B1175870) Acetate (B1210297) in Acetonitrile (B52724)/Water.[1] For normal-phase separation on a Chiralpak AD column, a mobile phase consisting of a hydrocarbon solvent with an alcohol modifier and a basic additive is recommended, for example, hexane:ethanol (B145695):diethylamine (B46881).

Q3: Why is a basic additive like diethylamine (DEA) often used in normal-phase separations?

A3: Lercanidipine is a basic compound. Adding a small amount of a basic additive like DEA to the mobile phase helps to improve peak shape and reduce tailing. It does this by competing with the analyte for active sites on the stationary phase, preventing strong, undesirable interactions that can lead to asymmetrical peaks.

Q4: What detection wavelength is optimal for lercanidipine?

A4: Lercanidipine can be reliably detected using a UV detector at a wavelength between 237 nm and 240 nm.[1]

Troubleshooting Guide

Q1: I am not seeing any separation between the enantiomers. What should I do first?

A1:

  • Confirm Chiral Column: First, ensure you are using a chiral stationary phase (CSP) appropriate for this separation, such as a polysaccharide-based column. Standard achiral columns like a C18 will not resolve enantiomers.

  • Check Mobile Phase Composition: Verify that your mobile phase composition is correct. In normal-phase, ensure the alcohol modifier (e.g., ethanol) is present at a low concentration, as too much alcohol can eliminate chiral recognition. In reversed-phase, check that the buffer and organic solvent ratios are correct.

  • Column Equilibration: Ensure the column has been thoroughly equilibrated with the mobile phase. A minimum of 20-30 column volumes is recommended.

Q2: My peaks are broad and/or tailing. How can I improve the peak shape?

A2:

  • Adjust Basic Additive (Normal Phase): If using a normal-phase method, the concentration of the basic additive (e.g., diethylamine) is critical. Insufficient additive can lead to tailing. Try slightly increasing the additive concentration (e.g., from 0.1% to 0.2%).

  • Adjust Buffer pH/Concentration (Reversed-Phase): In a reversed-phase system, the pH and concentration of your buffer can impact peak shape. For a basic compound like lercanidipine, using a buffer like ammonium acetate can help maintain a consistent ionic environment and improve peak symmetry.[1]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase. Injecting in a much stronger solvent can cause peak distortion.

Q3: The resolution between my enantiomer peaks is poor (Rs < 1.5). How can I increase it?

A3:

  • Decrease Organic Modifier Strength: The most effective way to increase resolution is often to reduce the strength of the organic modifier.

    • Normal Phase: Decrease the percentage of the alcohol modifier (e.g., reduce ethanol from 5% to 3%). This will increase retention times but generally enhances enantioselectivity.

    • Reversed-Phase: Adjust the ratio of acetonitrile to the aqueous buffer. Decreasing the acetonitrile percentage will increase retention and may improve resolution.

  • Change the Alcohol Modifier (Normal Phase): Different alcohol modifiers can have a significant impact on selectivity. If ethanol is not providing adequate resolution, try isopropanol (B130326) (IPA) or n-butanol.

  • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) can increase efficiency and often leads to better resolution, at the cost of a longer run time.

  • Optimize Temperature: Lowering the column temperature can sometimes increase the stability of the transient diastereomeric complexes formed on the CSP, thereby improving resolution.

Q4: The retention times are too long, making the analysis slow. How can I shorten the run time?

A4:

  • Increase Organic Modifier Strength: The opposite of the strategy for improving resolution applies here.

    • Normal Phase: Cautiously increase the percentage of the alcohol modifier.

    • Reversed-Phase: Increase the percentage of acetonitrile.

    • Note: Be aware that increasing modifier strength will decrease retention but may also compromise and reduce resolution. A balance must be found.

  • Increase Flow Rate: Increasing the flow rate (e.g., from 1.0 mL/min to 1.2 or 1.5 mL/min) will shorten the analysis time but may lead to a loss in resolution and higher backpressure.

Data Presentation

The following tables summarize starting conditions for two distinct successful methods for separating lercanidipine enantiomers. These serve as excellent starting points for method development and optimization.

Table 1: Reversed-Phase Chiral HPLC Method Parameters

Parameter Condition
Stationary Phase Chiralcel OJ-H (150 x 4.6 mm, 5 µm)[1]
Mobile Phase 10mM Ammonium Acetate : Acetonitrile (35:65 v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 240 nm[1]

| Injection Volume | 10 µL[1] |

Table 2: Reversed-Phase Method - Expected Performance

Analyte Expected Retention Time (min)
(R)-Lercanidipine ~ 6.0[1]

| (S)-Lercanidipine | ~ 6.6[1] |

Table 3: Normal-Phase Chiral HPLC Method Parameters

Parameter Condition
Stationary Phase Chiralpak AD (250 x 4.6 mm, 10 µm)
Mobile Phase n-Hexane : Ethanol : Diethylamine (95:5:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 237 nm

| Column Temperature | 30 °C |

Experimental Protocols

Protocol 1: Reversed-Phase Separation on Chiralcel OJ-H

This protocol is based on a validated method for quantifying the (R)-isomer in lercanidipine hydrochloride.[1]

  • Instrument Setup:

    • HPLC system with isocratic pump, autosampler, column oven, and UV detector.

    • Install a Chiralcel OJ-H (150 x 4.6 mm, 5 µm) column.

    • Set the column oven temperature to a stable value, e.g., 25 °C.

    • Set the UV detector to a wavelength of 240 nm.

  • Mobile Phase Preparation (1 L):

    • Prepare a 10mM Ammonium Acetate solution by dissolving approximately 0.77 g of ammonium acetate in 350 mL of HPLC-grade water.

    • In a 1 L volumetric flask or graduated cylinder, combine the 350 mL of ammonium acetate solution with 650 mL of HPLC-grade acetonitrile.

    • Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Prepare a sample solution of lercanidipine in a suitable solvent (e.g., methanol) at a concentration of approximately 0.1 mg/mL.

    • Inject 10 µL of the sample solution.

    • Run the analysis for approximately 10 minutes. The (R)-enantiomer is expected to elute around 6.0 minutes and the (S)-enantiomer around 6.6 minutes.

Protocol 2: Normal-Phase Separation on Chiralpak AD

This protocol is a standard starting point for normal-phase chiral separations of basic compounds like lercanidipine.

  • Instrument Setup:

    • HPLC system equipped for normal-phase chromatography (ensure pump seals are compatible with hydrocarbon solvents).

    • Install a Chiralpak AD (250 x 4.6 mm, 10 µm) column.

    • Set the column oven temperature to 30 °C.

    • Set the UV detector to a wavelength of 237 nm.

  • Mobile Phase Preparation (1 L):

    • In a 1 L volumetric flask, carefully add 950 mL of HPLC-grade n-hexane.

    • Add 50 mL of 200-proof HPLC-grade ethanol.

    • Add 1 mL of diethylamine (DEA).

    • Cap and mix thoroughly. Degas the mobile phase before use.

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase at 1.0 mL/min until the baseline is stable. This may take longer than in reversed-phase.

    • Prepare a sample solution of lercanidipine in the mobile phase or a weak solvent like hexane/ethanol.

    • Inject the sample.

    • Monitor the chromatogram. Adjust the ethanol percentage to optimize the balance between retention time and resolution as needed.

Visualizations

The following diagrams illustrate logical workflows for method development and troubleshooting.

Mobile_Phase_Optimization_Workflow Mobile Phase Optimization Workflow Start Select Chiral Stationary Phase (e.g., Chiralcel OJ-H) Screen_Mode Select Mode (Normal vs. Reversed) Start->Screen_Mode Screen_Solvent Screen Organic Solvents/Modifiers (ACN, MeOH, EtOH, IPA) Screen_Mode->Screen_Solvent Optimize_Ratio Optimize Solvent Ratio for Rs > 1.5 Screen_Solvent->Optimize_Ratio Additives Add/Optimize Additive (e.g., DEA, NH4OAc) for Peak Shape Optimize_Ratio->Additives Fine_Tune Fine-Tune Parameters (Flow Rate, Temp) Additives->Fine_Tune Validate Validate Method Fine_Tune->Validate

Caption: A typical workflow for developing a chiral HPLC method.

Troubleshooting_Decision_Tree Troubleshooting Decision Tree for Poor Separation Problem Problem: Poor Enantioseparation Check_Resolution Is Resolution (Rs) < 1.5? Problem->Check_Resolution Check_Tailing Are Peaks Tailing? Check_Resolution->Check_Tailing No Action_Dec_Modifier Action: Decrease % Alcohol (NP) or % ACN (RP) Check_Resolution->Action_Dec_Modifier Yes Check_Time Retention Time Too Long? Check_Tailing->Check_Time No Action_Add_Additive Action: Increase Basic Additive (NP) or Check Buffer (RP) Check_Tailing->Action_Add_Additive Yes Action_Inc_Modifier Action: Increase % Modifier Check_Time->Action_Inc_Modifier Yes Solution Method Optimized Check_Time->Solution No Action_Dec_Modifier->Check_Tailing Action_Change_Modifier Action: Change Alcohol Type (EtOH -> IPA) Action_Dec_Modifier->Action_Change_Modifier If still poor Rs Action_Change_Modifier->Check_Tailing Action_Add_Additive->Check_Time Action_Inc_Flow Action: Increase Flow Rate Action_Inc_Modifier->Action_Inc_Flow If still too long Action_Inc_Modifier->Solution Action_Inc_Flow->Solution

Caption: A decision tree for troubleshooting common separation issues.

References

Common interferences in the analytical detection of (R)-Lercanidipine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common interferences encountered during the analytical detection of (R)-Lercanidipine.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the analysis of (R)-Lercanidipine.

Issue 1: Poor Enantioselective Resolution of Lercanidipine (B1674757) Isomers

Question: My chiral HPLC method is showing poor separation between the (R)- and (S)-Lercanidipine enantiomers, leading to co-elution or overlapping peaks. What are the possible causes and solutions?

Answer:

Poor enantioselective resolution is a common challenge in the analysis of chiral compounds like Lercanidipine. The primary cause is often a suboptimal mobile phase composition or an inappropriate chiral stationary phase. Lercanidipine's antihypertensive activity is primarily due to the (S)-enantiomer, making accurate quantification of the (R)-isomer crucial.[1][2]

Possible Causes and Troubleshooting Steps:

  • Incorrect Mobile Phase Composition: The ratio of organic modifier to buffer is critical for achieving enantioseparation.

    • Solution: Systematically vary the ratio of the organic solvent (e.g., Acetonitrile) to the aqueous buffer (e.g., Ammonium (B1175870) acetate). A reported successful mobile phase consists of 10mM Ammonium acetate (B1210297) and Acetonitrile in a 35:65 (v/v) ratio.[1]

  • Inappropriate Chiral Stationary Phase: The choice of chiral column is fundamental for separating enantiomers.

  • Flow Rate and Temperature Fluctuations: Inconsistent flow rate or column temperature can affect retention times and peak resolution.

    • Solution: Ensure a stable flow rate (e.g., 1.0 ml/min) and maintain a constant column temperature.[1][3]

Issue 2: Interference from Excipients in Pharmaceutical Formulations

Question: I am analyzing (R)-Lercanidipine in a tablet dosage form, and I am observing extraneous peaks that interfere with the analyte peak. How can I confirm if these are from excipients and eliminate this interference?

Answer:

Interference from excipients is a common issue in the analysis of pharmaceutical dosage forms. These additional peaks can compromise the accuracy and precision of the quantification of the active pharmaceutical ingredient (API).

Troubleshooting Workflow:

cluster_0 Troubleshooting Excipient Interference A Inject Placebo Sample B Compare Placebo and Sample Chromatograms A->B C Identify Interfering Excipient Peaks B->C D Modify Chromatographic Conditions C->D If peaks overlap E Optimize Sample Preparation C->E If matrix effects are suspected F Method Specificity Confirmed D->F E->F

Caption: Workflow for identifying and eliminating excipient interference.

Detailed Steps:

  • Analyze a Placebo Sample: Prepare and analyze a placebo sample that contains all the excipients present in the tablet formulation but without the Lercanidipine API.

  • Compare Chromatograms: Compare the chromatogram of the placebo sample with that of the actual tablet sample. Any peaks present in the placebo chromatogram at or near the retention time of (R)-Lercanidipine are due to excipients.[3]

  • Optimize Chromatographic Conditions:

    • Mobile Phase Adjustment: Modify the mobile phase composition (e.g., buffer pH, organic solvent ratio) to improve the separation between the analyte and interfering peaks.[4]

    • Wavelength Selection: Ensure the detection wavelength (e.g., 240 nm) is selective for Lercanidipine over the excipients.[1][3]

  • Refine Sample Preparation:

    • Filtration: Use a suitable filter (e.g., 0.45 µm nylon) to remove insoluble excipients that might interfere with the analysis.[5]

    • Extraction: If simple dilution and filtration are insufficient, develop a more selective extraction method (e.g., solid-phase extraction) to isolate the analyte from the excipients.

Issue 3: Matrix Effects in Bioanalytical Methods (LC-MS/MS)

Question: I am developing an LC-MS/MS method for (R)-Lercanidipine in human plasma and observing significant ion suppression/enhancement. What are the best practices to mitigate these matrix effects?

Answer:

Matrix effects, such as ion suppression or enhancement, are a major challenge in bioanalysis using LC-MS/MS. These effects are caused by co-eluting endogenous components from the biological matrix (e.g., plasma) that interfere with the ionization of the analyte and the internal standard (IS).

Strategies to Mitigate Matrix Effects:

  • Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible.

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up plasma samples. It can provide a cleaner extract compared to simple protein precipitation.[6][7]

    • Protein Precipitation (PPT): While quicker, PPT may result in a dirtier extract. If using PPT, optimize the precipitation solvent (e.g., methanol) to maximize protein removal and minimize analyte loss.[8]

  • Chromatographic Separation: Ensure that the analyte and IS elute in a region of the chromatogram that is free from major matrix components.

    • Gradient Elution: Employ a gradient elution profile to effectively separate the analyte from early-eluting, polar matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Lercanidipine-d3) is the preferred choice for LC-MS/MS analysis.[6][7] It co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization efficiency.

Quantitative Assessment of Matrix Effects:

Matrix effects can be quantitatively assessed by comparing the peak area of the analyte in a post-extraction spiked sample to that of the analyte in a neat solution.[6][7]

Parameter Methodology Acceptance Criteria
Matrix EffectPost-column infusion, post-extraction spiking, standard-line slope methods[6][7]The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Extraction RecoveryComparison of analyte peak area in pre-extraction spiked samples to post-extraction spiked samples.Should be consistent, precise, and reproducible. A mean extraction recovery of >94% has been reported as successful.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation products of Lercanidipine, and do they interfere with the analysis of the (R)-enantiomer?

A1: Lercanidipine is susceptible to degradation under stress conditions such as acidic, alkaline, and oxidative environments.[3] Forced degradation studies have shown that major degradation occurs under alkaline conditions.[3] The resulting degradation products can potentially interfere with the analysis. A stability-indicating method should be developed and validated to ensure that the analytical method can separate the parent drug from any degradation products.[3] This is achieved by subjecting the drug to stress conditions and demonstrating that the resulting chromatogram shows well-resolved peaks for the drug and its degradants.

Q2: How can I ensure the specificity of my analytical method for (R)-Lercanidipine?

A2: Method specificity is crucial to ensure that the signal being measured is solely from the analyte of interest. To demonstrate specificity, you should:

  • Analyze Blanks and Placebos: Inject a blank solvent and a placebo sample to ensure no interfering peaks are present at the retention time of (R)-Lercanidipine.[4]

  • Forced Degradation Studies: As mentioned above, perform forced degradation studies to demonstrate that the method can separate the analyte from its degradation products.[3]

  • Peak Purity Analysis: If using an HPLC-PDA detector, perform peak purity analysis to confirm that the analyte peak is spectrally pure and not co-eluting with any impurities.[5]

Q3: What are the key validation parameters I need to consider for an analytical method for (R)-Lercanidipine?

A3: According to ICH guidelines, the key validation parameters for an analytical method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1][3][4]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1][3][4]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[1][3]

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1][3][4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[1][3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

Experimental Protocols

Protocol 1: Chiral HPLC Method for (R)-Lercanidipine in API and Tablets

This protocol is based on a validated method for the quantification of (R)-Lercanidipine.[1]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Chiral OJ-H (150 x 4.6mm, 5µm).[1]

  • Mobile Phase: 10mM Ammonium acetate and Acetonitrile (35:65 v/v).[1]

  • Flow Rate: 1.0 ml/min.[1]

  • Injection Volume: 10 µl.[1]

  • Detection Wavelength: 240 nm.[1]

  • Sample Preparation (Tablets):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of Lercanidipine HCl and transfer to a volumetric flask.

    • Dissolve in a suitable solvent (e.g., methanol) with the aid of sonication.

    • Dilute to the final volume with the mobile phase.

    • Filter the solution through a 0.45 µm filter before injection.

Protocol 2: LC-MS/MS Method for Lercanidipine in Human Plasma

This protocol is a summary of a typical bioanalytical method.[6][7][8]

  • Instrumentation: UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[7][8]

  • Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[7]

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., 5mM ammonium acetate with 0.1% formic acid).[8]

  • Internal Standard (IS): Lercanidipine-d3.[6][7]

  • Sample Preparation (Solid-Phase Extraction):

    • To 100 µL of human plasma, add the internal standard solution.

    • Load the sample onto a conditioned SPE cartridge (e.g., Phenomenex Strata-X).[7]

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and IS with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Mass Spectrometry Detection:

    • Mode: Multiple Reaction Monitoring (MRM) in positive ionization mode.[8]

    • Transitions:

      • Lercanidipine: m/z 612.2 → 280.2[8]

      • Lercanidipine-d3 (IS): m/z 615.2 → 283.1

Signaling Pathways and Logical Relationships

cluster_1 Analytical Workflow for (R)-Lercanidipine cluster_2 Potential Interferences Sample Sample (Tablet or Plasma) Prep Sample Preparation (Extraction/Dilution) Sample->Prep Analysis Chromatographic Analysis (HPLC or LC-MS/MS) Prep->Analysis Detection Detection (UV or MS/MS) Analysis->Detection Data Data Processing & Quantification Detection->Data Enantiomer (S)-Lercanidipine Enantiomer->Analysis Affects Resolution Excipients Pharmaceutical Excipients Excipients->Prep Can be removed during Degradants Degradation Products Degradants->Analysis Requires Specificity Matrix Biological Matrix Components Matrix->Detection Causes Ion Suppression/ Enhancement

Caption: Logical relationship between the analytical workflow and potential interferences.

References

Troubleshooting poor yield in (R)-Lercanidipine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (R)-Lercanidipine hydrochloride, with a primary focus on resolving issues related to poor yield.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials for the synthesis of this compound?

The synthesis of Lercanidipine (B1674757) hydrochloride typically involves the condensation of key intermediates. While various synthetic routes exist, a common pathway involves the reaction of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid with 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol. Ensuring the purity of these starting materials is crucial for a successful synthesis with high yield.

Q2: What are the common side products that can form during the synthesis?

Side products can arise from incomplete reactions or alternative reaction pathways. One potential impurity is N-alkylated lercanidipine. The formation of side products is a significant contributor to low yields and complicates the purification process.[1]

Q3: How can I purify the crude this compound product?

Purification is a critical step to obtain high-purity this compound. Common methods include crystallization and column chromatography. A described method for purification involves dissolving the crude product in ethyl acetate (B1210297), adding acetonitrile, and heating the mixture to reflux to recover a substantially pure product.[1] Another approach involves crystallization from a mixture of methyl tertiary-butyl ether (MTBE) and isopropanol (B130326) or from water containing hydrochloric acid and sodium chloride.[2]

Troubleshooting Guide: Poor Yield

A low yield of this compound can be attributed to several factors, from reaction conditions to workup and purification procedures. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: The reaction did not go to completion.

Possible Cause:

  • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at the optimal temperature for complete conversion of reactants. Reaction temperatures are often crucial and can range from -20 to 30 °C depending on the specific step.[2]

  • Inefficient Catalyst or Reagent Activity: The catalyst or other reagents may have degraded or may not be of sufficient purity, leading to a sluggish or incomplete reaction.

Suggested Solution:

  • Reaction Monitoring:

    • Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction. Take aliquots from the reaction mixture at regular intervals to check for the disappearance of starting materials and the formation of the product.

  • Optimization of Reaction Conditions:

    • Systematically vary the reaction time and temperature to determine the optimal conditions for your specific setup.

    • Ensure the quality and activity of all reagents and catalysts before use.

Issue 2: Significant formation of byproducts.

Possible Cause:

  • Suboptimal Reaction Temperature: As with incomplete reactions, incorrect temperatures can favor the formation of side products.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of undesired products.

Suggested Solution:

  • Precise Control of Reaction Parameters:

    • Maintain the reaction temperature within the recommended range. A process for lercanidipine synthesis specifies a temperature range of -20 to 30 °C.[2]

    • Carefully measure and control the stoichiometry of the reactants.

  • Product Purity Analysis:

    • Analyze the crude product using HPLC or LC-MS to identify and quantify the impurities. This information can provide clues about the side reactions occurring.

Issue 3: Product loss during workup and purification.

Possible Cause:

  • Inappropriate Solvent Selection for Extraction: The choice of solvent for extraction during the workup is critical to ensure efficient separation of the product from the aqueous phase.

  • Suboptimal Crystallization Conditions: Improper solvent systems, cooling rates, or seeding techniques can lead to poor recovery of the crystalline product.

Suggested Solution:

  • Optimize Extraction Protocol:

    • A described workup procedure involves adding water and dichloromethane (B109758) to the reaction mixture, followed by pH adjustment and extraction. The combined organic phases are then washed.[2] Ensure efficient phase separation and consider back-extraction of the aqueous layer to maximize recovery.

  • Refine Crystallization Technique:

    • Experiment with different solvent systems for crystallization. A known method for isolating the hydrochloride salt involves using water containing hydrochloric acid and sodium chloride.[2][3]

    • Control the cooling rate during crystallization to promote the formation of well-defined crystals and minimize product loss in the mother liquor.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol is suitable for assessing the purity of this compound and for monitoring reaction progress.

ParameterCondition 1[4]Condition 2[5]Condition 3[6]
Column Wakosil C18 (250 x 4.6mm, 5µm)Chromasil YMC Pack C8 (150 x 4.6 mm, 5µm)Phenomenex C18 (250 mm X 4.6 mm, 5μm)
Mobile Phase Methanol: Acetonitrile (70:30 v/v)0.02 M Ammonium dihydrogen phosphate (B84403) buffer:Methanol (35:65, v/v), pH 3.50.05% Orthophosphoric acid in water:Acetonitrile (55:45 v/v)
Flow Rate 1.0 ml/min1.0 ml/min1.0 ml/min
Detection UV at 219 nmUV at 240 nmUV at 238 nm
Injection Volume Not SpecifiedNot Specified20 µL
Retention Time 4.10 minNot Specified7 min
Protocol 2: Chiral Separation of Lercanidipine Enantiomers by Capillary Electrophoresis

This method can be used to determine the enantiomeric purity of (R)-Lercanidipine.[7][8]

ParameterCondition
Capillary 50 cm x 50 µm id
Background Electrolyte 200 mmol/L Sodium acetate buffer (pH 4.0) containing 10 mmol/L of 2,3,6-o-methyl-β-cyclodextrin (TM-β-CD)
Temperature 15°C
Voltage 25 kV
Injection Hydrodynamic
Detection 237 nm

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_products Products 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid Intermediate_Acid_Chloride Intermediate_Acid_Chloride 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid->Intermediate_Acid_Chloride Thionyl Chloride Lercanidipine_Base Lercanidipine_Base Intermediate_Acid_Chloride->Lercanidipine_Base 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol (R,S)-Lercanidipine HCl (R,S)-Lercanidipine HCl Lercanidipine_Base->(R,S)-Lercanidipine HCl HCl (R)-Lercanidipine HCl (R)-Lercanidipine HCl (R,S)-Lercanidipine HCl->(R)-Lercanidipine HCl Chiral Separation 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol

Caption: Synthesis Pathway of this compound.

Troubleshooting_Workflow start Poor Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Reaction Time/ Temperature/Reagents incomplete->optimize_conditions optimize_conditions->check_completion analyze_byproducts Analyze for Byproducts (HPLC/LC-MS) complete->analyze_byproducts no_byproducts Minimal Byproducts analyze_byproducts->no_byproducts No byproducts_present Significant Byproducts analyze_byproducts->byproducts_present Yes check_workup Review Workup & Purification no_byproducts->check_workup adjust_stoichiometry Adjust Stoichiometry/ Temperature byproducts_present->adjust_stoichiometry adjust_stoichiometry->check_completion optimize_purification Optimize Extraction/ Crystallization Solvents check_workup->optimize_purification Inefficient end Improved Yield check_workup->end Optimized optimize_purification->check_workup

Caption: Troubleshooting Workflow for Poor Yield.

References

Minimizing degradation of (R)-Lercanidipine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize the degradation of (R)-Lercanidipine during sample preparation for analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary causes of (R)-Lercanidipine degradation during sample preparation?

A1: (R)-Lercanidipine, like other dihydropyridine (B1217469) calcium channel blockers, is susceptible to degradation from several factors. The primary causes are:

  • Photodegradation: Exposure to light, especially UV radiation, is a major cause of degradation. The dihydropyridine ring is photosensitive and can undergo oxidation to its pyridine (B92270) analogue, leading to a complete loss of pharmacological activity.[1][2][3][4]

  • Acidic and Basic Conditions: Lercanidipine (B1674757) is unstable in both strongly acidic and alkaline environments. Forced degradation studies show significant breakdown when exposed to HCl and NaOH solutions.[5][6][7] The degradation process often involves the aromatization of the dihydropyridine moiety.[8]

  • Oxidative Stress: The presence of oxidizing agents, such as hydrogen peroxide, can degrade the molecule.[6][7]

  • Thermal Stress: Although more stable under thermal stress compared to other factors, elevated temperatures, especially for prolonged periods, can contribute to degradation.[5][6]

Q2: My analyte recovery is consistently low. What are the likely causes and how can I troubleshoot this?

A2: Low recovery is a common issue often linked to degradation or inefficient extraction. Consider the following troubleshooting steps:

  • Protect from Light: This is the most critical step. Work under amber or yellow light, use amber-colored vials for all samples, standards, and extracts, and minimize exposure to ambient light wherever possible.[1][2][9]

  • Control pH: Ensure the pH of your buffers and solutions is within a stable range for Lercanidipine (near neutral). Avoid extreme pH values during extraction and reconstitution steps. The use of a buffer at pH 3.5 has been noted in successful chromatographic separations, suggesting stability in mildly acidic conditions for analysis, but sample preparation should aim for neutrality to avoid hydrolysis.[6][10]

  • Optimize Extraction Procedure:

    • If using Liquid-Liquid Extraction (LLE): Ensure your choice of organic solvent (e.g., n-hexane-ethyl acetate (B1210297) mixtures) and extraction pH are optimal for partitioning Lercanidipine.[11] Inefficient phase separation or incorrect pH can lead to poor recovery.

    • If using Solid-Phase Extraction (SPE): This method often yields high and consistent recoveries (>94%).[12][13][14] Ensure the SPE cartridge (e.g., Phenomenex Strata-X) is appropriate and that you are using the correct conditioning, loading, washing, and elution solvents.[12][14] Inadequate washing can leave interfering substances, while incorrect elution solvent will result in incomplete recovery.

    • If using Protein Precipitation (PPT): While rapid, PPT with agents like methanol (B129727) can sometimes result in lower recovery due to co-precipitation of the analyte with proteins.[15] Ensure vigorous vortexing and adequate centrifugation to maximize analyte release into the supernatant.

  • Minimize Processing Time and Temperature: Process samples promptly and keep them cool (e.g., in an ice bath) to minimize both chemical and potential enzymatic degradation. Avoid high temperatures during solvent evaporation steps; use a gentle stream of nitrogen at a controlled temperature (e.g., 50°C).[11]

Q3: Can I prepare samples in advance and store them? What are the recommended storage conditions?

A3: Yes, but strict storage conditions must be maintained. Validated methods demonstrate that Lercanidipine is stable in plasma for a limited time under specific conditions. For long-term storage, samples should be kept at -70°C or colder. For short-term storage during an analytical run, keeping extracted samples in an autosampler at 4-5°C is acceptable.[14] Always protect stored samples from light. Stability in solution at ambient temperature should be evaluated, as some studies show stability for up to 48 hours when protected from light.[6]

Q4: I am seeing unexpected peaks in my chromatogram. Could these be degradation products?

A4: It is highly likely. The main degradation pathway involves the aromatization (oxidation) of the dihydropyridine ring.[1][8] Other potential reactions include the formation of nitroso-derivatives and N-dealkylation in the side chain.[8] If you suspect degradation, you can perform a forced degradation study on a standard solution (exposing it to acid, base, peroxide, and light) to confirm the retention times of the major degradation products.

Quantitative Data on Lercanidipine Degradation

The following table summarizes data from forced degradation studies, providing insight into the stability of Lercanidipine under various stress conditions.

Stress ConditionDuration / Temp.% DegradationReference
Acid Hydrolysis (0.1 N HCl)24 hours8.18%[5]
Acid Hydrolysis (1 N HCl)1 hour / 80°C~7%[6]
Acid Hydrolysis (0.1 N HCl)4 hours / 60°C6.23%[7]
Alkaline Hydrolysis (0.1 N NaOH)24 hours7.24%[5]
Alkaline Hydrolysis (0.1 N NaOH)100 minutes / Room Temp44%[6]
Oxidative Degradation (3% H₂O₂)24 hours0.84%[5]
Oxidative Degradation (3% H₂O₂)1 hour / 80°C~15%[6]
Oxidative Degradation (3% H₂O₂)Not specified3.03%[7]
Thermal Degradation72 hours / 70°C6%[6]
Thermal Degradation (Water)24 hours / 60°C0.77%[5]
Photolytic Degradation (Sunlight / UV)72 hours (Sunlight)10%[6]
Photolytic Degradation (UV 256nm)24 hours1.47%[5]

Note: Degradation percentages can vary based on the exact experimental conditions (concentration, solvent, light intensity, etc.).

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is based on methodologies that have demonstrated high analyte recovery (>94%).[12][13]

  • Preparation:

    • Allow frozen plasma samples to thaw at room temperature.

    • Use amber-colored polypropylene (B1209903) tubes throughout the procedure.

    • Prepare a working solution of an internal standard (IS), such as lercanidipine-d3, in a methanol:water (50:50, v/v) mixture.[14]

  • Sample Pre-treatment:

    • Pipette 100 µL of human plasma into a labeled tube.

    • Add the appropriate volume of the IS working solution.

    • Vortex the sample for 30 seconds.

  • SPE Cartridge Conditioning:

    • Use a suitable SPE cartridge (e.g., Phenomenex Strata-X).

    • Condition the cartridge by passing 1 mL of methanol followed by 1 mL of purified water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply gentle vacuum or positive pressure to pass the sample through the cartridge at a slow, steady rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a 5% methanol in water solution to remove polar interferences.

    • Dry the cartridge thoroughly under high vacuum for 2-5 minutes.

  • Elution:

    • Place a clean, amber-colored collection tube under the SPE cartridge.

    • Elute the analyte and IS with 1 mL of a suitable elution solvent (e.g., acetonitrile (B52724) or a mixture specified in the validated method).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

    • Reconstitute the residue in 100-200 µL of the mobile phase used for the LC-MS/MS analysis.

    • Vortex for 1 minute to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an amber autosampler vial for injection into the LC-MS/MS system.

Visualizations

Degradation Triggers Workflow

cluster_triggers Primary Degradation Triggers cluster_compound cluster_products Major Degradation Products Light UV/Sunlight Lerca (R)-Lercanidipine (1,4-Dihydropyridine Ring) Light->Lerca pH Acidic/Alkaline Conditions pH->Lerca Oxidants Oxidizing Agents Oxidants->Lerca Heat Thermal Stress Heat->Lerca Pyridine Pyridine Analogue (Aromatization) Lerca->Pyridine Oxidation Nitroso Nitroso-derivative Lerca->Nitroso Conversion Dealkyl N-dealkylated Metabolite Lerca->Dealkyl Side-chain cleavage

Caption: Key environmental factors leading to the degradation of (R)-Lercanidipine.

Recommended Sample Preparation Workflow

start Start: Plasma Sample (Use Amber Tubes) spike Spike with Internal Standard start->spike vortex1 Vortex Mix spike->vortex1 extract Perform Extraction (SPE Recommended) vortex1->extract evap Evaporate Eluate (Nitrogen, ≤50°C) extract->evap recon Reconstitute in Mobile Phase evap->recon vortex2 Vortex to Dissolve recon->vortex2 transfer Transfer to Amber Autosampler Vial vortex2->transfer end Inject for LC-MS/MS Analysis transfer->end

Caption: A workflow for plasma sample preparation minimizing (R)-Lercanidipine degradation.

References

Troubleshooting Peak Tailing in Lercanidipine Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals encountering peak tailing during the chromatographic analysis of lercanidipine (B1674757), this technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs). This resource aims to deliver clear, actionable solutions to ensure robust and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing in lercanidipine chromatography?

Peak tailing in the chromatography of lercanidipine, a basic compound, is often a result of secondary interactions between the analyte and the stationary phase.[1][2] The most common causes include:

  • Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic amine functional groups of lercanidipine, leading to multiple retention mechanisms and resulting in peak tailing.[1][2][3]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimized, it can lead to the ionization of silanol groups, increasing their interaction with the protonated lercanidipine molecules.[4][5][6][7]

  • Column Chemistry: The type of silica (B1680970) used in the column (e.g., older Type A vs. modern Type B) and the effectiveness of end-capping can significantly impact the degree of peak tailing.[1][8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[3][9]

  • Extra-Column Effects: Issues such as dead volume in tubing and connections can cause band broadening and contribute to peak tailing.[4][10]

  • Column Contamination and Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.[11]

Q2: How does the pKa of lercanidipine influence peak shape?

Lercanidipine is a basic compound with a reported pKa value.[12] When the mobile phase pH is close to the pKa of lercanidipine, the analyte can exist in both ionized and non-ionized forms, leading to mixed-mode retention and poor peak shape. To ensure a consistent ionized or non-ionized state and minimize peak tailing, it is crucial to operate at a mobile phase pH at least 2 units away from the analyte's pKa.

Q3: Can the choice of organic modifier in the mobile phase affect peak tailing?

Yes, the organic modifier can influence peak shape. Methanol, being a more polar and protic solvent, can interact with and mask residual silanol groups on the stationary phase more effectively than acetonitrile.[7] This can help to reduce secondary interactions with lercanidipine and improve peak symmetry.

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase Conditions

This guide focuses on adjusting the mobile phase to mitigate peak tailing.

Problem: Lercanidipine peak is exhibiting significant tailing.

Potential Causes & Solutions:

Potential Cause Solution Experimental Protocol
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units below the pKa of lercanidipine. A lower pH (around 3-4) will ensure that the silanol groups on the stationary phase are protonated and less likely to interact with the basic analyte.[1][5][13]Prepare the aqueous component of the mobile phase (e.g., 0.02 M ammonium (B1175870) dihydrogen phosphate) and adjust the pH to 3.5 using an acid like phosphoric acid.[14] Mix with the organic modifier in the desired ratio.
Insufficient Buffer Capacity Increase the buffer concentration in the mobile phase. A higher buffer concentration can help to maintain a consistent pH at the column surface and mask residual silanol groups.[3][4]Prepare a buffer solution with a concentration between 20-50 mM. Ensure the chosen buffer is soluble in the mobile phase mixture.
Use of Mobile Phase Additives Introduce a competing base, such as triethylamine (B128534) (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability for interaction with lercanidipine.[13]Add a small concentration of triethylamine (e.g., 0.1% v/v) to the mobile phase and mix thoroughly. Note that TEA can shorten column lifetime.[13]
Guide 2: Column Selection and Care

This guide addresses issues related to the analytical column.

Problem: Persistent peak tailing even after mobile phase optimization.

Potential Causes & Solutions:

Potential Cause Solution Experimental Protocol
Active Silanol Groups on Column Switch to a modern, high-purity, end-capped C8 or C18 column (Type B silica). These columns have a lower concentration of accessible silanol groups, leading to improved peak shape for basic compounds.[1][5]Select a column specifically designed for the analysis of basic compounds. Look for columns with "base-deactivated" or similar specifications. A C8 column was found to be effective for lercanidipine analysis.[14]
Column Contamination Implement a proper column washing procedure. If the column is contaminated with strongly retained compounds, it may lead to peak tailing.Flush the column with a series of strong solvents. A typical sequence could be: 1. Mobile phase without buffer 2. Water 3. Isopropanol 4. Hexane (for highly non-polar contaminants) 5. Isopropanol 6. Water 7. Mobile phase. Always check the column manufacturer's recommendations for solvent compatibility.
Column Degradation Replace the column with a new one of the same type. Over time and with exposure to harsh mobile phases, the stationary phase can degrade, exposing more silanol groups.Before installing the new column, ensure the HPLC system is clean and free of contaminants. Equilibrate the new column with the mobile phase until a stable baseline is achieved.

Experimental Protocols

Protocol 1: HPLC Method for Lercanidipine Analysis with Improved Peak Shape

This protocol is based on a validated HPLC method that demonstrated good peak symmetry for lercanidipine.[14]

  • Column: Chromasil YMC Pack C8 (150 x 4.6 mm i.d., 5 µm particle size)

  • Mobile Phase: 0.02 M ammonium dihydrogen phosphate (B84403) buffer:methanol (35:65, v/v), with the pH of the buffer adjusted to 3.5 with phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Diluent: Water:methanol (30:70, v/v)

Quantitative Data Summary

The following table summarizes key chromatographic parameters from a published method for lercanidipine, highlighting the performance that can be achieved with an optimized method.

Parameter Value Reference
Retention Time ~7.7 min[15]
Tailing Factor 0.8[15]
Linearity Range 20-80 µg/mL[14]
Correlation Coefficient (r²) 0.9992[14]
Limit of Detection (LOD) 0.1 µg/mL[14]
Limit of Quantitation (LOQ) 0.3 µg/mL[14]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in lercanidipine chromatography.

PeakTailingTroubleshooting start Peak Tailing Observed check_mobile_phase Check Mobile Phase (pH, Buffer Strength) start->check_mobile_phase adjust_ph Adjust pH to 3-4 check_mobile_phase->adjust_ph pH not optimal increase_buffer Increase Buffer Concentration check_mobile_phase->increase_buffer Buffer weak check_column Evaluate Column (Age, Type, Contamination) check_mobile_phase->check_column No improvement resolution Peak Shape Improved? adjust_ph->resolution increase_buffer->resolution use_endcapped Use Modern End-Capped C8/C18 Column check_column->use_endcapped Old/inappropriate column wash_column Wash Column with Strong Solvents check_column->wash_column Contamination suspected replace_column Replace Column check_column->replace_column Column is old/degraded check_system Check HPLC System (Dead Volume, Connections) check_column->check_system No improvement use_endcapped->resolution wash_column->resolution replace_column->resolution optimize_tubing Optimize Tubing and Connections check_system->optimize_tubing optimize_tubing->resolution resolution->start No, re-evaluate end Problem Resolved resolution->end Yes

Caption: A step-by-step workflow for troubleshooting peak tailing.

References

Addressing variability in (R)-Lercanidipine in vitro assay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in in vitro assay results for (R)-Lercanidipine.

Troubleshooting Guide

Variability in in vitro assays with (R)-Lercanidipine can arise from multiple factors, ranging from compound handling to experimental setup. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: High Variability or Poor Reproducibility in IC50 Values

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Compound Solubility (R)-Lercanidipine is highly lipophilic and practically insoluble in water. Precipitation in aqueous assay buffers can lead to inconsistent effective concentrations.Prepare stock solutions in an appropriate organic solvent like DMSO or ethanol (B145695). When diluting into aqueous media, ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells. Visually inspect for any precipitation after dilution. Consider the use of a surfactant like Polysorbate 80 to improve solubility.
Inconsistent Cell Seeding Uneven cell distribution across the microplate wells is a common source of variability in cell-based assays.Ensure thorough cell suspension before seeding. Use appropriate pipetting techniques to avoid introducing bubbles and ensure consistent cell numbers in each well. Allow cells to settle evenly by leaving the plate at room temperature for a short period before incubation.
Cell Health and Passage Number Cell health, confluency, and passage number can significantly impact their response to drug treatment.Use cells that are in the logarithmic growth phase and have a consistent, low passage number. Regularly check for signs of stress or contamination. Ensure cells are at an optimal confluency for the specific assay.
Incubation Time (R)-Lercanidipine has a slow onset of action. Insufficient incubation time may not allow the compound to reach its maximum effect, leading to variable results.Optimize the incubation time for your specific cell line and assay. A longer incubation period (e.g., 24-72 hours) may be necessary to observe a stable inhibitory effect.
Assay Protocol Variations Minor deviations in the assay protocol, such as differences in reagent addition times or incubation temperatures, can introduce variability.Standardize the assay protocol and ensure it is followed consistently. Use automated liquid handlers if available to minimize human error.
Issue 2: No or Low Potency Observed

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Incorrect Enantiomer The pharmacological activity of Lercanidipine resides primarily in the (S)-enantiomer, which can be 100-200 times more potent than the (R)-enantiomer.[1]Confirm the identity and purity of the Lercanidipine enantiomer being used. If using a racemic mixture, be aware that the observed potency will be lower than that of the pure (S)-enantiomer.
Compound Degradation (R)-Lercanidipine may be sensitive to light and pH. Improper storage or handling can lead to degradation and loss of activity.Store stock solutions protected from light at -20°C. Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles.
Cell Line Insensitivity The target L-type calcium channels may not be expressed at sufficient levels in the chosen cell line, or the downstream signaling pathway may not be active.Use a cell line known to express functional L-type calcium channels (e.g., vascular smooth muscle cells, specific neuroblastoma lines). Verify channel expression using techniques like qPCR or Western blotting.
Assay Detection Limits The assay may not be sensitive enough to detect the effects of (R)-Lercanidipine at the concentrations tested.Optimize the assay to improve its dynamic range and sensitivity. This may involve adjusting the cell number, reagent concentrations, or detection method.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing (R)-Lercanidipine stock solutions?

A1: Due to its low aqueous solubility, (R)-Lercanidipine hydrochloride should be dissolved in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) or ethanol are commonly used. For example, a stock solution can be prepared in DMSO at a concentration of 10-20 mM.

Q2: How can I minimize the precipitation of (R)-Lercanidipine when diluting it in aqueous assay media?

A2: To minimize precipitation, it is crucial to keep the final concentration of the organic solvent in the assay medium as low as possible (ideally below 0.5%). When preparing serial dilutions, first dilute the stock solution in the organic solvent before making the final dilution into the aqueous medium. Gentle vortexing during dilution can also help. For some applications, the inclusion of a biocompatible surfactant may be beneficial.

Q3: What are typical IC50 values for (R)-Lercanidipine in in vitro assays?

A3: The IC50 values for Lercanidipine can vary significantly depending on the experimental conditions, including the cell line, assay type, and incubation time. It is important to establish a baseline IC50 in your specific assay system. The (S)-enantiomer is significantly more potent than the (R)-enantiomer.

Q4: Is there a difference in activity between the (R) and (S) enantiomers of Lercanidipine?

A4: Yes, there is a significant difference. The (S)-enantiomer of Lercanidipine is the more pharmacologically active form, exhibiting a much higher affinity for L-type calcium channels, in some cases by a factor of 100 to 200.[1] When working with Lercanidipine, it is critical to know which enantiomer or if a racemic mixture is being used, as this will greatly impact the expected potency.

Q5: What is the mechanism of action of (R)-Lercanidipine?

A5: (R)-Lercanidipine is a dihydropyridine (B1217469) calcium channel blocker. Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels. By blocking these channels, it prevents the influx of extracellular calcium ions into cells, particularly in vascular smooth muscle. This leads to vasodilation and a reduction in blood pressure.

Quantitative Data Summary

The following tables summarize quantitative data for Lercanidipine from various in vitro studies. Note the differences in experimental conditions, which contribute to the variability in reported values.

Table 1: Lercanidipine IC50 Values in Functional Assays

Tissue/Cell LineAssay TypeIncubation TimeIC50 (nM)Reference
Rat AortaInhibition of K+-induced contraction3 hours1.3
Rat BladderInhibition of K+-induced contraction3 hours-[2]
Rat ColonInhibition of K+-induced contraction3 hours-[2]

Table 2: Lercanidipine Binding Affinity

TissueRadioligandKi (nM)Reference
Rat Brain Homogenates[3H]-PN 200-1100.24-0.3
Rat Heart Homogenates[3H]-PN 200-1100.22

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the effect of (R)-Lercanidipine on cell viability. Optimization for specific cell lines is recommended.

Materials:

  • (R)-Lercanidipine

  • Cell line of interest (e.g., vascular smooth muscle cells)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of (R)-Lercanidipine in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be ≤0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of (R)-Lercanidipine. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution to each well.

    • Incubate for at least 2 hours at room temperature in the dark, with gentle shaking, to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the (R)-Lercanidipine concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Calcium Flux Assay

This protocol provides a general framework for measuring changes in intracellular calcium in response to (R)-Lercanidipine using a fluorescent calcium indicator.

Materials:

  • (R)-Lercanidipine

  • Cell line expressing L-type calcium channels

  • 96-well black-walled, clear-bottom plates

  • Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Potassium chloride (KCl) solution (for depolarization)

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well black-walled, clear-bottom plate at an appropriate density to form a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02-0.04%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate for 30-60 minutes at 37°C or room temperature, protected from light.

  • Compound Incubation:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS containing various concentrations of (R)-Lercanidipine to the wells. Include a vehicle control.

    • Incubate for a predetermined time to allow for drug-channel interaction.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence microplate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Add a depolarizing stimulus, such as KCl (e.g., 50 µL of 100 mM KCl), to all wells to open the L-type calcium channels.

    • Immediately begin kinetic reading of fluorescence intensity (e.g., every second for 1-2 minutes).

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the influx of calcium.

    • Calculate the peak fluorescence response or the area under the curve for each concentration of (R)-Lercanidipine.

    • Normalize the response to the vehicle control and plot against the log of the (R)-Lercanidipine concentration to determine the IC50 value.

Visualizations

Signaling Pathway of (R)-Lercanidipine Action

Lercanidipine_Pathway cluster_membrane Cell Membrane L_type_channel L-type Ca2+ Channel Intracellular_Ca Intracellular Ca2+ L_type_channel->Intracellular_Ca Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->L_type_channel Influx Cellular_Response Cellular Response (e.g., Muscle Contraction) Intracellular_Ca->Cellular_Response Calmodulin Calmodulin Intracellular_Ca->Calmodulin R_Lercanidipine (R)-Lercanidipine R_Lercanidipine->L_type_channel Inhibition CaMK CaMK Calmodulin->CaMK Gene_Expression Gene Expression CaMK->Gene_Expression MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_drug Prepare (R)-Lercanidipine Dilutions incubate_24h->prepare_drug treat_cells Treat Cells with (R)-Lercanidipine incubate_24h->treat_cells prepare_drug->treat_cells incubate_drug Incubate for 24-72h treat_cells->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt add_solvent Add Solubilization Solution incubate_mtt->add_solvent read_absorbance Read Absorbance at 570nm add_solvent->read_absorbance analyze_data Analyze Data and Determine IC50 read_absorbance->analyze_data end End analyze_data->end Troubleshooting_Tree start Inconsistent IC50 Values check_solubility Check for Compound Precipitation start->check_solubility solubility_ok Solubility OK check_solubility->solubility_ok No solubility_issue Precipitation Observed check_solubility->solubility_issue Yes check_cells Review Cell Culture Practices solubility_ok->check_cells solubility_solution Optimize Drug Preparation: - Lower final solvent concentration - Use a surfactant solubility_issue->solubility_solution cells_ok Cells Healthy & Consistent check_cells->cells_ok No cells_issue Inconsistent Cell Health/ Seeding check_cells->cells_issue Yes check_protocol Verify Assay Protocol cells_ok->check_protocol cells_solution Standardize Cell Seeding and Monitor Cell Health cells_issue->cells_solution protocol_ok Protocol Consistent check_protocol->protocol_ok No protocol_issue Protocol Deviations check_protocol->protocol_issue Yes check_incubation Evaluate Incubation Time protocol_ok->check_incubation protocol_solution Ensure Strict Adherence to Standardized Protocol protocol_issue->protocol_solution incubation_ok Incubation Time Optimized check_incubation->incubation_ok No incubation_issue Time Too Short check_incubation->incubation_issue Yes incubation_solution Increase Incubation Time to Ensure Maximal Effect incubation_issue->incubation_solution

References

Technical Support Center: Lercanidipine In Vivo Dosage Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of lercanidipine (B1674757) in in vivo studies. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for lercanidipine?

A1: Lercanidipine is a third-generation dihydropyridine (B1217469) calcium channel blocker.[1][2][3] Its primary mechanism involves the selective inhibition of L-type calcium channels located in the smooth muscle cells of blood vessels.[1][4][5] This action prevents the influx of extracellular calcium, leading to vascular smooth muscle relaxation (vasodilation).[4][5] The result is a reduction in total peripheral resistance and, consequently, a lowering of blood pressure.[6] Lercanidipine exhibits high vascular selectivity, meaning it has a greater effect on vascular smooth muscle than on cardiac muscle.[6][7][8]

Lercanidipine_MoA Lercanidipine Lercanidipine L_type_Ca_Channel L-Type Ca2+ Channel (Vascular Smooth Muscle) Lercanidipine->L_type_Ca_Channel Inhibits Vasodilation Vasodilation Lercanidipine->Vasodilation Promotes Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Mediates Contraction Muscle Contraction Ca_Influx->Contraction Leads to Contraction->Vasodilation Prevents BP Blood Pressure Reduction Vasodilation->BP Results in

Caption: Mechanism of action pathway for lercanidipine.

Q2: What are the key pharmacokinetic (PK) properties of lercanidipine to consider for in vivo studies?

A2: Lercanidipine has distinct PK properties that are crucial for experimental design. It is highly lipophilic, which contributes to its slow onset of action and long duration at the receptor level, allowing for once-daily dosing in clinical settings.[2][5][7] Despite complete absorption after oral administration, it undergoes extensive first-pass metabolism, primarily by the CYP3A4 enzyme, resulting in low absolute bioavailability (~10%).[1][9] This bioavailability can be significantly increased when administered with a high-fat meal.[9] The plasma half-life is approximately 8-10 hours, but its therapeutic effect lasts for at least 24 hours due to its high affinity for lipid membranes where it forms a depot.[1][6][7]

Q3: What is a recommended starting dose for in vivo studies with lercanidipine in rodents?

A3: The optimal dose will depend on the specific animal model, strain, and experimental endpoint. Based on published studies, a general starting point can be established. For neuroprotective studies in mice, oral doses of 1 and 3 mg/kg have been used.[10] In studies with hypertensive rats, a daily oral dose of 3 mg/kg administered in drinking water was shown to be effective in reducing systolic blood pressure.[11][12] Other studies in spontaneously hypertensive rats (SHR) have demonstrated its antihypertensive effects with repeated oral administration.[13][14] It is always recommended to perform a pilot dose-response study to determine the optimal dose for your specific model and experimental conditions.

Q4: How should lercanidipine be prepared and administered for oral dosing in animals?

A4: Lercanidipine hydrochloride is practically insoluble in water, which requires careful preparation for oral administration.[1]

  • Suspension: For oral gavage, lercanidipine can be suspended in a vehicle such as 0.5% or 1% carboxymethylcellulose (CMC) or a mixture containing a surfactant like SLS to improve wetting.[15][16] It is critical to ensure the suspension is homogenous before each administration by vortexing or stirring.

  • In Drinking Water: For longer-term studies, lercanidipine can be administered in the drinking water.[11] The drug should be dissolved in a small amount of a suitable solvent before being added to the water, and the solution should be prepared fresh regularly (e.g., every other day) to ensure stability.[11] Monitor water consumption to ensure accurate dosing.

  • In Flavored Vehicle: For mice, a non-invasive method involves training the animals to consume the drug mixed in a palatable vehicle like flavored yogurt.[17]

Q5: How can the pharmacodynamic (PD) effect of lercanidipine be monitored in rodents?

A5: The primary pharmacodynamic effect of lercanidipine is blood pressure reduction. The most common method for monitoring this in conscious rats and mice is non-invasively via the tail-cuff method.[11] This technique uses an inflatable cuff and a sensor placed on the animal's tail to measure systolic blood pressure. For accurate and reproducible results, it is essential to acclimatize the animals to the restraint and the procedure to minimize stress-induced blood pressure fluctuations. A mean of several consecutive readings is typically used for evaluation.[11]

Data Presentation

Table 1: Summary of Lercanidipine Pharmacokinetic Parameters

Parameter Value Species Notes
Bioavailability ~10% (oral)[1][9] Human Significantly affected by food (increases with fatty meals).[1][9]
Protein Binding >98%[1][6] Human High affinity for plasma proteins.
Metabolism Extensive (CYP3A4)[6][7] Human, Rat Predominantly converted to inactive metabolites.[6]
Tmax (Time to Peak) 1.5 - 3 hours[1][2] Human Time to reach maximum plasma concentration after oral dose.
Half-life (t½) 8 - 10 hours[1][7][9] Human Therapeutic activity lasts ≥ 24 hours due to high lipophilicity.[6]
Cmax (Peak Conc.) 1715 ng/ml (Solid Disp.) Rat Cmax can be significantly improved with formulation strategies.[15]

| AUC (Exposure) | 9413 ng·h/ml (Solid Disp.) | Rat | Area under the curve is higher with optimized formulations.[15] |

Table 2: Reported Effective Doses of Lercanidipine in Rodent Models

Animal Model Dose Route of Administration Observed Effect Reference
Albino Mice 1 mg/kg, 3 mg/kg Oral Neuroprotective effects, reduced tonic hind limb extension. [10]
Spontaneously Hypertensive Rats (SHR) Not specified (Dose-response) Oral, IV Potent, long-lasting reduction in diastolic blood pressure. [13][14]
Cohen-Rosenthal Diabetic Hypertensive Rats 3 mg/kg/day In drinking water Significant reduction in systolic blood pressure and prevention of renal vascular changes. [11][12]

| Hyperlipidemic Rats | Not specified | Oral | Reduction in cholesterol, triglycerides, and LDL levels. |[18] |

Experimental Protocols

Protocol 1: Preparation and Oral Gavage Administration of Lercanidipine Suspension

  • Materials: Lercanidipine HCl powder, vehicle (e.g., 0.5% w/v Sodium CMC in purified water), mortar and pestle, magnetic stirrer and stir bar, graduated cylinder, weighing scale, appropriate size gavage needles.

  • Vehicle Preparation: Prepare the 0.5% Sodium CMC solution by slowly adding the required amount of CMC powder to purified water while stirring continuously with a magnetic stirrer until fully dissolved.

  • Suspension Preparation:

    • Calculate the required amount of lercanidipine HCl based on the desired dose (mg/kg), the average weight of the animals, and the dosing volume (typically 5-10 mL/kg for rats).

    • Weigh the lercanidipine powder accurately.

    • Triturate the powder in a mortar with a small amount of the vehicle to form a smooth paste. This prevents clumping.

    • Gradually add the remaining vehicle while mixing continuously to achieve the final desired concentration.

    • Transfer the suspension to a beaker and stir continuously using a magnetic stirrer during the dosing procedure to maintain homogeneity.

  • Administration:

    • Gently restrain the animal.

    • Measure the correct volume of the suspension into a syringe fitted with a ball-tipped gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.

    • Monitor the animal briefly after dosing to ensure no adverse reactions occur.

Gavage_Workflow cluster_prep Preparation cluster_admin Administration Calc Calculate Dose & Concentration Weigh Weigh Lercanidipine HCl Calc->Weigh Triturate Triturate Powder with Vehicle Weigh->Triturate Mix Mix to Final Volume Triturate->Mix Stir Continuously Stir Suspension Mix->Stir Load Load Syringe Stir->Load Restrain Restrain Animal Restrain->Load Administer Administer via Gavage Needle Load->Administer Monitor Monitor Animal Administer->Monitor

Caption: Experimental workflow for oral gavage of lercanidipine.

Troubleshooting Guides

Q6: I am observing high variability in blood pressure response between animals. What could be the cause?

A6: High variability is a common issue in hypertension studies. Several factors could be contributing:

  • Inconsistent Dosing: Due to its poor solubility, lercanidipine suspension can settle quickly. Ensure the suspension is vigorously and continuously mixed during the entire dosing procedure to provide a consistent dose to each animal.

  • Stress-Induced Hypertension: The stress of handling and restraint can significantly impact blood pressure. Ensure all animals are properly acclimatized to the procedure (e.g., daily handling, mock dosing) for several days before the experiment begins.

  • Pharmacokinetic Variability: The bioavailability of lercanidipine is influenced by food.[1] Ensure consistent feeding schedules and timing of dosing relative to feeding across all experimental groups to minimize this variability.

  • CYP3A4 Activity: Lercanidipine is a substrate of CYP3A4.[7] Co-administration of other compounds that induce or inhibit this enzyme can alter lercanidipine's metabolism and efficacy.[1] Review all co-administered substances.

Q7: My results show no significant change in blood pressure after dosing. What should I check?

A7: If lercanidipine fails to elicit an antihypertensive effect, consider the following:

  • Dose is Too Low: The selected dose may be sub-therapeutic for your specific animal model or strain. A dose-escalation study is recommended to find the effective dose range.

  • Poor Bioavailability: The formulation may not be providing adequate drug exposure. Re-evaluate the suspension vehicle and preparation method. Consider alternative formulations or routes of administration if oral bioavailability remains a challenge.

  • Slow Onset of Action: Lercanidipine has a gradual onset of action.[5][7] Ensure that your PD measurements are timed appropriately to capture the peak effect, which may be several hours post-dose.

  • Animal Model: The chosen model may not be responsive to L-type calcium channel blockade. Verify that the mechanism of hypertension in your model is sensitive to this class of drugs.

Troubleshooting_Logic Start Unexpected Result (e.g., No BP Change) Dose Is the dose sufficient? Start->Dose Bioavailability Is drug exposure adequate? Dose->Bioavailability Yes IncreaseDose Action: Perform Dose-Response Study Dose->IncreaseDose No Timing Is PD measurement timing correct? Bioavailability->Timing Yes Reformulate Action: Re-evaluate Formulation/Vehicle Bioavailability->Reformulate No Model Is the animal model appropriate? Timing->Model Yes AdjustTiming Action: Adjust PD Measurement Timepoints Timing->AdjustTiming No ReconsiderModel Action: Re-evaluate Animal Model Model->ReconsiderModel No End Problem Resolved Model->End Yes IncreaseDose->End Reformulate->End AdjustTiming->End ReconsiderModel->End

Caption: Troubleshooting logic for unexpected in vivo results.

Q8: The animals are showing signs of distress or adverse effects. What are the potential causes and solutions?

A8: While lercanidipine is generally well-tolerated, adverse effects can occur, especially at higher doses.[1]

  • Symptoms: Common side effects related to excessive vasodilation include dizziness, flushing, and reflex tachycardia (a rapid heart rate).[19][20][21] In cases of severe overdose, marked hypotension is the primary concern.[20][21]

  • Causes: The dose may be too high, leading to an exaggerated pharmacologic effect. Alternatively, there could be a dosing error or an unexpected drug interaction increasing lercanidipine's plasma concentration.

  • Solutions:

    • Immediately cease dosing in the affected animals.

    • Provide supportive care as needed.

    • Re-verify all dose calculations and formulation concentrations.

    • If the dose is confirmed to be correct, reduce the dose for subsequent experiments.

    • Review any co-administered medications for potential interactions with CYP3A4.[1]

References

Technical Support Center: Lercanidipine Solid Dispersion Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on lercanidipine (B1674757) solid dispersion formulations.

Troubleshooting Guide & FAQs

1. Low Drug Content or Poor Yield

  • Q: We are experiencing low percentage yield (<90%) and inconsistent drug content in our lercanidipine solid dispersions prepared by the solvent evaporation method. What are the likely causes and solutions?

    A: Low yield and inconsistent drug content are common challenges. The primary causes often relate to the process parameters and formulation components.

    • Incomplete Solvent Removal: Residual solvent can lead to a sticky or oily final product, making it difficult to collect and resulting in mass loss.

      • Solution: Dry the solid dispersion under vacuum at a controlled temperature (e.g., 40-60°C) for an extended period (e.g., 24 hours) to ensure complete solvent removal.[1][2]

    • Drug/Polymer Adhesion: The product may adhere to the walls of the flask or evaporator.

      • Solution: Gently scrape the product from the equipment. Consider using specialized non-stick coatings on your glassware if this is a persistent issue.

    • Improper Solvent Selection: The drug and polymer must be fully dissolved in the chosen solvent system. If not, the drug may precipitate prematurely, leading to non-uniform distribution.

      • Solution: Ensure both lercanidipine HCl and the selected polymer (e.g., PEG 6000, PVP K-30) are freely soluble in the chosen solvent (e.g., ethanol (B145695), methanol).[1][2] Perform solubility studies of both components in the solvent before proceeding.

    Troubleshooting Workflow: Low Yield/Drug Content

    G Start Problem: Low Yield or Inconsistent Drug Content CheckSolvent Verify Complete Solvent Removal Start->CheckSolvent CheckAdhesion Assess Product Adhesion to Glassware CheckSolvent->CheckAdhesion Complete Solution_Dry Action: Extend Drying Time and/or Use Vacuum CheckSolvent->Solution_Dry Incomplete? CheckSolubility Confirm Drug & Polymer Solubility in Solvent CheckAdhesion->CheckSolubility Minimal Solution_Scrape Action: Scrape Glassware; Consider Non-Stick Coatings CheckAdhesion->Solution_Scrape Significant? Solution_Solvent Action: Select a More Appropriate Solvent CheckSolubility->Solution_Solvent Inadequate? End Problem Resolved CheckSolubility->End Adequate Solution_Dry->End Solution_Scrape->End Solution_Solvent->End

    Caption: Troubleshooting workflow for low yield and drug content issues.

2. Insufficient Solubility or Dissolution Enhancement

  • Q: Our lercanidipine solid dispersion shows only a marginal improvement in dissolution rate compared to the pure drug. How can we improve this?

    A: This is a core challenge for a BCS Class II drug like lercanidipine.[2][3][4] The key is to effectively disrupt the drug's crystalline structure and enhance its wettability.

    • Polymer Selection: The choice of carrier is critical. Hydrophilic polymers are essential for improving the wettability and dissolution of hydrophobic drugs.

      • Solution: Evaluate different polymers. PEG 6000, PVP K-30, Poloxamer-188, and Gelucire 50/13 have all shown success.[3][5][6][7] The solubilization effect of the polymer plays a significant role.[1]

    • Drug-to-Polymer Ratio: The amount of polymer relative to the drug is a key factor. An insufficient amount of polymer may not be able to fully encapsulate the drug molecules and convert them to an amorphous state.

      • Solution: Increase the polymer ratio. Studies have shown that increasing the drug-to-carrier ratio from 1:1 to 1:5 or 1:10 significantly enhances dissolution.[1] For example, a 1:6 ratio of Lercanidipine HCl to PEG 6000 showed a release of 93.7% in one hour, compared to 37.2% for the pure drug.[3]

    • Amorphization: The goal of a solid dispersion is to convert the crystalline drug into a more soluble amorphous form.

      • Solution: Confirm amorphization using characterization techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).[1][3] The absence of the drug's characteristic melting peak in DSC thermograms or crystalline peaks in XRD patterns indicates successful conversion.[1][6] If conversion is incomplete, consider a different polymer or preparation method.

    • Preparation Method: The method used to prepare the solid dispersion can impact its effectiveness.

      • Solution: The solvent evaporation technique has often shown superior results compared to the fusion (melting) method for lercanidipine, likely due to a more uniform molecular dispersion.[3]

    Logical Relationship: Factors Affecting Dissolution Enhancement

    G Dissolution Enhanced Dissolution Rate Amorph Drug Amorphization (Reduced Crystallinity) Amorph->Dissolution Wettability Improved Wettability & Dispersibility Wettability->Dissolution ParticleSize Reduced Particle Size ParticleSize->Dissolution Polymer Polymer Type (e.g., PEG, PVP) Polymer->Amorph Polymer->Wettability Ratio Drug:Polymer Ratio Ratio->Amorph Method Preparation Method (e.g., Solvent Evaporation) Method->Amorph Method->ParticleSize

    Caption: Key formulation factors influencing lercanidipine dissolution.

3. Physical Instability During Storage

  • Q: Our lercanidipine solid dispersion showed excellent initial dissolution, but the performance declined after three months under accelerated stability conditions. What could be the cause?

    A: The observed decline in performance is likely due to the physical instability of the amorphous solid dispersion, specifically recrystallization of the drug.

    • Recrystallization: Amorphous forms are thermodynamically unstable and have a tendency to revert to their more stable crystalline form over time. This process is accelerated by high temperature and humidity.

      • Solution:

        • Polymer Choice: Select polymers with a high glass transition temperature (Tg) that can inhibit molecular mobility and prevent recrystallization.

        • Add Surfactants: Incorporating a surfactant like Sodium Lauryl Sulfate (SLS) can sometimes improve stability and maintain dissolution enhancement.[2]

        • Storage Conditions: Store the solid dispersions in tightly sealed containers with a desiccant at controlled room temperature to protect them from humidity and heat.

        • Stability Studies: Conduct comprehensive stability studies according to ICH guidelines to identify the most stable formulation. Monitor for changes in physical appearance, drug content, and dissolution profile.[2][6]

Data Summary Tables

Table 1: Comparison of Lercanidipine Solid Dispersion Formulations

Formulation CodeDrug:Polymer RatioPolymer(s)Preparation MethodDrug Release (at 60 min)Reference
Pure Lercanidipine HClN/AN/AN/A~37%[3]
F21:6PEG 6000Solvent Evaporation93.7%[3]
SDDPEG 1/101:10PEG 6000Solvent Evaporation100.2%[1]
LPOX-31:5Poloxamer-188Fusion/Melting~98% (at 45 min)[5]
LH51:3:2β-CD and PVPSolvent Evaporation98.37% (at 30 min)[8]
F61:5PVP K30Kneading99.11%[6]
SD201:3:3Kolliwax GMS & Gelucire 44/14 (+SLS)Solvent Evaporation99.08% (at 90 min)[2]

Table 2: Solubility of Lercanidipine HCl in Various Media

Solvent/MediumSolubility (µg/mL)Reference
Water5 - 64.31[1][6]
0.1 N HCl (pH 1.2)20 - 97.26[1][6]
Phosphate (B84403) Buffer (pH 6.8)< 5 - 34.11[1][6]

Experimental Protocols

1. Protocol: Preparation of Solid Dispersion by Solvent Evaporation

  • Dissolution: Accurately weigh the desired amounts of lercanidipine HCl and the carrier polymer (e.g., PEG 6000, Drug:Polymer ratio 1:6).[3] Dissolve both components in a minimal amount of a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask.[1][2]

  • Homogenization: Ensure a clear, homogenous solution is formed. This can be aided by gentle stirring or sonication.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).[1][3]

  • Drying: Continue drying the resulting solid mass in an oven or vacuum desiccator for 24 hours at 40°C to remove any residual solvent.[1]

  • Processing: Scrape the dried mass, gently crush it using a mortar and pestle, and pass it through a fine sieve (e.g., #100 sieve) to obtain a uniform powder.[3]

  • Storage: Store the final product in a sealed, airtight container in a desiccator until further use.[3]

Experimental Workflow: Solvent Evaporation Method

G cluster_prep Preparation Steps cluster_proc Processing Steps Weigh 1. Weigh Drug & Polymer Dissolve 2. Dissolve in Solvent Weigh->Dissolve Evaporate 3. Evaporate Solvent (Rotary Evaporator) Dissolve->Evaporate Dry 4. Dry under Vacuum (24h, 40°C) Evaporate->Dry Crush 5. Crush and Sieve (#100 mesh) Dry->Crush Store 6. Store in Desiccator Crush->Store Final Solid Dispersion Powder Store->Final

Caption: Step-by-step workflow for the solvent evaporation method.

2. Protocol: In Vitro Dissolution Testing

  • Apparatus Setup: Use a USP Type II (Paddle) or Type I (Basket) dissolution apparatus.[3][9]

  • Medium Preparation: Prepare 900 mL of the dissolution medium (e.g., 0.1 N HCl, pH 1.2 buffer, or pH 6.8 phosphate buffer).[1][10] Degas the medium and maintain its temperature at 37 ± 0.5°C.[1]

  • Sample Addition: Add a quantity of the solid dispersion equivalent to a specific dose of lercanidipine HCl (e.g., 10 mg or 20 mg) to each dissolution vessel.[1][3]

  • Operation: Start the apparatus at a specified rotation speed (e.g., 50 or 100 rpm).[3][10]

  • Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a 5 mL aliquot of the medium.[11] Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed medium to maintain a constant volume.

  • Analysis: Filter the samples through a suitable filter (e.g., 0.45 µm membrane or Whatman filter paper).[3][11] Analyze the filtrate for lercanidipine concentration using a validated UV-Vis spectrophotometric method at the appropriate wavelength (e.g., 236-240 nm in 0.1 N HCl).[2][3]

  • Calculation: Calculate the cumulative percentage of drug released at each time point. Perform the test in triplicate.[3]

References

Validation & Comparative

Validating the Antihypertensive Effect of (R)-Lercanidipine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo antihypertensive effects of (R)-Lercanidipine, offering researchers, scientists, and drug development professionals a comprehensive overview of its pharmacological activity. By presenting key experimental data, detailed protocols, and mechanistic insights, this document serves as a valuable resource for evaluating (R)-Lercanidipine in the context of antihypertensive drug discovery and development.

Signaling Pathway of Lercanidipine's Antihypertensive Action

Lercanidipine (B1674757) exerts its antihypertensive effect by acting as a dihydropyridine (B1217469) L-type calcium channel blocker. The primary mechanism involves the inhibition of calcium ion influx into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. The (S)-enantiomer of Lercanidipine is principally responsible for this therapeutic effect.

cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Ca2+_ext Ca²⁺ L_type L-type Ca²⁺ Channel Ca2+_ext->L_type Influx Ca2+_int Ca²⁺ L_type->Ca2+_int Relaxation Vasodilation L_type->Relaxation Leads to Calmodulin Calmodulin Ca2+_int->Calmodulin CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK_active MLCK (active) CaM_Complex->MLCK_active Activates MLCK_inactive MLCK (inactive) Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Myosin_LC Myosin Light Chain Contraction Vasoconstriction Myosin_LC_P->Contraction Lercanidipine (S)-Lercanidipine Lercanidipine->L_type Blocks

Mechanism of Lercanidipine-induced vasodilation.

Comparative In Vivo Antihypertensive Activity

Experimental data from in vivo studies in animal models, such as spontaneously hypertensive rats (SHR) and renal hypertensive dogs, provide a clear comparison of the antihypertensive potency of Lercanidipine's enantiomers.

Table 1: Antihypertensive Potency of Lercanidipine Enantiomers in Anesthetized Normotensive Rats (Intravenous Administration)
CompoundED25 for Diastolic Blood Pressure Reduction (µg/kg)Potency Ratio vs. (S)-enantiomer
(S)-Lercanidipine1.81
(R)-Lercanidipine151~1/84
Racemic Lercanidipine3.5~1/2

ED25: The dose required to produce a 25% reduction in diastolic blood pressure.

Table 2: Antihypertensive Activity of Lercanidipine Enantiomers in Conscious Renal Hypertensive Dogs (Oral Administration)
CompoundDose (mg/kg)Effect on Diastolic Blood Pressure
(S)-Lercanidipine0.3 - 3Dose-dependent, long-lasting reduction
(R)-LercanidipineUp to 30Practically inactive (<10% decrease)
Racemic Lercanidipine0.3 - 3Potent, long-lasting reduction

The data consistently demonstrates that the antihypertensive activity of Lercanidipine is overwhelmingly attributed to the (S)-enantiomer, with the (R)-enantiomer showing virtually no effect on blood pressure.[1] Racemic Lercanidipine exhibits potent and long-lasting antihypertensive effects, which are primarily driven by the (S)-enantiomer.[1][2]

Experimental Protocols

The following is a representative protocol for evaluating the antihypertensive effects of compounds in vivo using conscious, spontaneously hypertensive rats (SHR).

Objective: To assess the dose-dependent antihypertensive effect of (R)-Lercanidipine, (S)-Lercanidipine, and racemic Lercanidipine following oral administration in conscious SHR.

Materials:

  • Spontaneously Hypertensive Rats (male, 14-16 weeks old)

  • Test compounds: (R)-Lercanidipine, (S)-Lercanidipine, racemic Lercanidipine

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Catheters (for arterial and gastric implantation)

  • Blood pressure transducer and data acquisition system

  • Animal cages and standard housing facilities

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to surgery, with free access to standard chow and water.

  • Surgical Catheterization:

    • Anesthetize the rats (e.g., with a mixture of ketamine and xylazine).

    • Implant a catheter into the abdominal aorta via the femoral artery for direct blood pressure measurement.

    • For oral administration studies, a second catheter can be inserted into the stomach.[3]

    • Exteriorize the catheters at the back of the neck.

    • Allow a recovery period of at least 3-4 days post-surgery. During this time, animals should regain their pre-surgical body weight.

  • Experimental Groups:

    • Group 1: Vehicle control

    • Group 2: (R)-Lercanidipine (various doses)

    • Group 3: (S)-Lercanidipine (various doses)

    • Group 4: Racemic Lercanidipine (various doses)

  • Drug Administration:

    • On the day of the experiment, connect the arterial catheter to the blood pressure transducer.

    • Allow the animals to stabilize for at least 30-60 minutes to obtain baseline blood pressure and heart rate readings.

    • Administer the test compounds or vehicle orally via the gastric catheter or by gavage.

  • Data Collection and Analysis:

    • Continuously monitor and record systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) for a specified period (e.g., 8-24 hours) post-administration.

    • Calculate the change in blood pressure from baseline for each animal.

    • Analyze the data to determine the dose-response relationship and calculate parameters such as the maximum percentage decrease in blood pressure and the duration of action.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to compare the effects of the different treatment groups.

Acclimatization Animal Acclimatization (≥ 1 week) Surgery Surgical Implantation of Arterial & Gastric Catheters Acclimatization->Surgery Recovery Post-Surgical Recovery (3-4 days) Surgery->Recovery Baseline Baseline Blood Pressure Measurement Recovery->Baseline Administration Oral Administration of Test Compound/Vehicle Baseline->Administration Monitoring Continuous Blood Pressure & Heart Rate Monitoring Administration->Monitoring Analysis Data Analysis & Statistical Comparison Monitoring->Analysis

In vivo antihypertensive study workflow.

Conclusion

The in vivo experimental data robustly validates that the antihypertensive effect of Lercanidipine is stereoselective, with the (S)-enantiomer being the active component and the (R)-enantiomer being practically inactive. This information is critical for researchers and professionals in drug development, as it underscores the importance of stereochemistry in the pharmacological activity of Lercanidipine and provides a basis for the development of enantiomerically pure drug formulations. The provided experimental protocols and mechanistic diagrams offer a foundational framework for further investigation and comparative studies in the field of antihypertensive therapies.

References

A Comparative Analysis of (R)-Lercanidipine and (S)-Lercanidipine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological and pharmacokinetic properties of the two enantiomers of Lercanidipine (B1674757), (R)-Lercanidipine and (S)-Lercanidipine. The data presented is compiled from a range of experimental studies to support research and development in the field of cardiovascular therapeutics.

Lercanidipine, a dihydropyridine (B1217469) calcium channel blocker, is a chiral compound and is clinically available as a racemic mixture. However, its enantiomers exhibit distinct pharmacological profiles. The primary antihypertensive effect of racemic lercanidipine is attributed to the (S)-enantiomer, which is a potent blocker of L-type calcium channels.[1] Conversely, the (R)-enantiomer is significantly less active in this regard.[2] This guide delves into the comparative efficacy of these two enantiomers, presenting key experimental data in a structured format.

Quantitative Data Summary

The following tables summarize the key quantitative differences observed between (R)- and (S)-Lercanidipine in various experimental settings.

Table 1: Comparative Antihypertensive Activity in Anesthetized Normotensive Rats

EnantiomerED25 (mg/kg, i.v.) for Diastolic Blood Pressure Reduction
(S)-Lercanidipine0.011
(R)-Lercanidipine0.92

ED25: The dose required to produce 25% of the maximum effect. Data from Sironi et al.[2]

Table 2: Comparative Pharmacokinetics in Healthy Volunteers (Single 20 mg oral dose of racemic lercanidipine)

Parameter(S)-Lercanidipine(R)-Lercanidipine
Cmax (ng/mL) 2.0711.681
AUC(0-24) (ng·h/mL) 12.35210.063

Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve. Data from Jabor et al.[3][4]

Table 3: Comparative Effects on L-type and T-type Calcium Channels in Guinea-Pig Ventricular Myocytes

EnantiomerT/L Selectivity Ratio
(S)-Lercanidipine1.05
(R)-Lercanidipine1.15

T/L Selectivity Ratio: Ratio of T-type calcium channel blockade to L-type calcium channel blockade. A ratio >1 indicates higher selectivity for T-type channels. Data from Cerbai et al.[5]

Table 4: Comparative Effects on Serum-Induced Elevation of Intracellular Calcium ([Ca2+]i) in Smooth Muscle Cells (SMC)

Enantiomer (at 25 µM)% Inhibition of [Ca2+]i Elevation
(S)-Lercanidipine69%
(R)-Lercanidipine29%

Data from Corsini et al.[6]

Key Experimental Methodologies

This section outlines the protocols for the key experiments cited in this guide.

Assessment of Antihypertensive Activity in Animal Models
  • Objective: To determine the dose-dependent antihypertensive effects of (R)- and (S)-Lercanidipine.

  • Animal Model: Anesthetized normotensive rats.[2]

  • Procedure:

    • Animals are anesthetized, and a catheter is inserted into a major artery (e.g., carotid or femoral artery) for continuous blood pressure monitoring.

    • A second catheter is placed in a major vein (e.g., jugular or femoral vein) for intravenous (i.v.) administration of the test compounds.

    • Baseline diastolic blood pressure (DBP) is recorded.

    • Increasing doses of (S)-Lercanidipine and (R)-Lercanidipine are administered intravenously.

    • The reduction in DBP from baseline is measured at each dose.

    • The effective dose required to produce a 25% reduction in DBP (ED25) is calculated from the dose-response curve.[2]

Enantioselective Pharmacokinetic Analysis in Humans
  • Objective: To characterize the pharmacokinetic profiles of (R)- and (S)-Lercanidipine following oral administration of the racemic mixture.

  • Study Design: A single-dose, open-label study in healthy human volunteers.[4]

  • Procedure:

    • A single oral dose of racemic lercanidipine (e.g., 20 mg) is administered to the subjects.[4]

    • Serial blood samples are collected at predefined time points over a 24-hour period.[4]

    • Plasma is separated from the blood samples.

    • The concentrations of (R)- and (S)-Lercanidipine in the plasma samples are determined using a validated chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][4]

    • Pharmacokinetic parameters, including Cmax and AUC, are calculated for each enantiomer using non-compartmental analysis.[3][4]

Patch-Clamp Electrophysiology for Ion Channel Activity
  • Objective: To evaluate the inhibitory effects of (R)- and (S)-Lercanidipine on L-type and T-type calcium channels.

  • Cell Model: Isolated guinea-pig ventricular myocytes.[5]

  • Procedure:

    • Single ventricular myocytes are isolated using enzymatic digestion.

    • The whole-cell patch-clamp technique is employed to record calcium currents.

    • A specific voltage protocol is applied to the cell to elicit and differentiate between L-type (CaL) and T-type (CaT) calcium currents. This typically involves holding the membrane potential at a level where T-type channels are available for activation (e.g., -90 mV) and applying depolarizing steps to potentials that activate T-type and then L-type channels.[5]

    • The cells are superfused with solutions containing known concentrations of (S)-Lercanidipine or (R)-Lercanidipine.

    • The percentage of blockade for both CaL and CaT currents is measured.

    • The ratio of T-type to L-type channel blockade (T/L selectivity ratio) is calculated for each enantiomer.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway of Lercanidipine and a typical experimental workflow for its analysis.

L_Type_Calcium_Channel_Blockade Lercanidipine (S)-Lercanidipine L_Type_Channel L-type Ca2+ Channel (in Vascular Smooth Muscle) Lercanidipine->L_Type_Channel Blocks Ca_Influx Decreased Ca2+ Influx L_Type_Channel->Ca_Influx Leads to Vasodilation Vasodilation Ca_Influx->Vasodilation Causes BP_Lowering Blood Pressure Lowering Vasodilation->BP_Lowering Results in Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_analysis Data Analysis Patch_Clamp Patch-Clamp Electrophysiology (Ion Channel Activity) Data_Quantification Quantitative Data Analysis (IC50, ED25, Cmax, AUC) Patch_Clamp->Data_Quantification SMC_Assay Smooth Muscle Cell Culture ([Ca2+]i Measurement) SMC_Assay->Data_Quantification Animal_Model Animal Model Studies (Antihypertensive Efficacy) Animal_Model->Data_Quantification Human_Study Human Clinical Trials (Pharmacokinetics) Human_Study->Data_Quantification Racemic_Lercanidipine Racemic Lercanidipine & Isolated Enantiomers Racemic_Lercanidipine->Patch_Clamp Racemic_Lercanidipine->SMC_Assay Racemic_Lercanidipine->Animal_Model Racemic_Lercanidipine->Human_Study

References

A Comparative Guide: (R)-Lercanidipine Hydrochloride versus Nifedipine on Vascular Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of (R)-Lercanidipine hydrochloride and nifedipine (B1678770) on vascular smooth muscle. The information presented is collated from preclinical and clinical studies to assist in research and drug development decisions.

Executive Summary

This compound and nifedipine are both dihydropyridine (B1217469) calcium channel blockers that induce vasodilation by inhibiting L-type calcium channels in vascular smooth muscle cells.[1][2] While their primary mechanism of action is similar, significant differences in their pharmacokinetic and pharmacodynamic properties lead to distinct clinical profiles. Lercanidipine (B1674757), a third-generation calcium channel blocker, is characterized by its high lipophilicity, which results in a gradual onset and prolonged duration of action.[1][2] This profile contributes to a lower incidence of reflex tachycardia, a common side effect associated with the more rapid-acting nifedipine.[3][4] Preclinical data indicates that lercanidipine exhibits greater vasoselectivity and potency in relaxing vascular smooth muscle compared to nifedipine.[5][6]

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters of this compound and nifedipine based on experimental data.

ParameterThis compoundNifedipineReference
Vasorelaxant Potency (IC50) 0.5 nmol/L (human arteria mammaria)5.9 nmol/L (human arteria mammaria)[5]
Vasoselectivity 2600.6[5]
Onset of Action Slow and gradualRapid[1][3]
Duration of Action ProlongedShort (immediate-release)[1][3]
Reflex Tachycardia Minimal to noneSignificant[3][4][7]
Peripheral Edema Lower incidenceHigher incidence[1][8][9]

Mechanism of Action and Signaling Pathways

Both (R)-Lercanidipine and Nifedipine exert their primary effect by blocking voltage-gated L-type calcium channels in vascular smooth muscle cells. This inhibition reduces the influx of extracellular calcium, leading to a decrease in intracellular calcium concentration and subsequent muscle relaxation and vasodilation.

Lercanidipine's high lipophilicity allows it to accumulate in the lipid bilayer of the cell membrane, from where it gradually diffuses to the calcium channel.[1][3] This "membrane-controlled" kinetics is responsible for its slow onset and long duration of action. Some studies also suggest that lercanidipine may have an additional inhibitory effect on T-type calcium channels, which could contribute to its renal protective effects.[10]

Nifedipine's faster onset of action can lead to a rapid drop in blood pressure, triggering a baroreceptor-mediated reflex increase in sympathetic nervous system activity.[4][7][11] This results in an increased heart rate, known as reflex tachycardia.

Signaling Pathway for Vasodilation

DHP (R)-Lercanidipine or Nifedipine L_type L-type Ca²⁺ Channel DHP->L_type blocks Ca_ext Ca²⁺ Ca_int [Ca²⁺]i L_type->Ca_int influx Contraction Vascular Smooth Muscle Contraction Ca_int->Contraction promotes Relaxation Vasodilation A Aortic Ring Preparation B Mounting in Organ Bath A->B C Equilibration B->C D Pre-contraction (e.g., with Phenylephrine) C->D E Cumulative Addition of (R)-Lercanidipine or Nifedipine D->E F Measurement of Isometric Tension (Relaxation) E->F G Data Analysis (IC50 determination) F->G

References

A Comparative Analysis of Lercanidipine and Other Dihydropyridine Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lercanidipine (B1674757) with other commonly prescribed dihydropyridine (B1217469) calcium channel blockers (CCBs), such as amlodipine (B1666008), nifedipine (B1678770), and felodipine. The information presented is collated from a range of clinical studies and meta-analyses to support research and development in the field of antihypertensive therapies.

Introduction to Lercanidipine

Lercanidipine is a third-generation dihydropyridine CCB characterized by its high lipophilicity and vascular selectivity.[1][2] These properties contribute to its slow onset and long duration of action, which may offer a favorable tolerability profile compared to other drugs in its class.[3][4] Like other dihydropyridines, its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[4][5][6]

Antihypertensive Efficacy

Clinical evidence suggests that the antihypertensive efficacy of lercanidipine is comparable to that of other dihydropyridine CCBs, including amlodipine, felodipine, and nifedipine GITS (Gastrointestinal Therapeutic System).[2] Meta-analyses of randomized controlled trials have found no statistically significant differences in the blood pressure-lowering effects between lercanidipine and both first- and second-generation dihydropyridines.[7][8][9]

Table 1: Comparative Antihypertensive Efficacy of Lercanidipine vs. Other Dihydropyridine CCBs

Comparison DrugLercanidipine DosageComparator DosageStudy DurationSystolic BP Reduction (Lercanidipine)Diastolic BP Reduction (Lercanidipine)Systolic BP Reduction (Comparator)Diastolic BP Reduction (Comparator)Outcome
Amlodipine10-20 mg/day5-10 mg/day12 weeksNot specifiedNot specifiedNot specifiedNot specifiedComparable antihypertensive efficacy.[10]
Amlodipine20 mg/day10 mg/dayNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedLercanidipine 20 mg/day as effective as amlodipine 10 mg/day.[11]
Felodipine10 mg/day (doubled if needed)10 mg/day (doubled if needed)8 weeksNot specifiedNot specifiedNot specifiedNot specifiedNo significant differences in blood pressure observed.[12][13]
Nifedipine GITS10 mg/day (doubled if needed)30 mg/day (doubled if needed)8 weeksNot specifiedNot specifiedNot specifiedNot specifiedNo significant differences in blood pressure observed.[12][13]

Note: BP (Blood Pressure). Data extracted from various clinical trials as cited.

Tolerability and Side Effect Profile

A key differentiator for lercanidipine appears to be its tolerability profile, particularly the incidence of peripheral edema, a common side effect of dihydropyridine CCBs.[14] Multiple studies and meta-analyses have reported a significantly lower incidence of peripheral edema with lercanidipine compared to first-generation dihydropyridines like amlodipine and nifedipine.[1][2][7][9][14]

The TOLERANCE study, an observational, multicenter study, found that high-dose lercanidipine (20 mg) was associated with a lower rate of vasodilation-related adverse events compared to high doses of amlodipine (10 mg) or nifedipine GITS (60 mg).[15][16]

Table 2: Incidence of Common Adverse Events with Lercanidipine vs. Other Dihydropyridine CCBs

Adverse EventLercanidipineAmlodipineNifedipine GITSFelodipineKey Findings
Peripheral Edema 5.5%[12]12%[17]6.6%[12]13.6%[12]Lercanidipine is associated with a significantly lower risk of peripheral edema compared to first-generation dihydropyridines.[7][9][18][19]
Headache 4.6%[12]-6.6%[12]13.6%[12]No statistically significant difference in the frequency of headache between lercanidipine and other dihydropyridines.[7][9]
Flushing ----No statistically significant difference in the frequency of flushing between lercanidipine and other dihydropyridines.[7][9]
Palpitations/Tachycardia 0.9%[12]-0.9%[12]5.5%[12]Lercanidipine is associated with a slow onset of action that helps to avoid reflex tachycardia.[3][20]

Note: Incidence rates are from specific studies as cited and may vary across different trials.

Pharmacokinetic Profile

Lercanidipine is characterized by its high lipophilicity, which allows it to be stored in the cell membranes of vascular smooth muscle cells.[3][4] This property contributes to its slow onset of action and prolonged vasodilatory effect, despite a relatively short plasma half-life of 8-10 hours.[2][3] After oral administration, peak plasma concentrations are typically reached between 1.5 to 3 hours.[2][3]

Table 3: Pharmacokinetic Properties of Lercanidipine

ParameterValueReference
Time to Peak Plasma Concentration 1.5 - 3 hours[2][3]
Elimination Half-life 8 - 10 hours (mean terminal)[2][3]
Key Characteristic High lipophilicity[1][3][4]

Mechanism of Action and Signaling Pathway

The primary mechanism of action for all dihydropyridine CCBs is the blockade of L-type calcium channels in vascular smooth muscle.[5][6] This inhibition prevents the influx of extracellular calcium, which is a critical step in the signaling cascade that leads to muscle contraction.[4] The reduction in intracellular calcium concentration results in smooth muscle relaxation, vasodilation, and consequently, a lowering of blood pressure.[4][6] Lercanidipine's high vascular selectivity means it has a greater effect on vascular smooth muscle than on cardiac muscle, minimizing negative inotropic effects.[20][21]

G cluster_0 cluster_1 Extracellular Space Extracellular Space Ca_ext Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Influx Vascular Smooth\nMuscle Cell Vascular Smooth Muscle Cell Ca_int Ca²⁺ (intracellular) L_type->Ca_int Relaxation Muscle Relaxation (Vasodilation) Calmodulin Calmodulin Ca_int->Calmodulin Binds to MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction DHP_CCB Dihydropyridine CCBs (e.g., Lercanidipine) DHP_CCB->L_type Blocks G start Patient Recruitment (Mild to Moderate Hypertension) washout Washout Period (If on prior antihypertensive medication) start->washout randomization Randomization washout->randomization group_a Group A: Lercanidipine Treatment randomization->group_a group_b Group B: Comparator Dihydropyridine CCB randomization->group_b follow_up Follow-up Visits (e.g., Weeks 2, 4, 8, 12) group_a->follow_up group_b->follow_up data_collection Data Collection: - Blood Pressure Measurement - Adverse Event Reporting - Laboratory Tests follow_up->data_collection end End of Study (e.g., 12 weeks) follow_up->end Completion dose_titration Dose Titration (If BP target not met) data_collection->dose_titration dose_titration->follow_up analysis Statistical Analysis end->analysis

References

Navigating Cross-Reactivity in (R)-Lercanidipine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Challenge: Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen. In the context of (R)-Lercanidipine, the antibody should ideally bind exclusively to this enantiomer. However, due to structural similarities, the antibody may also bind to other molecules present in the sample. This phenomenon, known as cross-reactivity, can lead to an overestimation of the (R)-Lercanidipine concentration. The primary sources of cross-reactivity in a (R)-Lercanidipine immunoassay are its own stereoisomer, (S)-Lercanidipine, its metabolites, and other co-administered drugs of the same class. The antihypertensive effects of Lercanidipine are primarily attributed to the (S)-enantiomer.

Illustrative Cross-Reactivity Data

While specific cross-reactivity data for commercial (R)-Lercanidipine immunoassays is not extensively published, the following table presents a hypothetical yet realistic dataset based on the principles of molecular similarity. This data illustrates the potential for interference from the more active (S)-enantiomer, a primary metabolite, and other commonly prescribed dihydropyridine (B1217469) calcium channel blockers.

CompoundConcentration (ng/mL)% Cross-Reactivity
(R)-Lercanidipine 100 100%
(S)-Lercanidipine1005.2%
Lercanidipine Metabolite M1 (Carboxylic Acid)1001.8%
Amlodipine1000.5%
Felodipine1000.3%
Nifedipine100<0.1%

Note: This data is for illustrative purposes and actual cross-reactivity will vary depending on the specific antibody and assay format used.

Experimental Protocol for Cross-Reactivity Assessment

A robust assessment of cross-reactivity is a critical component of immunoassay validation. The following is a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA) designed to determine the percentage of cross-reactivity of various compounds with an antibody specific for (R)-Lercanidipine.

Materials:

  • Microtiter plates coated with (R)-Lercanidipine-protein conjugate

  • Standard (R)-Lercanidipine solution

  • Solutions of potential cross-reactants (e.g., (S)-Lercanidipine, metabolites, other drugs) at various concentrations

  • Anti-(R)-Lercanidipine primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a standard curve of (R)-Lercanidipine ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

    • Prepare solutions of each potential cross-reactant at a range of concentrations.

  • Assay Protocol:

    • Add 50 µL of standard (R)-Lercanidipine or the potential cross-reactant solution to the wells of the coated microtiter plate.

    • Add 50 µL of the anti-(R)-Lercanidipine primary antibody to each well.

    • Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Add 50 µL of the stop solution to each well to stop the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the concentration of (R)-Lercanidipine.

    • Determine the concentration of (R)-Lercanidipine that causes 50% inhibition of the maximum signal (IC50).

    • For each potential cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percentage of cross-reactivity using the following formula:

      % Cross-Reactivity = [(IC50 of (R)-Lercanidipine) / (IC50 of Cross-Reactant)] x 100

Visualizing the Experimental Workflow and Impact of Cross-Reactivity

To further clarify the process and implications of cross-reactivity, the following diagrams have been generated.

G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis A Prepare (R)-Lercanidipine Standards C Add Standards/Samples to Coated Plate A->C B Prepare Potential Cross-Reactant Solutions B->C D Add Primary Antibody C->D E Incubate D->E F Wash E->F G Add Secondary Antibody F->G H Incubate G->H I Wash H->I J Add Substrate I->J K Stop Reaction & Read Absorbance J->K L Generate Standard Curve K->L M Determine IC50 Values L->M N Calculate % Cross-Reactivity M->N

Caption: Workflow for Immunoassay Cross-Reactivity Assessment.

G cluster_sample Biological Sample cluster_assay Immunoassay cluster_result Measurement Analyte (R)-Lercanidipine (True Concentration) Antibody Anti-(R)-Lercanidipine Antibody Analyte->Antibody Binds CrossReactant Cross-Reactant (e.g., S-enantiomer) CrossReactant->Antibody Cross-reacts MeasuredSignal Total Measured Signal Antibody->MeasuredSignal Overestimation Inaccurate Quantification (Overestimation) MeasuredSignal->Overestimation

Caption: Impact of Cross-Reactivity on Analyte Quantification.

Alternative Methodologies

It is imperative for researchers to be aware of alternative analytical techniques that can provide orthogonal data to confirm immunoassay results, especially when significant cross-reactivity is suspected. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for the selective and sensitive quantification of drug enantiomers and their metabolites. While more resource-intensive, LC-MS/MS can definitively distinguish between (R)-Lercanidipine and potential cross-reactants, providing the most accurate and reliable quantitative data.

Conclusion

The potential for cross-reactivity is an inherent challenge in the development and use of immunoassays for (R)-Lercanidipine. A thorough validation, including a comprehensive assessment of cross-reactivity with the (S)-enantiomer, metabolites, and structurally related drugs, is essential to ensure the accuracy and reliability of the data generated. When significant cross-reactivity is identified or suspected, confirmatory analysis using a more selective method such as LC-MS/MS is strongly recommended. By understanding and mitigating the risks of cross-reactivity, researchers can have greater confidence in their findings and contribute to a more complete understanding of the pharmacology of Lercanidipine.

A Comparative Guide to the Reproducibility of Experimental Results with (R)-Lercanidipine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (R)-Lercanidipine hydrochloride, a third-generation dihydropyridine (B1217469) L-type calcium channel blocker, against other commonly used calcium channel blockers such as amlodipine (B1666008), nifedipine, and felodipine (B1672334). The focus is on the reproducibility and consistency of its experimental and clinical outcomes, supported by experimental data and detailed protocols for key assays.

Introduction to this compound

Lercanidipine (B1674757) is a highly lipophilic calcium channel blocker used for the treatment of hypertension. Its antihypertensive effect is primarily attributed to the (S)-enantiomer, which has a 100-200 times higher affinity for L-type calcium channels than the (R)-enantiomer. However, commercially available formulations are a racemic mixture. Lercanidipine is distinguished from older dihydropyridines by its slower onset and longer duration of action, which contributes to a favorable tolerability profile.[1]

Comparative Clinical Efficacy and Tolerability

Clinical studies have demonstrated that the antihypertensive efficacy of lercanidipine is comparable to that of other dihydropyridine calcium channel blockers. However, significant differences are often observed in their tolerability profiles, particularly concerning side effects like peripheral edema.

Table 1: Comparison of Blood Pressure Reduction in Hypertensive Patients

DrugDosageStudy PopulationSystolic BP Reduction (mmHg)Diastolic BP Reduction (mmHg)Reference
Lercanidipine 20 mg/dayHypertensive patients with ischemic stroke21.8 ± 21.69.1 ± 13.6[2]
Amlodipine 10 mg/dayHypertensive patients with ischemic stroke23.8 ± 19.915.0 ± 14.1[2]
Lercanidipine 10-20 mg/dayHypertensive patients18.5 - 27.413.8 - 17.4[3]
Nifedipine GITS 30-60 mg/dayMild to moderate hypertensive patientsNot significantly different from LercanidipineNot significantly different from Lercanidipine[4][5]
Felodipine 10-20 mg/dayMild to moderate hypertensive patientsNot significantly different from LercanidipineNot significantly different from Lercanidipine[4][5]

Note: Blood pressure reductions are presented as mean ± standard deviation where available.

Table 2: Incidence of Common Adverse Drug Reactions

DrugDosageIncidence of Peripheral Edema (%)Incidence of Headache (%)Incidence of Flushing (%)Reference
Lercanidipine 10 mg5.54.6Not Reported[1]
Amlodipine 5 mgSignificantly higher than LercanidipineNot Significantly DifferentNot Significantly Different[6]
Nifedipine GITS 30 mg6.6Not ReportedNot Reported[1]
Felodipine 10 mg13.0Not ReportedNot Reported[4][5]

The data suggests that while the therapeutic effect on blood pressure is reproducible across these agents, the incidence of side effects can be more variable, with lercanidipine often showing a lower incidence of peripheral edema. This improved tolerability may contribute to better patient compliance and more consistent long-term therapeutic outcomes.[6][7]

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound and other dihydropyridine calcium channel blockers involves the inhibition of L-type calcium channels, leading to vasodilation and a reduction in blood pressure. The following diagrams illustrate this pathway and a typical experimental workflow for comparing these compounds.

L_type_Calcium_Channel_Blockade_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2_ext Ca²⁺ LTCC L-type Calcium Channel Ca2_ext->LTCC Influx Ca2_int Ca²⁺ LTCC->Ca2_int Vasodilation Vasodilation LTCC->Vasodilation Inhibition leads to Calmodulin Calmodulin Ca2_int->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK Myosin Light Chain Kinase (MLCK) CaM_complex->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Contraction Smooth Muscle Contraction MLC_P->Contraction Lercanidipine (R)-Lercanidipine HCl Lercanidipine->LTCC Blocks

Figure 1. Signaling pathway of L-type calcium channel blockers.

Comparative_Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials Binding Radioligand Binding Assay (L-type Ca²⁺ Channel) PatchClamp Whole-Cell Patch Clamp (Calcium Current Measurement) Binding->PatchClamp Data_Analysis1 Data Analysis Binding->Data_Analysis1 Determine Ki CalciumInflux Calcium Influx Assay (Fura-2 AM) PatchClamp->CalciumInflux Data_Analysis2 Data Analysis PatchClamp->Data_Analysis2 Measure IC₅₀ AnimalModel Animal Model (e.g., Spontaneously Hypertensive Rat) CalciumInflux->AnimalModel Data_Analysis3 Data Analysis CalciumInflux->Data_Analysis3 Quantify Ca²⁺ response BP_Measurement Blood Pressure Measurement (Telemetry or Tail-cuff) AnimalModel->BP_Measurement HumanStudies Human Clinical Trials (Efficacy & Tolerability) BP_Measurement->HumanStudies Data_Analysis4 Data Analysis BP_Measurement->Data_Analysis4 Compare BP reduction Data_Analysis5 Data Analysis HumanStudies->Data_Analysis5 Assess clinical outcomes Drug_Comparison Drug Comparison: (R)-Lercanidipine HCl vs. Alternatives Drug_Comparison->Binding Reproducibility Assess Reproducibility & Variability of Results Data_Analysis1->Reproducibility Data_Analysis2->Reproducibility Data_Analysis3->Reproducibility Data_Analysis4->Reproducibility Data_Analysis5->Reproducibility

Figure 2. Logical workflow for comparing L-type calcium channel blockers.

Experimental Protocols

To ensure the reproducibility of experimental results when comparing this compound with other calcium channel blockers, standardized and detailed protocols are essential.

Radioligand Binding Assay for L-type Calcium Channels

This assay determines the affinity of the test compounds for the L-type calcium channel.

  • Materials:

    • Cell membranes expressing L-type calcium channels (e.g., from rat heart or cerebral cortex).

    • Radioligand: [³H]-PN200-110 or another suitable dihydropyridine antagonist.

    • Test compounds: this compound, amlodipine, nifedipine, felodipine at various concentrations.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare membrane homogenates from the chosen tissue.[8]

    • In a 96-well plate, add membrane preparation, radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand (e.g., nifedipine).

    • Incubate at 25°C for 60 minutes.[8]

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ values for each compound and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[8]

Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the effect of the compounds on the calcium current (ICa) in isolated cells.

  • Materials:

    • Isolated cells expressing L-type calcium channels (e.g., ventricular myocytes, vascular smooth muscle cells, or HEK293 cells transfected with the channel).

    • Patch pipettes (2-5 MΩ resistance).

    • Intracellular solution (pipette solution): e.g., containing CsCl, Mg-ATP, EGTA, and HEPES, pH adjusted to 7.2.

    • Extracellular solution (bath solution): e.g., Tyrode's solution containing CaCl₂, MgCl₂, glucose, and HEPES, pH adjusted to 7.4.

    • Test compounds applied via a perfusion system.

    • Patch-clamp amplifier and data acquisition system.

  • Procedure:

    • Establish a whole-cell patch-clamp configuration on an isolated cell.[9]

    • Hold the cell at a negative holding potential (e.g., -80 mV) to keep the calcium channels in a closed state.

    • Apply depolarizing voltage steps (e.g., to 0 mV) to elicit the inward ICa.

    • Record the baseline ICa.

    • Perfuse the cell with the extracellular solution containing a known concentration of the test compound.

    • After a steady-state effect is reached, record the ICa in the presence of the drug.

    • Wash out the drug to observe the reversibility of the block.

    • Repeat for a range of concentrations to construct a dose-response curve and determine the IC₅₀ for each compound.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This in vivo model assesses the antihypertensive efficacy and duration of action of the compounds.

  • Materials:

    • Spontaneously Hypertensive Rats (SHR).

    • Test compounds formulated for oral or intravenous administration.

    • Blood pressure measurement system: radiotelemetry (gold standard) or non-invasive tail-cuff method.[10]

    • Animal handling and restraining devices.

  • Procedure:

    • Acclimatize the SHR to the laboratory conditions and the blood pressure measurement procedure to minimize stress-induced fluctuations.

    • For telemetry, surgically implant the telemetry device according to the manufacturer's instructions and allow for a recovery period.

    • Record baseline blood pressure and heart rate for a sufficient period.

    • Administer the test compound or vehicle to different groups of rats.

    • Continuously monitor blood pressure and heart rate for at least 24 hours post-dosing.

    • Analyze the data to determine the maximum reduction in blood pressure, the time to maximum effect, and the duration of action for each compound.[11]

    • Compare the antihypertensive profiles of this compound and the alternative drugs.

Conclusion

The available evidence indicates that this compound offers a reproducible and effective antihypertensive effect comparable to other widely prescribed dihydropyridine calcium channel blockers. Its distinguishing feature lies in its improved tolerability profile, with a consistently lower incidence of peripheral edema. This suggests a more predictable and reproducible patient response in a clinical setting. For preclinical research, the provided experimental protocols offer a standardized framework to further investigate and compare the reproducibility of experimental results between this compound and its alternatives, ensuring robust and reliable data for drug development and scientific inquiry.

References

Head-to-head comparison of lercanidipine and amlodipine tolerability

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical data reveals a clear distinction in the tolerability profiles of the dihydropyridine (B1217469) calcium channel blockers lercanidipine (B1674757) and amlodipine (B1666008), particularly concerning vasodilator-related adverse events. While both agents demonstrate comparable antihypertensive efficacy, lercanidipine is consistently associated with a lower incidence of peripheral edema, a common side effect that often leads to treatment discontinuation.[1][2][3][4][5] This improved tolerability profile suggests lercanidipine may be a preferable option for patients susceptible to or concerned about this adverse effect.[5][6]

Quantitative Comparison of Adverse Events

The following table summarizes the incidence of key adverse events reported in comparative studies of lercanidipine and amlodipine.

Adverse EventLercanidipineAmlodipineStudy Details
Peripheral Edema 9%19%Multicenter, double-blind, parallel-group study in 828 elderly hypertensives. Lercanidipine 10 mg/day, Amlodipine 5 mg/day.[7]
(52/742)(88/627)Meta-analysis of 8 RCTs. Lercanidipine showed a 56% reduced risk of peripheral edema (RR=0.44).[2][8][9]
Significantly lowerSignificantly higherProspective, double-blind, parallel-group study in 100 patients with essential hypertension. Lercanidipine 10 mg, Amlodipine 5 mg for 12 weeks.[1][4]
Study Discontinuation due to Edema 2.1%8.5%Multicenter, double-blind, parallel-group study in 828 elderly hypertensives.[7]
Vasodilation-related side effects (overall) 60.8%76.8%TOLERANCE Study: Observational, transversal, multicenter study in 650 patients on high doses (Lercanidipine 20 mg, Amlodipine 10 mg).[10]
60.1%73.1%Sub-analysis of the TOLERANCE study in 337 patients with metabolic syndrome.[11][12]
Headache, Flushing, Dizziness No significant differenceNo significant differenceGenerally, the incidence of other common dihydropyridine side effects like headache, flushing, and dizziness did not differ significantly between the two drugs in several studies.[7][8][9]

Experimental Protocols

Representative Clinical Trial Methodology: A Prospective, Randomized, Double-Blind, Parallel-Group Study

A common study design to compare the tolerability of lercanidipine and amlodipine involves the following key elements:

  • Patient Population: The study enrolls patients with essential hypertension, often within a specific age range (e.g., elderly patients ≥60 years) and with defined inclusion and exclusion criteria.[1][7] Patients with concomitant diseases may be included to reflect a real-world population.[7]

  • Randomization and Blinding: Participants are randomly assigned to receive either lercanidipine or amlodipine in a double-blind fashion, where neither the patients nor the investigators know which treatment is being administered. This minimizes bias in the assessment of efficacy and tolerability.[1][7]

  • Dosage and Administration: Initial doses are typically standardized (e.g., lercanidipine 10 mg/day, amlodipine 5 mg/day).[1][7] The protocol often includes provisions for dose titration (e.g., doubling the dose) if blood pressure targets are not achieved after a specified period.[1][7]

  • Treatment Duration and Follow-up: The study duration can range from several weeks to over a year, with regular follow-up visits to monitor blood pressure, assess for adverse events, and ensure treatment adherence.[1][7]

  • Tolerability Assessment: Tolerability is evaluated by systematically recording all adverse events reported by the patients or observed by the investigators at each follow-up visit.[1][7] Specific checklists for common vasodilator-related side effects are often used.[13]

  • Efficacy Assessment: Antihypertensive efficacy is typically assessed by measuring the change in systolic and diastolic blood pressure from baseline to the end of the treatment period.[1]

  • Statistical Analysis: Appropriate statistical tests are used to compare the incidence of adverse events and the changes in blood pressure between the treatment groups.[1][7]

Visualizing the Research Process

The following diagram illustrates the typical workflow of a head-to-head clinical trial comparing the tolerability of lercanidipine and amlodipine.

cluster_enrollment Patient Recruitment and Screening cluster_randomization Randomization and Blinding cluster_treatment Treatment Phase cluster_followup Follow-up and Data Collection cluster_analysis Data Analysis and Conclusion p1 Patient Population with Essential Hypertension p2 Inclusion/Exclusion Criteria Assessment p1->p2 p3 Informed Consent p2->p3 r1 Randomization p3->r1 r2 Double-Blinding r1->r2 t1 Lercanidipine Group r2->t1 t2 Amlodipine Group r2->t2 t3 Dose Titration if BP not controlled t1->t3 t2->t3 f1 Regular Follow-up Visits t3->f1 f2 Blood Pressure Measurement f1->f2 f3 Adverse Event Monitoring f1->f3 a1 Statistical Analysis f2->a1 f3->a1 a2 Comparison of Tolerability Profiles a1->a2 a3 Comparison of Efficacy a1->a3 a4 Conclusion a2->a4 a3->a4

References

Enantioselective Blockade of T-Type Calcium Channels by Lercanidipine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enantioselective effects of lercanidipine (B1674757) on T-type calcium channels. It includes a detailed analysis of its enantiomers, (R)- and (S)-lercanidipine, in comparison to other calcium channel blockers, supported by experimental data and detailed protocols.

Introduction

Lercanidipine, a dihydropyridine (B1217469) calcium channel blocker, is recognized for its efficacy in treating hypertension.[1] Unlike many other dihydropyridines that primarily target L-type calcium channels, lercanidipine also exhibits significant activity at T-type calcium channels.[2][3] This dual blockade is thought to contribute to its unique pharmacological profile, including potential reno-protective effects. Lercanidipine is a racemic mixture of two enantiomers, (R)-lercanidipine and (S)-lercanidipine, which have been shown to exhibit stereoselective interactions with calcium channels. This guide delves into the enantioselective effects of lercanidipine on T-type calcium channels, providing a comparative analysis with other calcium channel blockers.

Quantitative Comparison of T-Type and L-Type Calcium Channel Blockade

CompoundTarget ChannelIC50T/L Selectivity RatioReference
(R)-Lercanidipine T-type / L-typeNot explicitly stated1.15[2][3][4]
(S)-Lercanidipine T-type / L-typeNot explicitly stated1.05[2][3][4]
Mibefradil T-type~0.1 - 2.7 µM~10-15 fold selective for T-type[2][3][4]
L-type~3 - 18.6 µM
Amlodipine (B1666008) T-typeNot explicitly statedNo selectivity[2][3][4]
L-typeNot explicitly stated
Lacidipine (B1674219) T-typeNot explicitly statedPreferential for L-type[2][3][4]
L-type~0.09 - 2.76 nM[5][6]

Note: IC50 values can vary depending on the experimental conditions (e.g., cell type, holding potential, external calcium concentration).

Enantioselective Effects on Intracellular Signaling

Studies have shown that lercanidipine can inhibit vascular smooth muscle cell (VSMC) proliferation and neointimal formation.[7] This effect is mediated, at least in part, through the inhibition of signaling pathways involving Ras-ERK1/2 and PI3K-Akt, as well as a reduction in reactive oxygen species (ROS).[7] T-type calcium channels are known to be involved in cell cycle progression and proliferation. The enantioselective blockade of these channels by lercanidipine may contribute to these downstream effects. One study indicated that (S)-lercanidipine was more potent than (R)-lercanidipine in decreasing serum-induced elevation of intracellular calcium in smooth muscle cells, suggesting a potential link between enantioselectivity at the channel level and downstream signaling.

Below is a diagram illustrating the proposed signaling pathway affected by lercanidipine in vascular smooth muscle cells.

cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling T_type T-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx T_type->Ca_influx L_type L-type Ca²⁺ Channel L_type->Ca_influx R_Lerc (R)-Lercanidipine R_Lerc->T_type Slightly more selective block R_Lerc->L_type S_Lerc (S)-Lercanidipine S_Lerc->T_type Block S_Lerc->L_type ROS ROS Production Ca_influx->ROS Ras Ras Ca_influx->Ras PI3K PI3K Ca_influx->PI3K ROS->Ras MEK MEK1/2 Ras->MEK Akt Akt PI3K->Akt ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Migration Akt->Proliferation ERK->Proliferation

Proposed signaling pathway of lercanidipine in vascular smooth muscle cells.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for T-type Calcium Current Recording

The following protocol is a synthesized methodology for recording T-type calcium currents in isolated ventricular myocytes, based on established techniques.[2][3][4][8]

1. Cell Isolation:

  • Guinea pig ventricular myocytes are enzymatically isolated using a standard Langendorff perfusion method with collagenase and protease.

  • Isolated cells are stored in a high-potassium solution at 4°C.

2. Solutions:

  • External Solution (Na⁺ and K⁺ free): (in mM) 135 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH. This solution is pre-warmed to 35°C to abolish overlapping currents.

  • Internal (Pipette) Solution: (in mM) 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.

3. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed using an amplifier (e.g., Axopatch 200B).

  • Borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution are used.

  • After establishing a giga-ohm seal (>1 GΩ) and rupturing the cell membrane to achieve the whole-cell configuration, cell capacitance and series resistance are compensated.

  • Cells are held at a holding potential (HP) of -90 mV.

4. Voltage-Clamp Protocol to Isolate T-type and L-type Currents:

  • A two-step voltage protocol is applied to elicit both T-type (ICa,T) and L-type (ICa,L) currents in the same cell.

  • From the holding potential of -90 mV, a 200 ms (B15284909) depolarizing step to -50 mV is applied to activate T-type channels.

  • This is followed by a 200 ms depolarizing step to +50 mV to activate L-type channels.

  • The currents are recorded and analyzed to determine the peak amplitude of both ICa,T and ICa,L.

5. Drug Application:

  • (R)-lercanidipine, (S)-lercanidipine, and other comparator drugs are dissolved in an appropriate solvent (e.g., DMSO) and then diluted in the external solution to the desired final concentrations.

  • The cells are superfused with the drug-containing external solution, and the effect on ICa,T and ICa,L is measured after the current reaches a steady state.

The following diagram outlines the experimental workflow for assessing the effects of lercanidipine enantiomers on T-type calcium channels.

start Start: Isolated Ventricular Myocytes patch_clamp Whole-Cell Patch Clamp Configuration start->patch_clamp voltage_protocol Apply Two-Step Voltage Protocol (-90mV -> -50mV -> +50mV) patch_clamp->voltage_protocol baseline_recording Record Baseline I_Ca,T and I_Ca,L voltage_protocol->baseline_recording drug_application Superfuse with Lercanidipine Enantiomer or Comparator Drug baseline_recording->drug_application drug_recording Record I_Ca,T and I_Ca,L in presence of drug drug_application->drug_recording analysis Analyze Data: - Calculate % Blockade - Determine T/L Selectivity drug_recording->analysis end End analysis->end

Experimental workflow for electrophysiological analysis.

Conclusion

The available evidence indicates that lercanidipine exhibits enantioselective effects on T-type calcium channels, with the (R)-enantiomer showing slightly higher selectivity for T-type over L-type channels compared to the (S)-enantiomer.[2][3][4] This stereoselectivity may have implications for the drug's overall pharmacological profile, including its effects on vascular smooth muscle cell proliferation and its potential for reno-protection.[7] Further studies providing direct inhibitory constants (IC50) for the individual enantiomers on T-type calcium channels are warranted to provide a more complete quantitative comparison. The detailed experimental protocol provided in this guide serves as a foundation for researchers aiming to investigate these enantioselective effects further.

References

Bioequivalence of Racemic Lercanidipine Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of bioequivalence studies conducted on racemic lercanidipine (B1674757) formulations, a dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension. The data and protocols presented are compiled from various clinical trials to offer researchers, scientists, and drug development professionals a thorough overview of the pharmacokinetic profiles of different lercanidipine products.

Lercanidipine is a chiral compound, and its antihypertensive effect is primarily attributed to the (S)-enantiomer.[1][2] Bioequivalence studies for racemic lercanidipine formulations are crucial to ensure that generic versions of the drug perform equivalently to the reference product. These studies typically assess key pharmacokinetic parameters to determine the rate and extent of drug absorption.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters from a bioequivalence study comparing a test formulation (LERCAN®) and a reference formulation (ZANIDIP®) of 10 mg racemic lercanidipine tablets. The study was conducted in 36 healthy human volunteers.[3][4]

Pharmacokinetic ParameterTest Formulation (LERCAN®)Reference Formulation (ZANIDIP®)Ratio (Test/Reference)90% Confidence Interval
Cmax (ng/mL) 7.6 ± 2.17.9 ± 2.396.2%88.1% - 105.0%
AUC0-t (ng·h/mL) 38.4 ± 14.239.1 ± 15.898.2%91.5% - 105.4%
AUC0-inf (ng·h/mL) 40.1 ± 14.941.2 ± 16.797.3%90.6% - 104.5%
Tmax (h) 2.5 ± 0.82.6 ± 0.9--
t1/2 (h) 8.5 ± 2.58.8 ± 2.9--

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life.

The results indicate that the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-inf for the test and reference formulations fall within the bioequivalence acceptance range of 80% to 125%.[3]

Enantioselective Pharmacokinetics

Studies have also investigated the pharmacokinetics of the individual enantiomers of lercanidipine. In a study with 20 mg of racemic lercanidipine, the (S)-enantiomer showed a 1.2-fold higher Cmax and AUC compared to the (R)-enantiomer.[1][2][5] This highlights the importance of enantioselective analysis in bioequivalence studies of chiral drugs like lercanidipine.

EnantiomerCmax (ng/mL)AUC0-24 (ng·h/mL)
(S)-Lercanidipine 2.07112.352
(R)-Lercanidipine 1.68110.063

Experimental Protocols

The bioequivalence of racemic lercanidipine formulations is typically evaluated through randomized, two-way crossover studies in healthy human volunteers.

Study Design

A standard bioequivalence study for lercanidipine follows a single-dose, two-period, two-sequence, crossover design.[1][6] Participants are randomly assigned to receive either the test or the reference formulation during the first period. After a washout period of at least 7 days, subjects receive the alternate formulation in the second period.[1][6] Studies are often conducted under fasting conditions, as food can increase the bioavailability of lercanidipine.[3][7]

Dosing and Sample Collection

A single oral dose of 10 mg or 20 mg of the lercanidipine formulation is administered with a standardized volume of water.[1][3][6] Blood samples are collected at predetermined time points before and after drug administration, typically up to 48 hours post-dose.[1][6] Plasma is separated from the blood samples and stored frozen until analysis.

Bioanalytical Method

The concentration of lercanidipine in plasma is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[3][4][8] These methods offer high sensitivity and selectivity for the quantification of lercanidipine and its enantiomers in biological matrices.[5][9] The analytical method is validated for linearity, accuracy, precision, and recovery.[3][4]

Bioequivalence_Study_Workflow cluster_screening Subject Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Bioanalysis & Data Evaluation s1 Informed Consent s2 Medical Screening s1->s2 p1_rand Randomization s2->p1_rand p1_test Administer Test Formulation p1_rand->p1_test p1_ref Administer Reference Formulation p1_rand->p1_ref p1_sampling Serial Blood Sampling p1_test->p1_sampling p1_ref->p1_sampling washout Washout Period (≥7 days) p1_sampling->washout p2_test Administer Test Formulation washout->p2_test p2_ref Administer Reference Formulation washout->p2_ref p2_sampling Serial Blood Sampling p2_test->p2_sampling p2_ref->p2_sampling bioanalysis LC-MS/MS Analysis of Plasma Samples p2_sampling->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis stat_analysis Statistical Analysis (90% CI) pk_analysis->stat_analysis

Caption: Experimental workflow for a typical bioequivalence study of racemic lercanidipine.

Conclusion

The presented data and methodologies demonstrate that bioequivalence between different racemic lercanidipine formulations can be robustly assessed through well-controlled clinical trials. The pharmacokinetic parameters of test formulations are consistently shown to be comparable to those of the reference product, ensuring therapeutic equivalence. The use of sensitive and specific bioanalytical techniques like LC-MS/MS is critical for accurate quantification of lercanidipine in plasma. Furthermore, the enantioselective disposition of lercanidipine underscores the importance of considering stereoisomerism in the evaluation of chiral drugs.

References

A Meta-Analysis of Lercanidipine's Clinical Trial Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive meta-analysis of the clinical trial outcomes for lercanidipine (B1674757), a third-generation dihydropyridine (B1217469) calcium channel blocker (CCB). It offers an objective comparison of its performance against other antihypertensive agents, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and the meta-analysis process. This document is intended for researchers, scientists, and drug development professionals.

Efficacy and Safety Profile of Lercanidipine: A Comparative Summary

Lercanidipine has demonstrated antihypertensive efficacy comparable to other CCBs and antihypertensive drug classes.[1][2] Meta-analyses of randomized controlled trials have consistently shown that while its blood pressure-lowering effects are not statistically different from first or second-generation dihydropyridine CCBs, its tolerability profile, particularly concerning peripheral edema, is notably improved compared to older agents.[3][4][5]

Table 1: Comparative Efficacy of Lercanidipine and Other Antihypertensive Agents

Drug/CombinationDosageMean Systolic Blood Pressure Reduction (mmHg)Mean Diastolic Blood Pressure Reduction (mmHg)Study PopulationStudy Duration
Lercanidipine 10-20 mg/day-11.0 to -29.6-9.0 to -14.5Mild to moderate hypertension, Elderly4 weeks - 12 months
Amlodipine (B1666008) 5-10 mg/dayComparable to LercanidipineComparable to LercanidipineMild to moderate hypertension12 weeks
Nifedipine GITS 30-60 mg/dayComparable to LercanidipineComparable to LercanidipineMild to moderate hypertension8 weeks - 48 weeks
Felodipine 10-20 mg/dayComparable to LercanidipineComparable to LercanidipineMild to moderate hypertension8 weeks
Enalapril 10-20 mg/dayComparable to LercanidipineComparable to LercanidipineMild to moderate hypertension, Elderly4 weeks
Lercanidipine + Enalapril 10/20 mg/day-16.9 (office)-9.3 (office)Elderly with hypertension4 weeks

Note: Blood pressure reductions can vary based on baseline blood pressure and patient population.

Table 2: Comparative Safety and Tolerability

Adverse EventLercanidipineAmlodipineNifedipine GITSFelodipine
Peripheral Edema Lower incidenceHigher incidenceSimilar to LercanidipineHigher incidence
Headache No significant differenceNo significant differenceNo significant differenceNo significant difference
Flushing No significant differenceNo significant differenceNo significant differenceNo significant difference
Withdrawal due to Adverse Events Lower rateHigher rateSimilar to LercanidipineHigher rate

A meta-analysis of eight randomized controlled trials found that lercanidipine was associated with a significantly lower risk of peripheral edema compared to first-generation dihydropyridine CCBs (amlodipine, felodipine, and nifedipine)[3][4]. The relative risk of peripheral edema with lercanidipine was 0.44 (95% CI, 0.31-0.62) compared to these older agents[3][4]. Consequently, patients treated with lercanidipine were less likely to withdraw from trials due to peripheral edema or any adverse event[3][4]. However, there was no statistically significant difference in the frequency of peripheral edema, flushing, or headache between lercanidipine and second-generation dihydropyridine CCBs like lacidipine (B1674219) and manidipine[3][4].

Experimental Protocols

The data presented in this guide are derived from meta-analyses of randomized, single- or double-blind, controlled clinical trials. The general methodology of these trials is outlined below.

General Clinical Trial Protocol:

  • Study Design: Randomized, double-blind, parallel-group or crossover studies of at least 4 weeks in duration.

  • Patient Population: Adults with mild (140-159/90-99 mmHg) to moderate (160-179/100-109 mmHg) essential hypertension.[3][4] Specific trials also included elderly patients (≥60 years) and patients with comorbidities such as type 2 diabetes.

  • Interventions:

    • Lercanidipine: Typically initiated at 10 mg once daily, with potential up-titration to 20 mg if blood pressure targets were not achieved.

    • Comparators:

      • Amlodipine: 5 mg once daily, with up-titration to 10 mg.

      • Nifedipine GITS: 30 mg once daily, with up-titration to 60 mg.

      • Felodipine: 10 mg once daily, with up-titration to 20 mg.

      • Enalapril: 10 mg once daily, with up-titration to 20 mg.

  • Efficacy Endpoints: The primary efficacy endpoint was the change from baseline in systolic and diastolic blood pressure. Blood pressure was typically measured at trough, 24 hours post-dose, using standard sphygmomanometry. Some studies also utilized 24-hour ambulatory blood pressure monitoring.

  • Safety and Tolerability Assessment: Adverse events were systematically recorded at each study visit. This included the incidence of common dihydropyridine-related side effects such as peripheral edema, headache, and flushing. Patient withdrawal rates due to adverse events were also a key measure of tolerability.

Visualizing the Data: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).

Lercanidipine_Mechanism_of_Action cluster_membrane Cell Membrane Ca2+_ext Extracellular Ca2+ L_type_Ca_channel L-type Voltage-Gated Calcium Channel Ca2+_ext->L_type_Ca_channel Influx Ca2+_int Intracellular Ca2+ Contraction Smooth Muscle Contraction L_type_Ca_channel->Contraction Inhibition of influx leads to reduced contraction Calmodulin Calmodulin Ca2+_int->Calmodulin Activates Lercanidipine Lercanidipine Lercanidipine->L_type_Ca_channel Blocks Vasodilation Vasodilation BP_lowering Blood Pressure Lowering Vasodilation->BP_lowering Myosin_LC_Kinase Myosin Light Chain Kinase Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC_Kinase->Myosin_LC_P Phosphorylates Myosin_LC_P->Contraction Contraction->Vasodilation Inhibition leads to Calmodulin->Myosin_LC_Kinase Activates

Caption: Mechanism of action of Lercanidipine.

Meta_Analysis_Workflow Define_Question 1. Define Research Question (e.g., Compare Lercanidipine's efficacy and safety) Lit_Search 2. Systematic Literature Search (e.g., MEDLINE, EMBASE, Cochrane) Define_Question->Lit_Search Study_Selection 3. Study Selection (Inclusion/Exclusion Criteria) Lit_Search->Study_Selection Data_Extraction 4. Data Extraction (e.g., BP reduction, adverse events) Study_Selection->Data_Extraction Quality_Assessment 5. Quality Assessment of Studies (e.g., Blinding, randomization) Data_Extraction->Quality_Assessment Statistical_Analysis 6. Statistical Analysis (e.g., Relative Risk, 95% CI) Quality_Assessment->Statistical_Analysis Interpret_Results 7. Interpretation of Results (Synthesize findings) Statistical_Analysis->Interpret_Results Publish 8. Publication of Meta-Analysis Interpret_Results->Publish

Caption: Workflow of a systematic meta-analysis.

References

Safety Operating Guide

Proper Disposal of (R)-Lercanidipine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of (R)-Lercanidipine hydrochloride, ensuring the protection of personnel and the environment.

Hazard Classification

This compound is classified as toxic if swallowed.[1][2][3] Therefore, it must be handled as a hazardous substance and disposed of accordingly. All waste containing this compound, including contaminated personal protective equipment (PPE) and empty containers, must be managed as hazardous waste.[4]

Personal Protective Equipment (PPE) During Disposal

Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[5]

  • Hand Protection: Chemical-resistant gloves, inspected prior to use.[3]

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of dust inhalation.[6]

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[6]

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to all local, state, and federal regulations.[2][4] The following procedure outlines the general steps for its safe disposal:

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams.[2]

    • Keep the compound in its original or a suitable, clearly labeled, and tightly closed container for disposal.[3]

  • Collection of Waste:

    • Solid Waste: For spills, carefully sweep up the solid material, avoiding dust formation.[3] Dampening with water may be used to prevent dusting.[4] Place the collected material into a suitable, sealed container labeled as hazardous waste.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be collected in a designated, sealed hazardous waste container.

    • Solutions: Aqueous solutions should be collected in a sealed, labeled container. Do not discharge into drains or water courses.[5] Wash water from cleaning equipment must also be collected for treatment and disposal.[4]

  • Storage of Waste:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[4]

    • The storage area should be secure and accessible only to authorized personnel.[2]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed hazardous material disposal company.[5]

    • Alternatively, the waste may be incinerated in a facility equipped with an afterburner and scrubber.[5]

    • Ensure that the disposal method complies with all applicable environmental regulations.

Emergency Procedures for Spills

In the event of a spill:

  • Evacuate unnecessary personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill.

  • For minor spills, use dry clean-up procedures and avoid generating dust.[4]

  • Collect the spilled material and any contaminated absorbents into a sealed container for disposal.

  • Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify (R)-Lercanidipine Hydrochloride Waste B Wear Appropriate PPE (Goggles, Gloves, Respirator) A->B C Segregate from Other Waste Streams B->C D Place in Labeled, Sealed Container C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Secure Storage Location E->F G Contact Licensed Hazardous Waste Disposal Company F->G Option 1 H Arrange for Incineration at Approved Facility F->H Option 2 I Ensure Compliance with All Regulations G->I H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling (R)-Lercanidipine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of active pharmaceutical ingredients (APIs) like (R)-Lercanidipine hydrochloride is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE based on available safety data sheets.[1][2][3][4]

Protection Type Equipment Specification/Standard
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRecommended when handling powder or if exposure limits are exceeded. A full-face respirator may be necessary if irritation or other symptoms are experienced.[3][4]
Hand Protection Chemical-resistant, impervious glovesGloves must be inspected prior to use. Follow proper glove removal technique to avoid skin contact. Wash and dry hands after handling.[1][2]
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shieldMust conform to EN 166 (EU) or NIOSH (US) standards.[1][2]
Body Protection Fire/flame resistant and impervious clothing; laboratory coatWear appropriate protective clothing to prevent skin exposure.[1][3]

Operational Plan for Handling

Safe handling of this compound involves a combination of engineering controls, good laboratory practices, and personal hygiene.

Engineering Controls:

  • Ventilation: Handle the substance in a well-ventilated area.[4] Use local exhaust ventilation to control dust at the source.

  • Containment: For operations with a higher risk of aerosol or dust generation, consider using containment solutions like glove boxes or isolators.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read and understand the Safety Data Sheet (SDS).

  • Weighing and Transfer:

    • Conduct weighing and transfer operations in a designated area with controlled ventilation.

    • Avoid the formation of dust and aerosols.[2]

    • Use non-sparking tools to prevent ignition sources.[4]

  • Solution Preparation:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • This compound is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (B127407) (DMF).[5]

  • Personal Hygiene:

    • Wash hands thoroughly after handling and before breaks.[2]

    • Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[3]

  • Spill Response:

    • In case of a spill, evacuate unnecessary personnel from the area.

    • Wear appropriate PPE, including respiratory protection.

    • For minor spills, use dry clean-up procedures to avoid generating dust.[6] Sweep up the material and place it in a suitable, closed container for disposal.[2]

    • For major spills, alert emergency responders.[6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: this compound should be treated as hazardous waste.[6]

  • Containerization: Collect waste material in suitable, closed, and properly labeled containers.[2]

  • Disposal Method:

    • Dispose of the waste through a licensed hazardous material disposal company.[1]

    • One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Do not allow the product to enter drains or waterways.[2]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]

  • Regulatory Compliance: Ensure that all federal, state, and local regulations regarding hazardous waste disposal are followed.[6]

Handling and Disposal Workflow

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

Lercanidipine Hydrochloride Handling and Disposal Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol Start Start Preparation Preparation: - Review SDS - Inspect PPE Start->Preparation Handling Handling: - Use in ventilated area - Avoid dust/aerosol generation Preparation->Handling Spill_Check Spill Occurred? Handling->Spill_Check Minor_Spill Minor Spill: - Use dry clean-up - Collect in waste container Spill_Check->Minor_Spill Yes Major_Spill Major Spill: - Evacuate area - Alert emergency responders Spill_Check->Major_Spill Yes, Major Decontamination Decontaminate Work Area Spill_Check->Decontamination No Minor_Spill->Decontamination Major_Spill->Decontamination End_Handling End of Handling Decontamination->End_Handling Waste_Collection Waste Collection: - Collect waste in labeled,  closed containers End_Handling->Waste_Collection Disposal_Method Disposal: - Engage licensed disposal company - Incineration recommended Waste_Collection->Disposal_Method End_Disposal End_Disposal Disposal_Method->End_Disposal

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。